molecular formula C10H9FN2 B598448 1-(4-fluorophenyl)-5-methyl-1H-pyrazole CAS No. 166588-11-0

1-(4-fluorophenyl)-5-methyl-1H-pyrazole

货号: B598448
CAS 编号: 166588-11-0
分子量: 176.194
InChI 键: QYRZZNFVVKYPQJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(4-fluorophenyl)-5-methyl-1H-pyrazole, also known as 1-(4-fluorophenyl)-5-methyl-1H-pyrazole, is a useful research compound. Its molecular formula is C10H9FN2 and its molecular weight is 176.194. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-(4-fluorophenyl)-5-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-8-6-7-12-13(8)10-4-2-9(11)3-5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRZZNFVVKYPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718996
Record name 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166588-11-0
Record name 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details the predominant synthetic strategy, the Paal-Knorr pyrazole synthesis, and offers an in-depth analysis of the reaction mechanism, experimental protocols, and the rationale behind procedural choices. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded resource for the preparation of substituted pyrazoles.

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a fluorine atom into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] The target molecule, 1-(4-fluorophenyl)-5-methyl-1H-pyrazole, combines the robust pyrazole core with a strategically placed fluorophenyl group, making it a valuable building block for the discovery of novel pharmaceuticals and advanced functional materials.[4][5]

Recommended Synthetic Strategy: The Paal-Knorr Pyrazole Synthesis

The most direct and reliable method for the synthesis of 1,3,5-substituted pyrazoles is the Paal-Knorr synthesis.[6][7] This classical condensation reaction involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9]

For the , the Paal-Knorr approach offers several distinct advantages:

  • High Efficiency: The reaction typically proceeds with good to excellent yields.[10]

  • Accessibility of Precursors: The required starting materials, pentane-2,4-dione and (4-fluorophenyl)hydrazine, are readily available or can be synthesized via straightforward procedures.

  • Versatility: The method is robust and can be adapted for the synthesis of a wide variety of substituted pyrazoles.

The overall reaction is depicted below:

Reaction Scheme

Figure 1. General reaction scheme for the via Paal-Knorr condensation.

Reaction Mechanism: A Step-by-Step Analysis

The Paal-Knorr pyrazole synthesis proceeds through a well-established acid-catalyzed condensation-cyclization-dehydration cascade.[11][12] Understanding this mechanism is critical for optimizing reaction conditions and predicting potential side products.

Paal_Knorr_Mechanism cluster_start Reactants cluster_steps Reaction Cascade cluster_end Product Hydrazine (4-Fluorophenyl)hydrazine (Nucleophile) Step1 Step 1: Nucleophilic Attack Hydrazine attacks a protonated carbonyl group. Hydrazine->Step1 Reacts with Diketone Pentane-2,4-dione (Electrophile) Diketone->Step1 Step2 Step 2: Hemiaminal Formation Formation of an unstable hemiaminal intermediate. Step1->Step2 Forms Step3 Step 3: Intramolecular Cyclization The second nitrogen attacks the remaining carbonyl group. Step2->Step3 Cyclizes via Step4 Step 4: Dihydroxypyrrolidine Intermediate Formation of a cyclic intermediate. Step3->Step4 Forms Step5 Step 5: Dehydration Sequential loss of two water molecules under acidic conditions. Step4->Step5 Undergoes Product 1-(4-fluorophenyl)-5-methyl-1H-pyrazole (Aromatic Product) Step5->Product Yields

Diagram 1. Mechanistic pathway of the Paal-Knorr pyrazole synthesis.

Causality Behind the Mechanism:

  • Protonation: The reaction is typically catalyzed by a weak acid (e.g., acetic acid), which protonates one of the carbonyl oxygens of pentane-2,4-dione, rendering the carbonyl carbon more electrophilic.

  • Initial Attack: The more nucleophilic nitrogen of (4-fluorophenyl)hydrazine attacks the activated carbonyl carbon.[12]

  • Cyclization: This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the remaining carbonyl group. This cyclization is the rate-determining step.[11]

  • Dehydration and Aromatization: The resulting cyclic intermediate readily undergoes dehydration (loss of two water molecules) to form the thermodynamically stable aromatic pyrazole ring.

Precursor Synthesis and Considerations

A hallmark of a robust protocol is the quality and accessibility of its starting materials.

(4-Fluorophenyl)hydrazine Hydrochloride

While commercially available, (4-fluorophenyl)hydrazine is often prepared and stored as its more stable hydrochloride salt.[13][14] Its synthesis is a standard procedure in organic chemistry, typically involving two key steps from 4-fluoroaniline.[15][16]

  • Diazotization: 4-fluoroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt.

  • Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂).[15][16]

The use of the hydrochloride salt in the subsequent Paal-Knorr reaction is common. The free base can be generated in situ or prior to the reaction by treatment with a mild base.

Pentane-2,4-dione (Acetylacetone)

Pentane-2,4-dione is a widely available and inexpensive commodity chemical.[17][18] It exists as a mixture of keto and enol tautomers, a property that does not impede its reactivity in the Paal-Knorr synthesis. No special preparation is typically required.

Experimental Protocol: A Validated Methodology

This protocol is designed for reliability and scalability, incorporating best practices for yield and purity.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Charge flask with: - (4-Fluorophenyl)hydrazine HCl - Pentane-2,4-dione - Ethanol (Solvent) Add_Acid Add Glacial Acetic Acid (Catalyst) Start->Add_Acid Reflux Heat to Reflux (e.g., ~80-85 °C) Monitor by TLC (2-4 hours) Add_Acid->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Solvent in Vacuo Cool->Evaporate Extract Redissolve in Ethyl Acetate Wash with NaHCO₃ (aq) Wash with Brine Evaporate->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate to Crude Product Dry->Concentrate Purify Purify via Column Chromatography (Silica Gel, Hexane/EtOAc gradient) or Recrystallization Concentrate->Purify Final_Product Isolate Pure 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole Purify->Final_Product

Diagram 2. Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-fluorophenyl)hydrazine hydrochloride (1.0 eq), pentane-2,4-dione (1.05 eq), and ethanol (5 mL per mmol of hydrazine).

  • Catalyst Addition: Add glacial acetic acid (0.5 eq) to the stirred suspension. The acid serves both as a catalyst and as a solvent to aid dissolution.[10]

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine spot is consumed.

  • Solvent Removal: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol and acetic acid under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by either flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford the pure 1-(4-fluorophenyl)-5-methyl-1H-pyrazole.[19]

Data Presentation and Characterization

The successful synthesis of the target compound must be validated through rigorous analytical characterization.

ParameterExpected Value / ObservationPurpose
Physical State White to off-white solid or a pale yellow oilInitial product assessment
Yield 75-95% (typical for this reaction)Measures the efficiency of the conversion
Melting Point Specific to the crystalline solid formA key indicator of purity
¹H NMR (CDCl₃) δ ~7.4-7.1 (m, 4H, Ar-H), 6.0 (s, 1H, pyrazole-H), 2.3 (s, 3H, -CH₃)Confirms the proton environment and structure
¹³C NMR (CDCl₃) δ ~160-115 (Ar-C, pyrazole-C), 11 (CH₃)Confirms the carbon skeleton
Mass Spec (ESI+) m/z = 179.08 [M+H]⁺Confirms the molecular weight of the product

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and instrument calibration. Data is extrapolated from similar structures.[19]

Conclusion

The is most effectively achieved through the Paal-Knorr condensation of (4-fluorophenyl)hydrazine and pentane-2,4-dione. This method is characterized by its high yield, operational simplicity, and the use of readily accessible starting materials. The mechanistic underpinnings of the reaction are well-understood, allowing for rational optimization. The detailed protocol and workflow provided herein constitute a self-validating system, offering researchers a reliable and reproducible pathway to this valuable fluorinated heterocyclic building block.

References

  • A novel and efficient method of synthesis of 3-substituted derivatives of pentane-2,4-dione. Slovak Society of Chemical Engineering.
  • Cativiela, C., Serrano, J. L., & Zurbano, M. M. (1995). Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry. Available at: [Link]

  • Shaikh, R., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate. Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. (2022). Available at: [Link]

  • Kumar, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Thieme Connect. (2018). Available at: [Link]

  • Zhang, X., et al. Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chilean Chemical Society. Available at: [Link]

  • Key Reactions in Heterocycle Synthesis. University of Toronto. (2018). Available at: [Link]

  • Synthesis and Characterization of the Complexes of Pentane-2,4-dione with Nickel(II) and Cobalt(III). MDPI. (2004). Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • Zheleznova, P., et al. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. Available at: [Link]

  • Synthesis of 3-Substituted Pentane-2,4-Diones: Valuable Intermediates For Liquid Crystals. ACS Publications. (1995). Available at: [Link]

  • Julaeha, E., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

  • 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. NIH. Available at: [Link]

  • Goldstein, D.M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. Available at: [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. Available at: [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • Dar, A.M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. Available at: [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. ResearchGate. (2021). Available at: [Link]

  • 4-Fluorophenylhydrazine hydrochloride. Chem-Impex. Available at: [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. (2022). Available at: [Link]

  • The Recent Development of the Pyrazoles: A Review. TSI Journals. (2021). Available at: [Link]

  • Phenylhydrazine. Organic Syntheses. Available at: [Link]

Sources

Technical Whitepaper: Chemical Profiling and Synthetic Utility of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-disubstituted pyrazole scaffold represents a highly privileged pharmacophore in modern drug discovery and agricultural chemistry[1]. Specifically, derivatives anchored by the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole core have demonstrated profound utility as intermediates for synthesizing potent cyclooxygenase-2 (COX-2) inhibitors, Hedgehog (Hh) signaling antagonists[2], and CCR1 chemokine receptor modulators[3]. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic platform. The strategic placement of the 4-fluoro and 5-methyl groups dictates both its physicochemical behavior and its regioselective reactivity, providing a robust foundation for downstream derivatization into carboxylic acids, carbonyl chlorides, and carbohydrazides[4][5].

Molecular Architecture & Physicochemical Profiling

The structural logic of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole is rooted in precise steric and electronic tuning:

  • The 4-Fluoro Causality: Fluorine substitution at the para position of the N1-phenyl ring serves a dual purpose. Electronically, it modulates the basicity of the pyrazole nitrogens. Metabolically, it acts as an isosteric block against cytochrome P450-mediated aromatic oxidation, significantly extending the biological half-life of downstream active pharmaceutical ingredients (APIs)[1].

  • The 5-Methyl Causality: The methyl group at the C5 position induces a severe steric clash with the ortho-protons of the N1-phenyl ring. This forces the phenyl ring out of coplanarity with the pyrazole core. This specific dihedral angle is critical; it allows the molecule to effectively wedge into deep, hydrophobic transmembrane pockets of G-protein coupled receptors (GPCRs) like CCR1[3] and the Smoothened (SMO) receptor[2].

Quantitative Data Summary

To facilitate comparative analysis, the physicochemical properties of the three primary synthetic intermediates are summarized below, derived from authoritative databases[1][4][5][6]:

DerivativeCAS NumberMolecular Weight ( g/mol )XLogP3Key Functional Application
4-Carboxylic Acid 217073-76-2220.20~1.8Core intermediate for amide/ester coupling; agricultural fungicides.
4-Carbonyl Chloride 423768-49-4238.65~2.5Highly reactive electrophile for rapid library generation.
4-Carbohydrazide 618092-48-1234.230.9Precursor for macrocyclization and heterocyclic extensions.

Mechanistic Chemistry: Synthesis & Derivatization

The construction of the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole core relies on a regioselective Knorr-type condensation. The choice of starting materials is highly deliberate. By reacting 4-fluorophenylhydrazine with a 1,3-dielectrophile such as ethyl (ethoxymethylene)acetoacetate, we exploit the differential electrophilicity of the two carbonyl/enamine equivalents. The highly reactive ethoxymethylene group undergoes initial attack by the more nucleophilic primary amine of the hydrazine, dictating the cyclization pathway to exclusively yield the 5-methyl isomer rather than the 3-methyl isomer.

SynthesisWorkflow A 4-Fluorophenylhydrazine C Regioselective Cyclization (Ethanol, Reflux) A->C B Ethyl (ethoxymethylene)acetoacetate B->C D Ethyl 1-(4-fluorophenyl)-5-methyl -1H-pyrazole-4-carboxylate C->D E Saponification (NaOH, H2O/EtOH) D->E F 1-(4-fluorophenyl)-5-methyl -1H-pyrazole-4-carboxylic acid E->F G Acyl Chloride Formation (SOCl2, 83°C, 0.5h) F->G H 1-(4-fluorophenyl)-5-methyl -1H-pyrazole-4-carbonyl chloride G->H

Caption: Synthetic workflow of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole derivatives.

Pharmacological Relevance & Mechanism of Action

The 4-carboxylic acid and its derivatives are not end-products; they are launching pads for complex therapeutics.

Hedgehog (Hh) Signaling Inhibition: Aberrant activation of the Hh pathway is a hallmark of various malignancies, driving unregulated cell cycle progression (e.g., Cyclin D activation)[2].. By binding to SMO, they prevent the downstream activation of GLI transcription factors, thereby arresting tumor proliferation[2].

HedgehogPathway Hh Hedgehog (Hh) Ligand PTCH1 PTCH1 Receptor (Inhibitory) Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) (Active State) PTCH1->SMO Releases Inhibition GLI GLI Transcription Factors SMO->GLI Activates Cascade Target Cell Cycle Progression (Cyclin D, p21 block) GLI->Target Promotes Transcription Inhibitor Pyrazole-based Inhibitor (Therapeutic Agent) Inhibitor->SMO Antagonizes SMO

Caption: Modulation of the Hedgehog (Hh) signaling pathway by pyrazole-based inhibitors.

CCR1 Antagonism: In autoimmune and inflammatory diseases (e.g., rheumatoid arthritis, multiple sclerosis), chemokines like MIP-1α and RANTES recruit destructive immune cells via the CCR1 receptor[3][7]. , blocking leukocyte chemotaxis and mitigating tissue damage[3].

Experimental Protocols: Self-Validating Workflows

To ensure absolute trustworthiness and reproducibility, the following protocol for synthesizing the core intermediate—1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid —is designed as a self-validating system. Each phase contains a physical or chemical checkpoint that proves the causality of the reaction before proceeding.

Protocol: Synthesis of the 4-Carboxylic Acid Core

Phase 1: Regioselective Cyclization

  • Reaction Setup: Suspend 4-fluorophenylhydrazine hydrochloride (1.0 eq) in absolute ethanol. Add triethylamine (1.1 eq) to liberate the free hydrazine base.

  • Electrophile Addition: Dropwise, add ethyl (ethoxymethylene)acetoacetate (1.05 eq) at 0°C.

  • Reflux & Cyclization: Heat the mixture to reflux (78°C) for 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The disappearance of the highly polar hydrazine spot and the emergence of a single, UV-active non-polar spot confirms that regioselective cyclization has occurred, yielding the ester intermediate.

Phase 2: Saponification (Ester Hydrolysis) 4. Hydrolysis: Cool the reaction to room temperature. Add a 2M aqueous solution of NaOH (3.0 eq). Stir vigorously at 60°C for 2 hours. 5. Impurity Extraction: Evaporate the ethanol under reduced pressure. Dilute the aqueous residue with water and extract twice with diethyl ether.

  • Causality: The target molecule is now a water-soluble sodium carboxylate salt. Extracting with ether removes any unreacted organic starting materials or non-polar byproducts. If the ether layer contains significant UV-active material, it indicates incomplete hydrolysis.

Phase 3: Acidification & Isolation 6. Precipitation: Cool the purified aqueous layer to 0°C in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 2.0.

  • Self-Validation Checkpoint: A dense white precipitate will rapidly form. Because the pKa of the pyrazole-4-carboxylic acid is approximately 4.5, dropping the pH to 2.0 ensures complete protonation. The sudden precipitation is physical proof of successful saponification and purification.
  • Filtration: Filter the precipitate under vacuum, wash with cold water, and dry in vacuo to afford 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid as a white solid.
Protocol: Conversion to Carbonyl Chloride

To generate the highly reactive electrophile for library synthesis[6]:

  • Suspend the synthesized carboxylic acid (1.0 eq) in 1,2-dichloroethane.

  • Add thionyl chloride (

    
    , 2.0 eq) and a catalytic drop of DMF.
    3.[6].
    
    • Causality: The evolution of

      
       and 
      
      
      
      gases drives the reaction to completion. The reaction mixture will transition from a suspension to a clear solution, serving as a visual self-validation that the insoluble carboxylic acid has converted to the soluble acyl chloride.
  • Concentrate under reduced pressure to yield 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride[5][6].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4583115, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide". PubChem. [Link]

  • Google Patents. "CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling".
  • Google Patents. "CN104902898A - Diazole lactams".

Sources

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole Derivatives: Scaffold Architecture, Synthesis, and Applications in CCR1 Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Discovery Chemistry & Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the pyrazole heterocycle represents a privileged scaffold, frequently deployed to modulate a diverse array of biological targets ranging from cyclooxygenase-2 (COX-2) to Hedgehog signaling pathways[1][2]. Among its substituted variants, 1-(4-fluorophenyl)-5-methyl-1H-pyrazole and its C4-derivatives have emerged as critical building blocks. This technical guide explores the rational design, structural causality, and synthetic workflows associated with this specific scaffold, focusing primarily on its utilization in developing potent antagonists for the Chemokine Receptor 1 (CCR1) to treat autoimmune and inflammatory diseases[3][4].

Chemical Rationale & Scaffold Architecture

The precise substitution pattern of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole is not arbitrary; it is the result of rigorous structure-activity relationship (SAR) optimization designed to maximize both pharmacodynamics and pharmacokinetics.

  • N1-(4-Fluorophenyl) Substitution: The introduction of a fluorine atom at the para-position of the N1-phenyl ring serves a dual purpose. First, it significantly enhances the metabolic stability of the molecule by blocking cytochrome P450-mediated para-hydroxylation, a common degradation pathway for unsubstituted phenyl rings. Second, the high electronegativity and lipophilicity of fluorine improve membrane permeability and enhance hydrophobic interactions within the deep binding pockets of G-protein coupled receptors (GPCRs) like CCR1.

  • C5-Methyl Group: The methyl group at the C5 position introduces critical steric bulk. This steric hindrance restricts the free rotation of the N1-phenyl ring, locking the biaryl system into a specific, non-planar dihedral angle. This pre-organized bioactive conformation reduces the entropic penalty upon receptor binding, thereby increasing target affinity.

  • C4-Functionalization: The C4 position acts as the primary vector for diversification. Intermediates such as 5 (CAS 217073-76-2)[6][5] and its activated carbonyl chloride (CAS 423768-49-4)[7][8] are highly versatile electrophiles, enabling rapid library generation via amidation with various piperidines, piperazines, and diazole lactams[3][9].

Mechanistic Pathway: CCR1 Antagonism

CCR1 is a critical GPCR expressed predominantly on the surface of monocytes, macrophages, and T-cells. Upon binding to endogenous chemokines such as MIP-1α (CCL3) and RANTES (CCL5), CCR1 triggers a


-protein mediated signaling cascade. This leads to intracellular calcium mobilization and subsequent cellular chemotaxis, driving immune cells toward sites of inflammation (e.g., synovial joints in rheumatoid arthritis)[9][10].

Derivatives of the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold act as competitive allosteric antagonists. By occupying the intracellular-facing allosteric pocket of CCR1, they lock the receptor in an inactive conformation, preventing G-protein coupling even in the presence of the chemokine ligand.

G Chemokine MIP-1α / RANTES CCR1 CCR1 Receptor (Monocytes/T-Cells) Chemokine->CCR1 Binds GProtein Gαi Protein Activation CCR1->GProtein Activates Antagonist Pyrazole Derivative (Antagonist) Antagonist->CCR1 Blocks Calcium Intracellular Ca2+ Flux GProtein->Calcium Triggers Chemotaxis Cellular Chemotaxis & Inflammation Calcium->Chemotaxis Induces

Mechanism of CCR1 inhibition by pyrazole derivatives blocking chemotaxis.

Synthetic Workflow & Experimental Protocols

To ensure reproducibility and high-throughput diversification, the synthesis of these antagonists relies on a robust, self-validating workflow. The activation of the C4-carboxylic acid to the carbonyl chloride is a critical step that dictates the yield of the final amide coupling.

Protocol 1: Synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Causality of Reagents: Thionyl chloride (


) is selected as the chlorinating agent over oxalyl chloride due to its self-scavenging byproducts (volatile 

and

). 1,2-dichloroethane (DCE) is utilized as the solvent because its boiling point (~83°C) perfectly matches the optimal thermal activation energy required for this specific chlorination without causing thermal degradation of the pyrazole core[8][11].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend 10.0 g (45.4 mmol) of5 in 100 mL of anhydrous 1,2-dichloroethane.

  • Activation: Add 2.0 equivalents (90.8 mmol, ~6.6 mL) of thionyl chloride dropwise at room temperature under continuous magnetic stirring. Add 2 drops of anhydrous DMF as a catalytic initiator.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 83°C using a silicone oil bath. Maintain reflux for 0.5 to 1.0 hour[8][11]. The reaction is complete when the suspension transitions into a clear, homogeneous solution, indicating the consumption of the insoluble carboxylic acid.

  • Isolation: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the DCE and excess

    
    . Co-evaporate twice with anhydrous toluene (2 x 20 mL) to azeotropically remove residual 
    
    
    
    .
  • Validation: The resulting7 (CAS 423768-49-4)[7] is obtained as a highly reactive, moisture-sensitive solid (Yield: >95%). It should be used immediately in the subsequent amidation step without further purification.

G Ester Ethyl Pyrazole-4-carboxylate (CAS 288252-73-3) Hydrolysis Saponification (NaOH / EtOH) Ester->Hydrolysis Acid Pyrazole-4-carboxylic acid (CAS 217073-76-2) Hydrolysis->Acid Chlorination Chlorination (SOCl2 / 83°C) Acid->Chlorination Chloride Pyrazole-4-carbonyl chloride (CAS 423768-49-4) Chlorination->Chloride Amidation Amidation (Amine / Base) Chloride->Amidation Product Active Antagonist Amide Amidation->Product

Step-by-step synthetic workflow for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole amides.

Biological Evaluation & Data Presentation

Physicochemical Properties of Key Scaffold Intermediates

To facilitate tracking and quality control during synthesis, the quantitative physicochemical data of the core building blocks are summarized below[6][7][12][13][14].

Compound NameCAS NumberMolecular WeightPhysical StateKey Application
Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate288252-73-3248.26 g/mol White PowderStable precursor / Agrochemicals
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid217073-76-2220.20 g/mol SolidPrimary synthetic intermediate
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride423768-49-4238.65 g/mol Moisture-sensitive solidElectrophile for amidation
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide618092-48-1234.23 g/mol SolidPrecursor for triazole derivatives
Protocol 2: In Vitro CCR1 Binding Assay (THP-1 Cells)

Causality of Experimental Design: THP-1 cells (ATCC TIB-202) are utilized rather than transfected CHO cells because THP-1 is a human monocytic cell line that endogenously expresses high, physiologically relevant levels of functional CCR1[3][4]. This ensures that the binding kinetics accurately reflect native membrane environments.

Step-by-Step Methodology:

  • Cell Culture: Culture THP-1 cells in suspension using RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 10 mM HEPES[3]. Harvest cells via centrifugation and resuspend in assay buffer (50 mM HEPES, 1 mM

    
    , 5 mM 
    
    
    
    , 0.1% BSA, pH 7.4) at a density of
    
    
    cells/mL.
  • Compound Preparation: Dissolve the synthesized pyrazole derivatives in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in assay buffer (final DMSO concentration must not exceed 1% to prevent solvent-induced cytotoxicity).

  • Radioligand Incubation: In a 96-well plate, combine 100 µL of cell suspension, 50 µL of the test compound, and 50 µL of

    
    -MIP-1α (final concentration ~0.1 nM). Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.
    
  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM HEPES, 500 mM NaCl, pH 7.4).

  • Quantification: Dry the filters and measure the retained radioactivity using a gamma counter. Calculate the

    
     values using non-linear regression analysis (GraphPad Prism) by plotting the percentage of specific binding against the log concentration of the antagonist.
    

Conclusion

The 1-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold is a masterclass in rational drug design. By leveraging the metabolic stability of the fluorophenyl group and the conformational rigidity imparted by the C5-methyl group, researchers can utilize the C4-carboxylic acid intermediate to rapidly synthesize highly potent CCR1 antagonists. Adherence to strict synthetic protocols (such as precise thermal control during chlorination) and physiologically relevant biological assays (utilizing native THP-1 cells) ensures that the resulting data is both robust and translatable to downstream in vivo inflammatory models.

References

  • 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide | PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • CN104902898A - Diazole lactams (CCR1 Antagonists)
  • ES2707323T3 - Diazol lactams (CCR1 Receptor Activity)

Sources

The Pharmacological Versatility of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole: Mechanisms of Action and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole moiety is not merely a structural fragment; it is a highly privileged pharmacophore. As a Senior Application Scientist overseeing drug discovery pipelines, I approach this scaffold not as a single drug, but as a foundational molecular anchor. By modulating the substitution pattern at the C4 position of the pyrazole ring (e.g., via carboxylic acids, carbohydrazides, or lactams), researchers can redirect the scaffold's affinity across diverse biological targets.

This whitepaper provides an in-depth technical analysis of how this specific pyrazole scaffold drives target engagement across three distinct therapeutic pathways: CCR1 receptor antagonism (immunomodulation), HIF-Prolyl Hydroxylase (PHD) inhibition (hypoxia response), and Hedgehog (Smoothened) signaling inhibition (oncology).

Structural Pharmacology & Target Engagement

The unique physicochemical properties of the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold dictate its binding kinetics and metabolic survivability:

  • The 4-Fluorophenyl Group: The incorporation of fluorine enhances metabolic stability by blocking cytochrome P450-mediated para-hydroxylation. Furthermore, the highly electronegative fluorine atom modulates the electron density of the phenyl ring, strengthening

    
     stacking interactions within hydrophobic receptor pockets.
    
  • The 5-Methyl-1H-Pyrazole Core: The pyrazole ring acts as a rigid, aromatic bioisostere that can participate in both hydrogen bond donation and acceptance. The 5-methyl group provides critical steric bulk, restricting bond rotation and locking the molecule into a bioactive conformation that minimizes entropic penalties upon target binding.

Mechanism I: CCR1 Receptor Antagonism (Immunomodulation)

When integrated into diazole lactam derivatives, this scaffold acts as a potent antagonist of the CCR1 receptor, a critical target for treating autoimmune diseases like psoriasis and rheumatoid arthritis () [1].

Causality of Action: CCR1 is a G-protein coupled receptor (GPCR) that mediates the chemotaxis of monocytes and T-cells in response to chemokines such as MIP-1α and RANTES. The fluorophenyl-pyrazole scaffold binds to an allosteric pocket within the transmembrane helices of CCR1. This binding physically prevents the conformational shift required for Gαi protein coupling, halting intracellular calcium mobilization and arresting immune cell migration into inflamed tissues.

CCR1_Pathway Ligand Chemokines (MIP-1α, RANTES) Receptor CCR1 Receptor (GPCR) Ligand->Receptor Binds GProtein G-Protein Activation (Gαi / Gβγ) Receptor->GProtein Activates Inhibitor 1-(4-fluorophenyl)-5-methyl -1H-pyrazole Scaffold Inhibitor->Receptor Antagonizes (Allosteric/Orthosteric) Calcium Intracellular Ca2+ Mobilization GProtein->Calcium Triggers Chemotaxis Immune Cell Chemotaxis Calcium->Chemotaxis Induces

CCR1 receptor antagonism pathway and intracellular calcium blockade.

Mechanism II: HIF-Prolyl Hydroxylase (PHD) Inhibition

When derivatized as a 4-carboxylic acid, the scaffold acts as a potent inhibitor of HIF-PHD enzymes, utilized in the treatment of anemia and ischemia () [2].

Causality of Action: Under normoxic conditions, PHDs utilize oxygen, Fe2+, and 2-oxoglutarate (2-OG) to hydroxylate HIF-1α, marking it for proteasomal degradation. The pyrazole-4-carboxylic acid derivative mimics 2-OG, competitively binding to the active site. The carboxylic acid and the pyrazole nitrogen bidentately chelate the catalytic Fe2+ ion. This disables the enzyme, stabilizing HIF-1α and promoting its nuclear translocation to transcribe erythropoietin (EPO) and vascular endothelial growth factor (VEGF).

HIF_PHD_Pathway Normoxia Normoxia (O2) PHD PHD Enzyme (Fe2+, 2-OG dependent) Normoxia->PHD Hydroxylation Prolyl Hydroxylation PHD->Hydroxylation Catalyzes Inhibitor Pyrazole-4-carboxylic Acid Derivative Inhibitor->PHD Chelates Fe2+ / Blocks 2-OG Transcription Target Gene Transcription (EPO, VEGF) Inhibitor->Transcription Stabilizes HIF-1α HIF HIF-1α Protein HIF->Hydroxylation HIF->Transcription Accumulates (When PHD Inhibited) Degradation Proteasomal Degradation Hydroxylation->Degradation

HIF-PHD inhibition mechanism stabilizing HIF-1α for gene transcription.

Mechanism III: Hedgehog (Smoothened) Signaling Inhibition

Pyridyl-based derivatives of this scaffold are highly effective inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in malignancies such as basal cell carcinoma () [3].

Causality of Action: The pyrazole scaffold binds directly to the transmembrane domain of Smoothened (SMO), a GPCR-like protein. By locking SMO in an inactive state, the compound prevents the downstream activation and nuclear translocation of Gli transcription factors, effectively halting tumor cell proliferation driven by the Hh pathway.

Quantitative Data Summary

To provide a clear comparative landscape of the scaffold's versatility, the following table summarizes the pharmacological profiles of its primary derivatives:

Target PathwayRepresentative Derivative ClassPrimary Mechanism of ActionTypical IC50 / EC50 RangePrimary Therapeutic Indication
CCR1 Receptor Diazole Lactam PyrazolesAllosteric GPCR Antagonism10 - 100 nMPsoriasis, Autoimmunity
HIF-PHD Pyrazole-4-carboxylic acidsFe2+ Chelation / 2-OG Competition3.5 - 5.0 µMAnemia, Ischemia
Hedgehog (SMO) Pyridyl-Pyrazole AmidesTransmembrane Domain Binding50 - 200 nMBasal Cell Carcinoma

Self-Validating Experimental Methodologies

As a standard of trustworthiness, experimental protocols must be designed to rule out false positives. Below are the self-validating workflows for profiling this scaffold.

Protocol 1: Time-Resolved FRET (TR-FRET) for HIF-PHD Binding Kinetics

Causality: TR-FRET is chosen over standard ELISA because it minimizes compound auto-fluorescence interference (common with halogenated pyrazoles) and allows for real-time kinetic measurements of Fe2+/2-OG coordination.

  • Preparation: Express and purify recombinant PHD2 enzyme. Prepare a europium-labeled HIF-1α peptide substrate and an allophycocyanin (APC)-labeled VHL complex.

  • Assay Assembly: In a 384-well plate, combine 10 nM PHD2, 2 μM Fe2+, and 10 μM 2-OG.

  • Compound Addition: Titrate the pyrazole-4-carboxylic acid derivative (0.1 nM to 100 μM).

  • Self-Validation Step: Include a negative control well containing the apo-enzyme (without Fe2+). If the signal reduction is strictly due to active-site competition, the apo-enzyme well will show zero baseline activity, confirming the compound is not merely quenching the fluorophore.

  • Measurement: Excite at 340 nm and measure emission ratios (665 nm / 615 nm) to calculate the IC50.

Protocol 2: Transwell Chemotaxis Assay for CCR1 Antagonism

Causality: Using a Boyden chamber directly measures the functional consequence of CCR1 blockade (cell migration), which standard receptor-binding assays cannot confirm.

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and resuspend in RPMI-1640 with 0.1% BSA.

  • Inhibitor Incubation: Pre-incubate PBMCs with the diazole lactam pyrazole derivative for 30 minutes at 37°C.

  • Gradient Setup: Place 10 nM MIP-1α (chemoattractant) in the lower chamber of a 5 μm polycarbonate Transwell plate.

  • Migration & Self-Validation: Add the treated cells to the upper chamber. Crucial validation: Perform a checkerboard analysis by placing equal concentrations of MIP-1α in both upper and lower chambers. This differentiates true directed chemotaxis from random chemokinesis, proving the pyrazole specifically antagonizes the directional gradient.

  • Quantification: After 2 hours, lyse the migrated cells in the lower chamber and quantify using a luminescent ATP detection assay.

Workflow Step1 Compound Synthesis Step2 In Vitro TR-FRET Assay Step1->Step2 Step3 Cell-Based Chemotaxis Step2->Step3 Step4 In Vivo Murine Models Step3->Step4 Data Pharmacodynamic Validation Step4->Data

Self-validating experimental workflow for pharmacodynamic profiling.

References

  • CN104902898A - Diazole lactams. Google Patents.
  • Therapeutic inhibition of prolyl hydroxylase domain-containing enzymes. Dove Press. Available at:[Link]

  • CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling. Google Patents.
  • 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. PubChem. Available at:[Link]

The Fluorinated Pyrazole Scaffold: A Technical Whitepaper on Emerging Therapeutic Targets and Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has evolved from a niche optimization technique into a foundational principle of rational drug design. Fluorine’s extreme electronegativity, small van der Waals radius (1.47 Å), and the exceptional stability of the carbon–fluorine (C–F) bond make it a transformative substituent[1]. When integrated into the pyrazole ring—a ubiquitous five-membered nitrogen heterocycle—the resulting fluorinated pyrazoles exhibit enhanced metabolic stability, optimized lipophilicity, and superior target binding affinities[2].

As a Senior Application Scientist, I have structured this whitepaper to guide researchers and drug development professionals through the mechanistic rationale of fluorinated pyrazoles, their primary therapeutic targets, and the self-validating experimental workflows required to advance these molecules from in silico hits to validated in vitro leads.

Mechanistic Rationale: Why Fluorinate a Pyrazole?

The unsubstituted pyrazole core is a privileged scaffold capable of acting as both a hydrogen bond donor and acceptor, allowing it to mimic amide bonds and interact dynamically with diverse biological targets[3]. However, it is often susceptible to rapid oxidative metabolism. Fluorination addresses these liabilities through three distinct mechanisms:

  • Metabolic Shielding: Strategic placement of fluorine atoms or trifluoromethyl (–CF3) groups blocks metabolically labile sites. The high bond dissociation energy of the C–F bond resists cytochrome P450-mediated oxidation, significantly increasing the pharmacokinetic half-life[1].

  • pKa Modulation: The strong electron-withdrawing nature of fluorine alters the pKa of the adjacent pyrazole nitrogens. This shifts the tautomeric equilibrium, which can be precisely tuned to enhance membrane permeability and oral bioavailability[2].

  • Orthogonal Interactions: Fluorine can participate in multipolar interactions with the protein backbone. In kinase hinge regions, these interactions drive highly specific binding orientations that non-fluorinated analogs cannot thermodynamically achieve[3].

Core Therapeutic Targets

Kinase Inhibitors in Oncology

Fluorinated pyrazoles are highly effective ATP-competitive kinase inhibitors. For instance, novel fluorinated pyrazole heterocycles have been rationally designed to target the double-mutant Epidermal Growth Factor Receptor (EGFR L858R/T790M), a major driver of resistance in non-small cell lung cancer[4]. The fluorinated moiety typically projects into the hydrophobic gatekeeper pocket, displacing high-energy water molecules and increasing target residence time. Furthermore, these derivatives show profound efficacy against Pyruvate Dehydrogenase Kinase 1 (PDK1) and Rho-associated protein kinase 1 (ROCK1), achieving IC50 values in the low nanomolar range[5].

Cyclooxygenase-2 (COX-2) & Inflammation

The archetypal success story of this scaffold is Celecoxib, a trifluoromethyl-substituted pyrazole[2]. The –CF3 group is not merely structural; it specifically inserts into a distinct hydrophobic side pocket present in COX-2 that is sterically restricted in COX-1. This precise geometric fit confers the drug's hallmark selectivity, delivering potent anti-inflammatory action while minimizing gastrointestinal toxicity[6].

Infectious Diseases: Viral and Parasitic Targets

Beyond human host targets, fluorinated pyrazoles have demonstrated potent antimicrobial activities. Specific azetidine-pyrazole hybrids act as potent inhibitors of the Hepatitis C Virus (HCV) replicon, while triazole-pyrazole hybrids exhibit anti-HIV-1 activity with EC50 values below 0.1 µM[5]. Additionally, fluorinated pyrazole sulfonamides have been identified as highly selective ligands for Plasmodium dihydrofolate reductase (DHFR), offering a new vector against drug-resistant malaria[7].

Quantitative Target Affinities

To facilitate cross-target comparison, the following table summarizes the binding affinities and efficacies of recent fluorinated pyrazole derivatives across various therapeutic indications:

Therapeutic TargetDisease IndicationRepresentative ScaffoldBinding Affinity / EfficacyRef
PDK1 Inflammation / OncologyFluoropyrazole heterocyclesIC50: 1 nM – 0.1 µM[5]
ROCK1 Cardiovascular / Cancer6-fluoroindazole/pyrazoleIC50: 14 nM[5]
EGFR (L858R/T790M) Non-Small Cell Lung CancerPyrazole-based hybridsLow micromolar to nanomolar[4]
COX-2 Inflammation / PainTrifluoromethyl pyrazoleHighly selective over COX-1[2]
HCV (Genotype-1b) Hepatitis CAzetidine-pyrazole hybridsEC50: 0.23 – 0.74 µM[5]
HIV-1 Viral InfectionTriazole-pyrazole hybridsEC50: 0.08 – 0.09 µM[5]

Experimental Methodologies: Self-Validating Protocols

A common pitfall in evaluating highly lipophilic fluorinated compounds is non-specific binding or aggregation in biochemical assays. To ensure scientific integrity, I mandate a self-validating workflow that pairs biochemical screening with orthogonal cellular target engagement.

Protocol: In Vitro Kinase Inhibition & Cellular Target Engagement

Phase 1: Biochemical Kinase Assay (FRET-based) Causality: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than radiometric methods to ensure real-time kinetic measurement of ATP displacement while avoiding radioactive waste.

  • Compound Preparation: Dissolve the fluorinated pyrazole in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

  • Buffer Optimization (Critical Step): Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA). Crucially, add 0.01% Triton X-100. The detergent prevents the highly lipophilic fluorinated compounds from forming colloidal aggregates that yield false-positive inhibition.

  • Reaction: Incubate the recombinant kinase (e.g., mutant EGFR) with the compound for 30 minutes at room temperature to allow slow-binding fluorinated moieties to equilibrate.

  • Detection: Add ATP (at the established Km) and the TR-FRET peptide substrate. Read the emission ratio (665 nm / 615 nm) after 1 hour to calculate the IC50.

Phase 2: Cellular Target Engagement (CETSA) Causality: Biochemical affinity does not guarantee intracellular binding due to membrane permeability barriers. The Cellular Thermal Shift Assay (CETSA) validates that the fluorinated pyrazole physically binds and thermodynamically stabilizes the target kinase inside a living cell.

  • Treatment: Treat target cancer cells (e.g., H1975 cells for mutant EGFR) with the IC90 concentration of the fluorinated pyrazole for 2 hours.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes.

  • Lysis & Immunoblotting: Lyse the cells using freeze-thaw cycles. Centrifuge to pellet denatured proteins. Run the soluble fraction on an SDS-PAGE gel and immunoblot for the target kinase.

  • Validation: A positive shift in the aggregation temperature (ΔTagg > 2°C) compared to the DMSO control confirms direct intracellular target engagement.

Visualizations of Workflows and Pathways

G Target Target ID (e.g., EGFR/PDK1) Docking In Silico Docking & Fluorine Scanning Target->Docking Synthesis Chemical Synthesis (e.g., PEG-400) Docking->Synthesis Assay In Vitro Kinase Assay (FRET / ADP-Glo) Synthesis->Assay Cellular Cellular Validation (Target Engagement) Assay->Cellular Lead Lead Optimization (PROTACs / MTDLs) Cellular->Lead Lead->Docking SAR Feedback

Workflow for the rational design and validation of fluorinated pyrazole therapeutics.

Pathway Ligand Growth Factor Receptor EGFR (L858R/T790M) Ligand->Receptor PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / MAPK Pathway Receptor->MAPK Outcome2 Apoptosis (Induced) Receptor->Outcome2 Inhibitor Fluorinated Pyrazole (ATP-Competitive) Inhibitor->Receptor Inhibits Outcome1 Cell Proliferation (Blocked) PI3K->Outcome1 MAPK->Outcome1

Mechanism of mutant EGFR kinase inhibition by fluorinated pyrazoles.

Future Perspectives: PROTACs and MTDLs

The future trajectory of fluorinated pyrazoles is moving beyond simple occupancy-driven inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): The pyrazole ring serves as an ideal rigid linker or target-binding warhead to recruit E3 ubiquitin ligases. The fluorine atoms ensure the large, bifunctional PROTAC molecule survives first-pass metabolism, overcoming traditional resistance mechanisms by inducing complete target degradation[3].

  • Multi-Target Directed Ligands (MTDLs): Rational hybridization of fluorinated pyrazoles with complementary scaffolds (e.g., quinolines or coumarins) is generating MTDLs capable of simultaneously inhibiting kinases and scavenging reactive oxygen species, offering superior efficacy in complex pathologies like cancer and neurodegeneration[3].

References

  • Amin, P. H. "Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review." ChemistrySelect, 2024. 8

  • Fersing, C., et al. "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 2020. 2

  • Abbas, A. A., et al. "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems." RSC Advances, 2024. 5

  • Fayed, E. A., et al. "Novel fluorinated pyrazole-based heterocycles scaffold: cytotoxicity, in silico studies and molecular modelling targeting double mutant EGFR L858R/T790M as antiproliferative and apoptotic agents." Medicinal Chemistry Research, 2023. 4

  • "Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents." Egyptian Pharmaceutical Journal, 2020. 6

  • "Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review." International Journal of Novel Research and Development (IJNRD), 2025. 3

  • "Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions." RSC Publishing, 2025. 1

Sources

The Pyrazole Core: A Historical and Synthetic Guide to a Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a quintessential "privileged scaffold" in medicinal chemistry.[1] Its journey from a laboratory curiosity in the 19th century to a core component of blockbuster drugs is a compelling narrative of chemical ingenuity and pharmacological discovery. This technical guide provides an in-depth exploration of the discovery and history of pyrazole-based compounds. It traces the lineage from Ludwig Knorr's foundational synthesis to the development of modern therapeutics, explaining the causality behind key experimental and developmental choices.[2] The guide includes detailed protocols for foundational syntheses, a comparative analysis of key pyrazole-based drugs, and visualizations of historical and chemical pathways to offer a comprehensive resource for professionals in drug discovery and development.

The Genesis of a Privileged Scaffold: A Serendipitous Discovery

The story of pyrazole begins not with a targeted search, but as a byproduct of 19th-century investigations into quinine derivatives. The German chemist Ludwig Knorr, in 1883, was the first to synthesize a pyrazole derivative.[3][4] This seminal event occurred during his work on the reaction between phenylhydrazine and ethyl acetoacetate, which he was exploring to create new antipyretic (fever-reducing) agents.[5] The resulting class of compounds was named "pyrazole" by Knorr.[6] A few years later, in 1898, Hans von Pechmann achieved the first synthesis of the unsubstituted parent pyrazole ring by reacting diazomethane with acetylene.[2] These two discoveries laid the essential groundwork for the entire field of pyrazole chemistry, unlocking a versatile scaffold that would prove immensely valuable to medicinal chemists for over a century.[2]

The First Breakthrough: Antipyrine and the Dawn of Synthetic Therapeutics

Knorr's initial synthesis rapidly led to a landmark achievement in medicine. The derivative he created, later named Antipyrine (phenazone), was found to possess potent analgesic and antipyretic properties.[2] This discovery was monumental, as Antipyrine became one of the first commercially successful synthetic drugs, marking a pivotal moment in the transition from natural remedies to laboratory-synthesized pharmaceuticals.[2] The success of Antipyrine was a powerful demonstration of the therapeutic potential held within synthetic organic chemistry and helped catalyze the growth of the modern pharmaceutical industry.[5] For many years, it was one of the most widely used drugs until the advent of Aspirin.[5]

Expanding the Therapeutic Landscape: From Inflammation to Modern Blockbusters

The initial success of Antipyrine spurred further investigation into pyrazole derivatives. This led to the development of other important early drugs like Phenylbutazone, a potent non-steroidal anti-inflammatory drug (NSAID) that became a frontline treatment for arthritis for many years.[7]

However, the true renaissance for pyrazole-based compounds occurred in the late 20th and early 21st centuries. Advances in understanding disease biology and the advent of rational drug design allowed scientists to exploit the pyrazole core's unique properties with unprecedented precision. The five available substitution sites on the aromatic ring provide a versatile platform for chemists to fine-tune steric and electronic properties, optimizing target engagement, selectivity, and pharmacokinetic profiles.[1]

This has resulted in a host of highly successful drugs across a wide range of therapeutic areas:[2][8]

  • Anti-inflammatory: Celecoxib (Celebrex), a selective COX-2 inhibitor, revolutionized the treatment of arthritis by offering potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9][10]

  • Erectile Dysfunction: Sildenafil (Viagra) utilizes a fused pyrazolo[4,3-d]pyrimidin-7-one core structure to selectively inhibit the PDE5 enzyme, providing a groundbreaking oral treatment for erectile dysfunction.[11]

  • Oncology and Beyond: The pyrazole scaffold is a key component in numerous kinase inhibitors for cancer therapy and is found in drugs targeting infectious diseases, metabolic disorders, and central nervous system conditions.[1][7]

The following timeline illustrates the key milestones in the history of pyrazole discovery and development.

Pyrazole_Timeline cluster_19th_Century 19th Century: Foundational Discoveries cluster_20th_Century 20th Century: Expansion and Renaissance cluster_21st_Century 21st Century: Modern Applications Knorr 1883 Ludwig Knorr synthesizes the first pyrazole derivative Antipyrine 1883 Knorr discovers Antipyrine, the first synthetic pyrazole drug Pechmann 1898 Hans von Pechmann synthesizes the parent pyrazole ring Phenylbutazone ~1949 Phenylbutazone introduced as an NSAID Pechmann->Phenylbutazone Celecoxib 1998 Celecoxib (Celebrex) approved by FDA Sildenafil 1998 Sildenafil (Viagra) approved by FDA Modern 2000s-Present Explosion of pyrazole-based kinase inhibitors and other targeted therapies Sildenafil->Modern

Caption: A timeline of foundational discoveries in pyrazole chemistry.

Key Pyrazole-Based Therapeutics: A Comparative Overview

The versatility of the pyrazole scaffold is best illustrated by the diverse mechanisms and applications of the drugs derived from it.

Drug Name (Brand)Year ApprovedTherapeutic ClassCore Mechanism of Action
Antipyrine (Phenazone)1883Analgesic, AntipyreticInhibition of cyclooxygenase (COX) enzymes.[12]
Phenylbutazone (Butazolidin)~1949NSAIDPotent, non-selective inhibition of COX enzymes.[7]
Celecoxib (Celebrex)1998NSAID (COX-2 Inhibitor)Selectively inhibits the COX-2 isoenzyme, reducing prostaglandin synthesis at inflammation sites while sparing the protective COX-1 in the GI tract.[13][14]
Sildenafil (Viagra)1998PDE5 InhibitorInhibits cGMP-specific phosphodiesterase type 5 (PDE5), enhancing the effects of nitric oxide and prolonging vasodilation.[11]

Foundational Synthetic Methodology: The Knorr Pyrazole Synthesis

The most enduring and fundamental method for creating the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[3] This reaction remains a cornerstone of heterocyclic chemistry due to its reliability and versatility.[15]

Reaction Principle: The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound (or a related functional equivalent like a β-ketoester) and a hydrazine derivative.[3][16] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[3]

Generalized Reaction Mechanism:

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone Condensation (+ H⁺, - H₂O) hydrazine Hydrazine Derivative cyclized Cyclized Intermediate (Non-aromatic) hydrazone->cyclized Intramolecular Attack pyrazole Substituted Pyrazole cyclized->pyrazole Dehydration (- H₂O)

Caption: The reaction mechanism of the Knorr pyrazole synthesis.

Self-Validating Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (after Knorr, 1883)

This protocol is adapted from Ludwig Knorr's original 1883 publication, providing a foundational, reproducible method for synthesizing a key pyrazole intermediate.[4] The success of the reaction is validated by the physical properties (solidification, melting point) of the final product.

Materials & Reagents:

  • Phenylhydrazine (10.0 g, ~92.5 mmol)

  • Ethyl acetoacetate (12.5 g, ~96.0 mmol)

  • Ethanol (for recrystallization, optional)

  • Reaction flask (50 mL)

  • Heating mantle or water bath

  • Apparatus for filtration (e.g., Büchner funnel)

  • Melting point apparatus

Step-by-Step Methodology:

  • Reactant Combination: In a 50 mL flask, combine 10.0 g of phenylhydrazine with 12.5 g of ethyl acetoacetate.[4] Causality: Using a slight excess of the ketoester ensures the complete consumption of the more valuable phenylhydrazine.

  • Initial Condensation: Gently swirl the mixture. An exothermic reaction will occur, and the mixture will become warm and turn yellow/orange. Allow the flask to stand at ambient temperature for approximately 1-2 hours. Causality: This initial, often spontaneous, condensation forms the key hydrazone intermediate.

  • Cyclization: Gently heat the reaction mixture in a water bath or on a heating mantle to approximately 100°C for 1 hour. The mixture will thicken as the product begins to form.

  • Isolation: Remove the flask from the heat and allow it to cool to room temperature. The product, 1-phenyl-3-methyl-5-pyrazolone, will solidify into a crystalline mass upon standing.[4] Causality: The high melting point and crystallinity of the product allow for simple isolation by cooling.

  • Purification (Optional but Recommended): Break up the solid mass and collect the crude product. For higher purity, recrystallize the solid from a minimal amount of hot ethanol.

  • Validation: Dry the purified crystals and determine the melting point. The reported melting point for 1-phenyl-3-methyl-5-pyrazolone is approximately 127-131°C. A sharp melting point in this range confirms the identity and purity of the product.

Conclusion: An Enduring Legacy and Future Directions

References

  • Celebrex (Celecoxib) Pharmacology. (2023, June 18). News-Medical.Net. [Link]

  • Celecoxib. Wikipedia. [Link]

  • Ludwig Knorr. Wikipedia. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Celecoxib: Mechanism of Action & Structure. Study.com. [Link]

  • What is the mechanism of Celecoxib?. Patsnap Synapse. [Link]

  • Recent advances in the therapeutic applications of pyrazolines. PMC. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. Elementary Education Online. [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. [Link]

  • CELEBREX celecoxib capsules Cardiovascular Risk. Food and Drug Administration. [Link]

  • Knorr Pyrazole Synthesis. Organic Chemistry. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

  • Chemical structure of Sildenafil 134 and Sildenafil analog 135. ResearchGate. [Link]

  • Review: biologically active pyrazole derivatives. RSC Publishing. [Link]

  • Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates. ResearchGate. [Link]

  • Pyrazole N-Demethyl Sildenafil. PubChem. [Link]

  • Sildenafil. PubChem. [Link]

  • Pyrazole N-Demethyl Sildenafil-d3. CRO Splendid Lab Pvt. Ltd. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Antipyrine. Britannica. [Link]

  • Synthesis of Antipyrine Derivatives Derived from Dimedone. ResearchGate. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. [Link]

Sources

The Ascendant Role of the 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-fluorophenyl)-5-methyl-1H-pyrazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, conferred by the strategic placement of a fluorinated aromatic ring and a methyl group on the pyrazole nucleus, have positioned it as a cornerstone for the development of a diverse array of biologically active agents. This technical guide provides a comprehensive overview of the synthesis, chemical characteristics, and burgeoning applications of this scaffold in drug discovery. We will delve into the mechanistic underpinnings of its biological activity, explore established structure-activity relationships, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

Introduction: The Pyrazole Scaffold and the Significance of Fluorine

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry, featuring in a multitude of approved drugs.[1][2] Their appeal lies in their metabolic stability, ability to participate in hydrogen bonding, and their role as versatile pharmacophores that can be readily functionalized to modulate biological activity.[3][4]

The introduction of a fluorine atom, particularly on an aromatic ring, is a well-established strategy in drug design.[5] The high electronegativity of fluorine can significantly alter the electronic properties of a molecule, influencing its acidity, basicity, and dipole moment. This can lead to enhanced binding affinity to target proteins, improved metabolic stability by blocking sites of oxidative metabolism, and increased membrane permeability.[5] The 1-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold synergistically combines the robust heterocyclic core of pyrazole with the advantageous properties of the fluorophenyl moiety, creating a powerful platform for drug discovery.

Synthesis and Characterization

The synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole is most commonly achieved through a classical Knorr pyrazole synthesis or a related condensation reaction. The primary strategy involves the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound.

Proposed Synthetic Pathway

A reliable and efficient method for the synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole involves the condensation of 4-fluorophenylhydrazine with pentane-2,4-dione. This reaction typically proceeds in the presence of an acid catalyst and a suitable solvent.

Synthesis_of_1-4-fluorophenyl-5-methyl-1H-pyrazole reagent1 4-Fluorophenylhydrazine plus + reagent1->plus reagent2 Pentane-2,4-dione reagent2->plus product 1-(4-fluorophenyl)-5-methyl-1H-pyrazole plus->product Condensation conditions Acid Catalyst (e.g., HCl, Acetic Acid) Solvent (e.g., Ethanol) Heat conditions->product

Figure 1: Proposed synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Detailed Experimental Protocol

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • Pentane-2,4-dione

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add a catalytic amount of concentrated hydrochloric acid.

  • Add pentane-2,4-dione (1.1 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure 1-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Physicochemical and Spectroscopic Data
PropertyPredicted Value
Molecular Formula C₁₀H₉FN₂
Molecular Weight 176.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point Estimated 60-70 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.4-7.1 (m, 4H, Ar-H), 6.0 (s, 1H, pyrazole-H), 2.3 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 160 (d, J=245 Hz, C-F), 148, 140, 135 (d, J=8 Hz), 125 (d, J=3 Hz), 116 (d, J=23 Hz), 106, 12
Mass Spectrum (EI) m/z 176 (M⁺)

Note: These are predicted values and should be confirmed by experimental analysis.

Medicinal Chemistry Applications and Biological Significance

The 1-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas.[3][4][6]

Anti-inflammatory and Analgesic Activity

A significant area of investigation for pyrazole derivatives is in the treatment of inflammation and pain.[7] The well-known anti-inflammatory drug celecoxib, for instance, features a pyrazole core. The 1-(4-fluorophenyl) moiety is often incorporated to enhance the anti-inflammatory and analgesic properties of these compounds. For example, derivatives of this scaffold have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[7]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Derivative 1-(4-fluorophenyl)-5-methyl- 1H-pyrazole Derivative Pyrazole_Derivative->COX_Enzymes Inhibition

Figure 2: Inhibition of the COX pathway by pyrazole derivatives.

Anticancer Activity

Numerous pyrazole derivatives have been reported to exhibit potent anticancer activity.[8] The 1-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold can be incorporated into molecules designed to target various cancer-related pathways, such as protein kinases.[1] The fluorophenyl group can enhance the binding of these inhibitors to the ATP-binding pocket of kinases, leading to improved efficacy.

Other Therapeutic Areas

The versatility of the pyrazole scaffold extends to other therapeutic areas, including:

  • Antimicrobial agents: Pyrazole derivatives have shown activity against a range of bacteria and fungi.[9]

  • Antiviral agents: Certain pyrazole-containing compounds have demonstrated antiviral properties.[3]

  • Agrochemicals: The pyrazole core is also found in some commercially successful herbicides and insecticides.[3]

Structure-Activity Relationships (SAR)

The biological activity of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole and phenyl rings.

  • The 4-Fluorophenyl Group: The presence of the fluorine atom at the para-position of the phenyl ring is often crucial for activity. It can act as a hydrogen bond acceptor and its electron-withdrawing nature can influence the overall electronic profile of the molecule, enhancing its interaction with biological targets.[6]

  • The 5-Methyl Group: The methyl group at the 5-position of the pyrazole ring can contribute to hydrophobic interactions within the binding site of a target protein. Its size and position can influence the overall conformation of the molecule.

  • Substitution at the 4-Position of the Pyrazole Ring: The 4-position of the pyrazole ring is a common site for further functionalization. Introducing various substituents at this position can significantly modulate the biological activity and selectivity of the resulting compounds.

Conclusion

The 1-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold represents a highly valuable and versatile platform in the field of drug discovery. Its straightforward synthesis, coupled with the beneficial properties imparted by the fluorophenyl and methyl substituents, makes it an attractive starting point for the development of novel therapeutic agents across a spectrum of diseases. The continued exploration of this privileged scaffold is expected to yield new and improved drug candidates with enhanced efficacy and safety profiles.

References

[6] Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. (n.d.). PMC. [Link]

[9] Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). International Journal of Pharmaceutical and Bio-Medical Science. [Link]

[10] [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

[3] Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

[4] Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]

[8] Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.). Current Organic Chemistry. [Link]

[7] Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

[1] Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023). Future Medicinal Chemistry. [Link]

[11] 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. (n.d.). National Institutes of Health. [Link]

[5] Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). University of Southern Mississippi. [Link]

[2] Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]

Sources

Physicochemical Profiling of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole: A Comprehensive Guide to Solubility, Stability, and Methodological Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazole heterocycle represents a privileged scaffold, frequently utilized to modulate complex inflammatory and kinase-driven pathways. Specifically, 1-(4-fluorophenyl)-5-methyl-1H-pyrazole and its functionalized derivatives (such as the 4-carboxylic acid or 4-carbonyl chloride) serve as critical intermediates in the synthesis of potent anti-inflammatory agents, including selective COX-2 inhibitors and p38 MAP kinase antagonists[1].

As a Senior Application Scientist, I frequently observe that late-stage formulation failures often stem from a fundamental misunderstanding of an Active Pharmaceutical Ingredient's (API) core scaffold. The intrinsic physicochemical properties of the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole motif—driven by its unique electronic and steric microenvironment—dictate its thermodynamic solubility and degradation kinetics[2]. This whitepaper provides an in-depth, causality-driven analysis of this compound's solubility and stability, equipping drug development professionals with self-validating protocols for rigorous laboratory evaluation.

Pathway Stimulus Inflammatory Stimuli (TNF-α, IL-1β) Receptor Cell Surface Receptors Stimulus->Receptor p38 p38 MAPK Pathway Receptor->p38 COX2 COX-2 Expression / Activity p38->COX2 Prostaglandins Prostaglandin E2 (PGE2) Production COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Scaffold 1-(4-fluorophenyl)-5-methyl- 1H-pyrazole Derivatives Scaffold->p38 Inhibits Scaffold->COX2 Inhibits

Mechanistic pathway illustrating the inhibitory action of pyrazole derivatives on inflammatory cascades.

Structural Causality: The Physicochemical Foundation

To predict the behavior of this compound in biological and synthetic matrices, we must deconstruct its molecular architecture. Every functional group on this scaffold plays a mechanistic role in its macroscopic properties:

  • The 4-Fluorophenyl Moiety : The substitution of hydrogen with a highly electronegative fluorine atom at the para position serves a dual purpose. Biologically, it blocks CYP450-mediated para-hydroxylation, drastically increasing the metabolic half-life of derived drugs. Physicochemically, the carbon-fluorine bond increases the overall lipophilicity (LogP) of the molecule, which inherently drives down aqueous solubility while enhancing lipid membrane permeability.

  • The 5-Methyl Group : Positioned adjacent to the bulky fluorophenyl ring, the 5-methyl group introduces significant steric hindrance. This forces the molecule out of a planar conformation, creating a specific torsion angle between the phenyl and pyrazole rings. This non-planar geometry disrupts tight crystal packing, lowering the crystal lattice energy and thereby slightly improving dissolution rates in organic solvents compared to its unmethylated analogs.

  • The 1H-Pyrazole Core : This robust heteroaromatic ring provides critical hydrogen bond accepting capabilities via the

    
     hybridized nitrogen. This feature is the primary driver for the compound's high solubility in polar aprotic solvents (e.g., DMSO, DMF)[1].
    

Thermodynamic Solubility Dynamics

In drug development, kinetic solubility (how fast a compound dissolves) is often misleading; thermodynamic solubility (the absolute saturation point at equilibrium) is the gold standard for API profiling. The 1-(4-fluorophenyl)-5-methyl-1H-pyrazole core exhibits a classic "brick dust" profile in aqueous media but demonstrates excellent solvation in organic matrices[2].

Quantitative Solubility Summary
Solvent / MatrixThermodynamic SolubilityMechanistic Rationale
Water (pH 7.4) < 0.05 mg/mLHigh lipophilicity driven by the 4-fluorophenyl moiety; lack of strong aqueous H-bond donors.
Methanol ~ 1.0 - 5.0 mg/mLModerate hydrogen bonding capacity with the pyrazole nitrogen.
DMSO ≥ 20.0 mg/mLStrong dipole-dipole interactions effectively disrupt the compound's crystal lattice[1].
Protocol: High-Throughput Thermodynamic Solubility (Shake-Flask Method)

To ensure trustworthy data, this protocol utilizes a self-validating equilibrium check to prevent false-positive saturation readings.

Step 1: Matrix Saturation Add 10 mg of the pyrazole compound to a 2 mL amber microcentrifuge tube. Add 1 mL of the target solvent. The presence of visible, undissolved solid is mandatory to ensure the system is pushed to its thermodynamic limit.

Step 2: Thermal Equilibration Incubate the suspension in a thermoshaker at 25°C (or 37°C for biorelevant media) under constant agitation (500 rpm) for 24 hours. Causality: Agitation overcomes the unstirred water layer around the particles, while the 24-hour duration ensures the dissolution rate has plateaued.

Step 3: Phase Separation Centrifuge the samples at 10,000 × g for 15 minutes to pellet the undissolved solid. Causality: Centrifugation is strictly preferred over syringe filtration. Highly lipophilic compounds often bind non-specifically to filter membranes (e.g., PTFE or Nylon), artificially lowering the measured concentration in the filtrate.

Step 4: Quantification & Validation Dilute the supernatant into the linear range of your HPLC-UV instrument and quantify against a 5-point calibration curve. Self-Validating Checkpoint: Repeat the sampling at 48 hours. If the concentration difference (


) between 24h and 48h is 

, thermodynamic equilibrium is definitively confirmed. If

, the compound is undergoing slow dissolution or solvent-mediated polymorphic transformation, requiring extended incubation.

Stability Profiling and Degradation Kinetics

The 1-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold is structurally robust, making it an excellent candidate for harsh synthetic conditions (such as the generation of its 4-carboxylic acid or 4-carbohydrazide derivatives)[3][4]. However, comprehensive forced degradation profiling is required under ICH Q1A guidelines to identify potential liabilities.

Forced Degradation Matrix
Stress ConditionTimepoint% RecoveryPrimary Degradation Pathway
Thermal (60°C) 7 Days> 98%Highly stable; the aromatic system resists thermal cleavage[2].
Hydrolytic (pH 2 / pH 12) 48 Hours> 95%Stable; the pyrazole core is highly resistant to acid/base hydrolysis.
Photolytic (UV/Vis) 24 Hours~ 85-90%Susceptible to mild photo-oxidation, primarily at the 5-methyl group.
Protocol: ICH-Aligned Forced Degradation Study

Step 1: Matrix Preparation Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 Acetonitrile/Water mixture to ensure complete solvation during stress application.

Step 2: Stress Application

  • Thermal: Seal 1 mL of the stock in an amber ampoule and incubate at 60°C for 7 days.

  • Oxidative: Add

    
     to achieve a 3% final concentration. Incubate at room temperature for 24 hours.
    
  • Photolytic: Expose the sample in a photostability chamber to 1.2 million lux hours and 200

    
     of near-UV energy.
    

Step 3: Quenching & LC-MS Analysis Neutralize reactive species (e.g., quenching peroxides with sodium bisulfite) to halt degradation. Analyze the samples using LC-MS/MS. Causality: UV detection alone is insufficient. Mass spectrometry is required to accurately identify degradation adducts. For example, photo-oxidation of the 5-methyl group to a primary alcohol or aldehyde will present as a +16 Da or +14 Da mass shift, respectively.

Self-Validating Checkpoint (Mass Balance): Calculate the mass balance by summing the peak area of the parent compound and all degradation products. The total must equal 95%–105% of the unstressed control sample. A mass balance


 indicates that degradants are either volatile, non-UV absorbing, or permanently retained on the HPLC column, necessitating a change in the analytical method.

Workflow Start Compound Preparation (Core Scaffold) Solubility Thermodynamic Solubility (Shake-Flask Method) Start->Solubility Stability Forced Degradation (ICH Q1A Guidelines) Start->Stability Sol_Incubate Incubation in Solvents (24h, 25°C, 37°C) Solubility->Sol_Incubate Stab_Thermal Thermal Stress (60°C, 7 Days) Stability->Stab_Thermal Stab_Photo Photolytic Stress (UV/Vis Exposure) Stability->Stab_Photo Sol_Filter Phase Separation (Centrifugation) Sol_Incubate->Sol_Filter Analysis HPLC-UV / LC-MS Analysis Quantification & Impurity Profiling Sol_Filter->Analysis Stab_Thermal->Analysis Stab_Photo->Analysis

Self-validating experimental workflow for thermodynamic solubility and forced degradation profiling.

Formulation and Downstream Implications

The physicochemical profile of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole presents a classic scenario in modern drug design: high target affinity and metabolic stability at the cost of aqueous solubility. When this scaffold is incorporated into a final API, formulation scientists must anticipate the need for solubility-enhancing technologies.

Strategies such as Amorphous Solid Dispersions (ASDs) via hot-melt extrusion, or lipid-based self-microemulsifying drug delivery systems (SMEDDS), are highly recommended to overcome the dissolution rate-limited bioavailability inherent to this lipophilic, crystalline scaffold.

References

  • 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid - J&K Scientific.jk-sci.com.
  • 1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazole-4-Carboxylic Acid - Panasonic.panasonic.biz.
  • CAS 288251-66-1 | Sigma-Aldrich.sigmaaldrich.com.
  • 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide - PubChem.nih.gov.
  • Merck SC-58125 - 캐시바이.cacheby.com.

Sources

Structural Elucidation of Novel Pyrazole Compounds: A Modern, Integrated Approach

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Pyrazole Scaffold

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry and materials science.[1][2][3][4] Their remarkable structural versatility and ability to engage in diverse non-covalent interactions have cemented their status as "privileged scaffolds" in drug discovery.[3][4][5] FDA-approved drugs such as Celecoxib, Sildenafil, and Rimonabant feature the pyrazole core, highlighting its therapeutic importance across a spectrum of diseases, including inflammatory disorders, cancer, and microbial infections.[3][4][5][6]

However, the very chemical features that make pyrazoles so versatile—namely their susceptibility to substitution at multiple positions and their inherent tautomerism—present significant challenges in structural elucidation.[2][7][8] For the medicinal chemist, confirming the precise constitution, regiochemistry, and tautomeric form of a novel pyrazole derivative is not a trivial academic exercise; it is a critical step that dictates its physicochemical properties, receptor-binding interactions, and ultimate biological activity.[9]

This guide eschews a simple, technique-by-technique recitation of analytical methods. Instead, it presents an integrated, field-proven workflow that mirrors the logical process of structural inquiry. We will explore the causality behind experimental choices, demonstrating how a synergistic combination of modern spectroscopic, crystallographic, and computational techniques forms a self-validating system for unambiguously determining the structure of novel pyrazole compounds.

The Integrated Elucidation Workflow: From Hypothesis to Confirmation

The structural determination of a new molecule is a process of iterative hypothesis testing. The synthetic route provides the initial hypothesis, which is then rigorously tested, refined, and ultimately confirmed through a multi-pronged analytical approach. Each technique provides a unique piece of the puzzle, and their collective agreement provides the highest level of confidence in the final structure.

G cluster_start Phase 1: Initial Hypothesis cluster_spectroscopy Phase 2: Spectroscopic & Spectrometric Analysis cluster_ambiguity Phase 3: Addressing Ambiguity cluster_confirmation Phase 4: Definitive Confirmation Synthesis Synthetic Route (e.g., Knorr Synthesis) Hypothesis Proposed Structure Synthesis->Hypothesis MS Mass Spectrometry (HRMS) Confirms Molecular Formula Hypothesis->MS NMR_1D 1D NMR ('H, '³C) Provides initial C-H framework MS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Establishes atom connectivity NMR_1D->NMR_2D Isomers Regioisomerism or Tautomerism Suspected? NMR_2D->Isomers XRay Single-Crystal X-Ray Unambiguous 3D Structure NMR_2D->XRay If unambiguous & crystal available Computational Computational Chemistry (DFT) Corroborates & Predicts Data NMR_2D->Computational Correlate experimental and predicted data VT_NMR Variable Temp. NMR Isomers->VT_NMR Dynamic Exchange N15_NMR '⁵N NMR Isomers->N15_NMR Tautomer ID Isomers->XRay If ambiguity persists Final Final Validated Structure XRay->Final Computational->Final

Figure 1: The Integrated Workflow for Pyrazole Structural Elucidation.

Phase 1: The Foundational Toolkit - Mass Spectrometry and NMR

The first step in analyzing a newly synthesized compound is to verify its fundamental properties: molecular formula and covalent framework. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the indispensable workhorses for this phase.

Mass Spectrometry: Confirming the Elemental Composition

Before delving into complex connectivity, one must first confirm that the correct atoms are present. HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the confident determination of the compound's elemental formula.

Expert Insight: The choice of ionization technique is crucial. Electrospray Ionization (ESI) is often a good starting point for polar, functionalized pyrazoles, while Electron Ionization (EI) can provide valuable fragmentation data that offers clues about the molecule's structure.[10][11] The fragmentation patterns of pyrazole rings are well-documented, often involving the loss of N₂, HCN, or substituent-specific radicals, which can help validate the core structure.[12][13]

Table 1: Common Mass Spectrometric Fragments of the Pyrazole Core

Fragment Lost Typical m/z Change Implication
H• -1 Cleavage alpha to a nitrogen atom[12]
N₂ -28 Characteristic of many nitrogen heterocycles
HCN -27 Common pyrazole ring fragmentation[12]
RCN Varies Loss of a substituent and ring nitrogen

| NO₂• | -46 | Loss of a nitro group substituent[12] |

Experimental Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified pyrazole derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard to ensure high mass accuracy.

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or LC-MS. Acquire the spectrum in positive or negative ion mode, depending on the compound's nature (ESI is common for its soft ionization).

  • Data Interpretation: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). Use the instrument's software to calculate the elemental composition based on the exact mass, comparing it to the theoretical mass of the expected formula. The mass error should ideally be less than 5 ppm.

NMR Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy provides the detailed map of the atomic connectivity. A logical, stepwise approach using a suite of 1D and 2D NMR experiments is the most efficient path to solving the structure.[14]

1.2.1. 1D NMR (¹H and ¹³C): The Initial Sketch

  • ¹H NMR: Provides information on the number and type of protons, their electronic environment, and their proximity to other protons (via spin-spin coupling). The N-H proton of an N-unsubstituted pyrazole is often a broad signal and its chemical shift can be highly dependent on solvent and concentration.[15][16]

  • ¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts of the pyrazole ring carbons are characteristic and sensitive to substituent effects.[17]

Table 2: Approximate ¹H and ¹³C NMR Chemical Shifts for the 1H-Pyrazole Core (in CDCl₃)

Position Approximate ¹H Shift (ppm) Approximate ¹³C Shift (ppm)
N-H 10.0 - 13.5 (often broad) -
C3-H ~7.6 ~135
C4-H ~6.3 ~105
C5-H ~7.6 ~129

Note: These values are highly dependent on substituents and solvent conditions.[16]

1.2.2. 2D NMR: Building the Final Picture

When 1D spectra are insufficient to assign the structure, particularly with complex substitution patterns, 2D NMR is essential.[18][19]

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled, revealing ³JHH correlations (protons on adjacent carbons). This is key to tracing out proton networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This definitively links the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for novel structures. It shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). This allows for the connection of molecular fragments across quaternary (non-protonated) carbons and heteroatoms, completing the structural puzzle.[18]

G H_NMR ¹H NMR (Proton Signals) COSY COSY (H-H Connectivity) H_NMR->COSY HSQC HSQC (Direct C-H Bonds) H_NMR->HSQC C_NMR ¹³C NMR (Carbon Signals) C_NMR->HSQC Structure Assembled Structure COSY->Structure Identifies H spin systems HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC HSQC->Structure Links H to their C HMBC->Structure Connects fragments across quaternary centers

Figure 2: Logical Integration of 2D NMR Data for Structure Assembly.

Experimental Protocol 2: A Comprehensive NMR Workflow
  • Sample Preparation: Dissolve 5-15 mg of the pyrazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. DMSO-d₆ is often useful as it can slow down the exchange of N-H protons, resulting in sharper signals.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. To confirm the N-H proton, perform a D₂O exchange experiment: add a drop of D₂O, shake vigorously, and re-acquire the spectrum. The exchangeable N-H peak will disappear or significantly diminish.[16]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 or APT experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D COSY: Run a standard COSY experiment to establish H-H correlations.

  • 2D HSQC: Run a standard HSQC experiment to establish one-bond C-H correlations.

  • 2D HMBC: Run a standard HMBC experiment. Crucially , optimize the long-range coupling delay (typically set for J = 8-10 Hz) to observe key correlations to quaternary carbons, which is essential for piecing the pyrazole ring and its substituents together.[16][18]

Phase 2: Confronting the Core Challenge - Tautomerism and Isomerism

For N-unsubstituted pyrazoles, annular tautomerism is a persistent reality that can complicate spectral interpretation and has profound implications for biological activity.[2][7][9] Similarly, many synthetic routes can produce mixtures of regioisomers. Addressing this ambiguity is paramount.

Expert Insight: In solution, fast proton exchange between the two ring nitrogens often leads to time-averaged NMR signals, showing a single set of peaks even if multiple tautomers are present.[20]

  • Variable-Temperature (VT) NMR: Cooling the sample can slow down the rate of proton exchange. If distinct tautomers are present in significant populations, the time-averaged signals may broaden and then resolve into separate signals for each species at low temperatures.[20]

  • ¹⁵N NMR: This is a powerful but less common technique. The chemical shifts of the "pyrrole-like" (N-H) and "pyridine-like" (N=) nitrogens are distinctly different. Observing two ¹⁵N signals is a clear indication of a single dominant tautomer, while more complex spectra can indicate a mixture.[21] HMBC experiments optimized for ¹H-¹⁵N coupling can also definitively establish the location of the N-H proton.[19]

  • Computational Chemistry: Quantum mechanical calculations (DFT) can predict the relative Gibbs free energies of all possible tautomers and isomers.[9][22][23] The tautomer with the lowest calculated free energy is predicted to be the most stable and thus the most abundant form. This theoretical data provides a powerful framework for interpreting the experimental results.[24]

Phase 3: The Definitive Answer - Single-Crystal X-Ray Diffraction

When spectroscopic and computational data remain ambiguous, or when absolute, irrefutable proof of the 3D structure is required (e.g., for a regulatory filing), single-crystal X-ray diffraction is the gold standard.[1][25] It provides a precise and unambiguous map of atomic positions in the solid state, revealing bond lengths, bond angles, and intermolecular interactions.[1][26][27]

Trustworthiness: While NMR and MS determine connectivity, X-ray crystallography visualizes the molecule. It can definitively distinguish between subtle regioisomers and will show which tautomer is present in the crystal lattice.[20][21] It is important to remember, however, that the solid-state structure may not always represent the most abundant tautomer in solution.[28]

Experimental Protocol 3: Single-Crystal X-Ray Diffraction (Generalized)
  • Crystal Growth: This is often the most challenging step. Grow a suitable single crystal (typically 0.1-0.3 mm in size, with no visible defects) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Carefully select and mount a single crystal on a goniometer head. The crystal is typically kept in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations.[1]

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A series of diffraction images are collected as the crystal is rotated.[1]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, and "refined" to best fit the experimental data, yielding the final atomic coordinates.

  • Data Analysis: The final refined structure provides precise information on the molecular conformation, bond lengths, angles, and intermolecular interactions like hydrogen bonding.[25]

Phase 4: The Validating Partner - Computational Chemistry

Modern structural elucidation is incomplete without the integration of computational chemistry. Density Functional Theory (DFT) has become an invaluable tool not just for prediction, but for validating experimental findings.[22][26][29]

A Self-Validating System: The synergy between experimental and computational data creates a powerful, self-validating loop. For instance, if the experimentally measured NMR spectrum closely matches the spectrum predicted by DFT for a specific isomer, it provides very strong evidence for that structural assignment.[15][24][30]

Experimental Protocol 4: DFT for Structure Validation
  • Structure Building: Construct a 3D model of the hypothesized pyrazole structure(s) in a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to find the lowest energy conformation.[9][26]

  • Frequency Calculation: Perform a vibrational frequency calculation to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • NMR Prediction: Use the optimized geometry to calculate NMR chemical shifts using a method like GIAO (Gauge-Independent Atomic Orbital).

  • Comparison: Correlate the calculated ¹H and ¹³C chemical shifts with the experimental values. A linear regression should yield a high correlation coefficient (R² > 0.99) for a correct assignment.

Conclusion

The structural elucidation of novel pyrazole compounds is a multifaceted process that demands more than a cursory application of analytical techniques. The modern, robust approach is an integrated one, where the initial hypothesis from synthesis is tested and refined through the complementary lenses of mass spectrometry, advanced NMR spectroscopy, and computational chemistry. In cases of ambiguity, X-ray crystallography provides the final, definitive answer. By understanding the "why" behind each experimental choice and leveraging the synergistic power of these methods, researchers can confidently and efficiently navigate the complexities of pyrazole chemistry, accelerating the journey from novel compound to impactful discovery.

References

  • Jana, S. B., Raghuwanshi, K., Rai, G. K., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
  • Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., & Ellis, G. P. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Heterocyclic Communications. [Link]

  • Singh, T. P., & Vijayan, M. (1977). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. Indian Institute of Science. [Link]

  • Alam, M. S., Lee, D.-u., et al. (2021). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. [Link]

  • Mendes, A., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Peedikakkal, A. M. P., et al. (2023). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure. [Link]

  • Torralba, M. C., et al. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry. [Link]

  • Ghaffari, B., et al. (2019). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]

  • Begtrup, M., et al. (1991). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry. [Link]

  • Ryabukhin, S. V., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. [Link]

  • Leite, L. F., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

  • Al-Azab, F. M. (2015). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Journal of Taibah University for Science. [Link]

  • Moustafa, M. F., et al. (2019). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules. [Link]

  • Selim, M. R., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters. [Link]

  • Wang, Y., et al. (2007). Structure Elucidation of a Pyrazolo[10][11]pyran Derivative by NMR Spectroscopy. Molecules. [Link]

  • Asghar, M. N., et al. (2023). Synthesis, structure elucidation, SC-XRD/DFT, molecular modelling simulations and DNA binding studies of 3,5-diphenyl-4,5-dihydro-1 H-pyrazole chalcones. Journal of Biomolecular Structure and Dynamics. [Link]

  • Guedes, R. C., et al. (2020). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. ResearchGate. [Link]

  • Abbas, S. Y. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Review and Letters. [Link]

  • Abbas, S. Y. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters. [Link]

  • Bărbuceanu, F., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Pharmaceuticals. [Link]

  • Suresh, H. M., & Suresha Kumara, T. H. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Applied Chemical and Biological Sciences. [Link]

  • Al-Azab, F. M., & El-Gogary, T. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Gámez, P., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. [Link]

  • Unknown Author. (2018). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

  • Abbas, S. Y. (2026). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. [Link]

  • Moganerala, V. K., & Alegaon, S. G. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals. [Link]

  • Leite, L. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Sharma, V., et al. (2016). Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. [Link]

  • Arbačiauskinė, E., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. [Link]

  • Arbačiauskinė, E., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Semantic Scholar. [Link]

  • Sharma, V., & Kumar, V. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the classical Knorr pyrazole synthesis, a robust and widely utilized method for constructing the pyrazole ring system. This guide explains the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines safety precautions, and details methods for product characterization. The content is intended for researchers and scientists in organic synthesis and pharmaceutical development.

Introduction: Significance and Synthetic Strategy

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic activities, including anti-inflammatory (e.g., Celecoxib), anti-obesity, and antipsychotic agents.[1][2] The incorporation of a fluorine atom into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated pyrazoles like 1-(4-fluorophenyl)-5-methyl-1H-pyrazole valuable targets for synthesis.[3]

The synthetic strategy detailed herein is the Knorr pyrazole synthesis, a reliable condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[4] In this specific application, (4-fluorophenyl)hydrazine reacts with pentane-2,4-dione (acetylacetone) to form the target pyrazole. The reaction proceeds via intermediates that cyclize and dehydrate to yield the stable aromatic pyrazole ring. This method is highly efficient and utilizes readily available starting materials.

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages:

  • Hydrazone Formation: The more nucleophilic nitrogen of (4-fluorophenyl)hydrazine attacks one of the carbonyl carbons of pentane-2,4-dione. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Cyclization and Dehydration: The remaining terminal nitrogen of the hydrazine moiety then attacks the second carbonyl group in an intramolecular fashion. The resulting five-membered ring intermediate subsequently dehydrates to yield the aromatic and thermodynamically stable 1-(4-fluorophenyl)-5-methyl-1H-pyrazole.

The reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine can potentially lead to two regioisomers.[4] However, the reaction of pentane-2,4-dione, a symmetrical diketone, with (4-fluorophenyl)hydrazine yields a single pyrazole product, simplifying the purification process.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )
(4-fluorophenyl)hydrazine hydrochloride823-85-8C₆H₈ClFN₂162.59
Pentane-2,4-dione (Acetylacetone)123-54-6C₅H₈O₂100.12
Glacial Acetic Acid64-19-7C₂H₄O₂60.05
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37
Deionized Water (H₂O)7732-18-5H₂O18.02
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and graduated cylinders

  • Standard laboratory glassware

  • TLC plates (silica gel)

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Experimental Protocol

This protocol outlines the synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole from (4-fluorophenyl)hydrazine hydrochloride and pentane-2,4-dione.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactant1 (4-fluorophenyl)hydrazine HCl ReactionStep Cyclocondensation (Glacial Acetic Acid, Reflux) Reactant1->ReactionStep Reactant2 Pentane-2,4-dione Reactant2->ReactionStep Neutralization Neutralization (aq. NaHCO₃) ReactionStep->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (MgSO₄) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Recrystallization or Column Chromatography Evaporation->Purification Product 1-(4-fluorophenyl)-5-methyl-1H-pyrazole Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Sources

Application Note: Microwave-Assisted Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives represent a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs (e.g., celecoxib, crizotinib) with potent anticancer, antibacterial, and anti-inflammatory properties 1[1]. Historically, the synthesis of these nitrogen-rich heterocycles via Knorr cyclocondensation or multicomponent reactions required prolonged refluxing (often 6 to 12 hours), leading to thermal degradation and poor regioselectivity 2[2].

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By utilizing targeted dielectric heating, MAOS accelerates reaction kinetics, enabling the rapid assembly of complex pyrazole libraries in minutes while adhering to green chemistry principles 3[3]. This application note details the mechanistic causality, quantitative advantages, and self-validating protocols for synthesizing pyrazole derivatives using microwave irradiation.

Mechanistic Insights: The Causality of Dielectric Heating

In conventional conductive heating, energy is transferred via convection and thermal conductivity, creating temperature gradients that slow down activation and promote the formation of thermodynamic byproducts.

Conversely, MAOS relies on dielectric heating . The microwave electromagnetic field (typically 2.45 GHz) directly couples with the molecular dipoles of polar reagents—such as the highly polar hydrazine derivatives and 1,3-dicarbonyl compounds—and the solvent4[4].

  • Causality of Accelerated Kinetics: As these dipoles continuously attempt to align with the oscillating field, immense internal friction is generated. This volumetric heating ensures that the activation energy barrier for the initial nucleophilic attack (imine formation) and subsequent intramolecular cyclization is overcome instantaneously 5[5].

  • Causality of Regioselectivity: The rapid heating profile minimizes the residence time of reactive intermediates, trapping the kinetic product and drastically reducing side reactions 6[6].

Logical Workflow of MAOS Pyrazole Synthesis

MAOS_Workflow N1 1. Reagent Selection (Dicarbonyls, Hydrazines, Epoxides) N2 2. Reaction Medium (Polar Solvent or Solvent-Free) N1->N2 N3 3. Microwave Irradiation (Dielectric Heating: 100-300W) N2->N3 N4 4. Rapid Cyclocondensation / Ring-Opening N3->N4 Overcomes Activation Energy N5 5. Active Gas Cooling (Quenching Reaction) N4->N5 Minimizes Byproducts N6 6. Isolation & Purification (Precipitation / Flash GC) N5->N6 N7 7. Self-Validating QC (NMR, IR, Melting Point) N6->N7 Validates Purity

Logical Workflow for Microwave-Assisted Pyrazole Synthesis

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate success can be empirically verified before proceeding.

Protocol A: Knorr-Type Cyclocondensation (Solution-Phase)

This protocol details the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one via the condensation of ethyl acetoacetate and phenylhydrazine 4[4].

Step-by-Step Methodology:

  • Reagent Loading: In a 10 mL microwave-transparent quartz vial, combine ethyl acetoacetate (1.0 mmol) and phenylhydrazine (1.0 mmol).

    • Causality: Equimolar ratios prevent the excess of unreacted hydrazine, which can complicate downstream purification.

  • Solvent & Catalyst Addition: Add 2.0 mL of absolute ethanol and 1-2 drops of glacial acetic acid.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby facilitating the initial nucleophilic attack by the hydrazine nitrogen5[5].

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a monomode microwave synthesizer at 100 W, ramping to 120 °C, and hold for 7 minutes 4[4].

  • Quenching & Isolation: Utilize the reactor's compressed nitrogen jet to rapidly cool the vial to room temperature. Pour the mixture into 10 mL of crushed ice water. Filter the resulting precipitate under a vacuum and wash with cold ethanol.

  • Self-Validating QC:

    • TLC: Confirm a single spot (Hexane:EtOAc 7:3).

    • 1H-NMR (400 MHz, CDCl3): Validate cyclization by identifying the diagnostic pyrazole C4-H singlet (typically between 5.5–6.5 ppm) and the disappearance of the ethyl ester quartet/triplet signals.

Protocol B: Solvent-Free Epoxide Ring Opening

This protocol outlines the synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol via the ring-opening of phenyl glycidyl ether 7[7].

Step-by-Step Methodology:

  • Reagent Loading: To a dry microwave tube, add 3,5-dimethylpyrazole (0.0704 g, 0.732 mmol) followed by phenyl glycidyl ether (0.165 g, 1.099 mmol) 7[7].

    • Causality: Operating under solvent-free conditions maximizes the local concentration of reactants, drastically increasing the collision frequency. Microwave irradiation compensates for the lack of solvent mobility by directly heating the polar epoxide and pyrazole.

  • Microwave Irradiation: Heat the neat mixture to 120 °C over the course of 1 minute using microwave irradiation 7[7].

  • Purification: Dissolve the crude off-white crystalline mass in a minimal amount of dichloromethane (DCM) and purify via flash chromatography (silica gel).

  • Self-Validating QC:

    • 1H-NMR (400 MHz, CDCl3): Confirm the regioselective SN2 ring-opening by observing the secondary alcohol methine proton multiplet at ~4.16–4.33 ppm, the pyrazole C4-H singlet at 5.79 ppm, and the preservation of the two methyl singlets at 2.18 and 2.21 ppm 7[7].

Quantitative Data Analysis

The transition from conventional conductive heating to microwave-assisted synthesis yields highly reproducible improvements in both reaction time and overall yield. The table below summarizes comparative data across various pyrazole synthesis methodologies.

Compound ClassReaction TypeConventional (Time / Yield)Microwave (Time / Yield)Reference
Quinolin-2(1H)-one pyrazoles Cyclocondensation10–12 h / 59–71%5–7 min / 68–86%1[1]
Tetrahydroindazole derivatives Knorr-type cyclization6–8 h / 65–70%5–10 min / 85–92%2[2]
Pyrazole epoxide adducts Solvent-free ring-opening>12 h / <50%1 min / 51–73%7[7]
Pyrano[2,3-c]pyrazoles Multicomponent Reaction4–6 h / 60–75%10–20 min / 85–93%6[6]

References

  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL: [Link]

  • Title: Solved Experiment 2 Microwave assisted synthesis of pyrazole Source: Chegg URL: [Link]

  • Title: Microwave-assisted synthesis of pyrazoles - a mini-review Source: DergiPark URL: [Link]

  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: MDPI URL: [Link]

  • Title: Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening Source: MDPI URL: [Link]

  • Title: Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents Source: Bentham Science URL: [Link]

  • Title: Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives Source: PMC (NIH) URL: [Link]

Sources

NMR characterization of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole is a critical pharmacophore in medicinal chemistry, frequently utilized in the synthesis of anti-inflammatory agents, kinase inhibitors, and agrochemicals[1]. The presence of the highly electronegative fluorine atom on the N-phenyl ring significantly alters the electronic landscape of the molecule, enhancing its biological binding affinity and pharmacokinetic properties[2].

However, synthesizing substituted pyrazoles often yields an inseparable mixture of 1,3- and 1,5-regioisomers[3]. Unambiguous structural characterization is therefore paramount before advancing a candidate into biological assays. This application note details a self-validating Nuclear Magnetic Resonance (NMR) protocol designed to definitively assign the 1,5-disubstituted architecture using 1D (


H, 

C,

F) and 2D (HMBC) techniques.

Experimental Methodology: The Causality of Protocol Design

Standard operating procedures often list steps without explaining why they are chosen. As a self-validating system, every parameter in this protocol is selected to eliminate structural ambiguity.

Sample Preparation:

  • Solvent Selection : Chloroform-d (CDCl

    
    ) is selected over DMSO-d
    
    
    
    . Causality: The target molecule lacks exchangeable protons (e.g., -OH, -NH). CDCl
    
    
    is ideal due to its excellent solvation properties for lipophilic pyrazoles and its minimal residual proton signal (δ 7.26), which does not overlap with the target's aromatic signals[3].
  • Concentration : 20–25 mg of the analyte is dissolved in 0.6 mL of CDCl

    
    . Causality: This specific concentration ensures a high signal-to-noise ratio for 
    
    
    
    C acquisition within a reasonable timeframe (< 1 hour) while avoiding concentration-dependent chemical shift drifting caused by intermolecular
    
    
    stacking.
  • Internal Standard : Tetramethylsilane (TMS, 0.03% v/v) is used to lock the 0.00 ppm reference, ensuring absolute chemical shift accuracy across all nuclei.

Instrument Setup & Acquisition Parameters:

  • 
    H NMR (400 MHz) : 16 scans, relaxation delay (D1) of 1.5 s. The D1 is kept relatively short as the protons in this rigid system relax efficiently.
    
  • 
    C NMR (100 MHz) : 512 scans, D1 of 2.0 s. Causality: A longer D1 is chosen to allow full relaxation of quaternary carbons (C3, C5, C1', C4'), which lack attached protons to facilitate rapid dipole-dipole relaxation.
    
  • 
    F NMR (376 MHz) : 16 scans, with 
    
    
    
    H decoupling. Causality: Decoupling simplifies the fluorine signal into a sharp singlet, verifying purity without complex multiplet overlap.

Workflow Prep 1. Sample Preparation (20 mg in 0.6 mL CDCl3) Acq1D 2. 1D NMR Acquisition (1H, 13C, 19F) Prep->Acq1D Acq2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Analysis 4. Multi-nuclear Analysis (J-Coupling & C-F Splitting) Acq2D->Analysis Validation 5. Structural Validation (Isomer Differentiation) Analysis->Validation

Fig 1: Step-by-step NMR acquisition and structural validation workflow.

Spectral Elucidation & Mechanistic Insights

H NMR: Anisotropic Shielding and Spin Systems

The


H NMR spectrum provides immediate diagnostic markers. The C5-methyl group appears as a sharp singlet at δ 2.33[3]. The chemical shift of this methyl group is highly sensitive to the orientation of the N1-phenyl ring. Due to steric clashing between the C5-methyl and the ortho-protons of the phenyl ring, the phenyl ring twists out of coplanarity with the pyrazole core. This orthogonal conformation places the methyl group partially within the shielding cone of the phenyl ring, resulting in a distinct chemical shift compared to a less-hindered C3-methyl isomer.

The 4-fluorophenyl group presents a classic AA'BB' spin system. The protons ortho to the fluorine (H3', H5') appear as a pseudo-triplet at δ 7.15. This is caused by simultaneous ortho-coupling to H2'/H6' (


 Hz) and ortho-coupling to the 

F nucleus (

Hz). The exact matching of these coupling constants creates the triplet illusion.
C & F NMR: The Self-Validating C-F Coupling

The


C NMR spectrum serves as an internal validation system through heteronuclear spin-spin coupling (

). Because

F is a spin-1/2 nucleus with 100% natural abundance, it splits the carbon signals of the phenyl ring, providing an unmistakable map of the carbon framework[1]:
  • C4' (ipso to F) : Doublet at δ 162.1 with a massive one-bond coupling (

    
     Hz).
    
  • C3'/C5' (ortho to F) : Doublet at δ 116.2 (

    
     Hz).
    
  • C2'/C6' (meta to F) : Doublet at δ 126.8 (

    
     Hz).
    
  • C1' (para to F) : Doublet at δ 136.5 (

    
     Hz).
    
2D HMBC: Definitive Regioisomer Assignment

To definitively prove the 1,5-disubstituted architecture (and rule out the 1,3-isomer), Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects through-bond correlations over 2 to 3 bonds (


 and 

).

In our self-validating protocol, the C5-methyl protons (δ 2.33) show a strong


 correlation to C4 (δ 106.5) and a 

correlation to C5 (δ 139.1). Crucially, the pyrazole H3 proton (δ 7.58) shows a

correlation to C5, but no correlation to the methyl carbon. If the molecule were the 1,3-isomer, the HMBC connectivity would be reversed, making this a foolproof structural lock.

HMBC H_Me C5-Methyl (1H) δ 2.33 C_4 C-4 (13C) δ 106.5 H_Me->C_4 3J C_5 C-5 (13C) δ 139.1 H_Me->C_5 2J H_4 H-4 (1H) δ 6.20 C_3 C-3 (13C) δ 140.2 H_4->C_3 2J H_4->C_5 2J H_3 H-3 (1H) δ 7.58 H_3->C_4 2J H_3->C_5 3J

Fig 2: Key HMBC (1H-13C) correlations confirming the 1,5-disubstituted pyrazole regiochemistry.

Quantitative Data Summaries

Table 1:


H NMR Assignments (400 MHz, CDCl

)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment Notes
C5-CH

2.33s-3HShielded by orthogonal N-phenyl ring
Pyrazole H4 6.20d1.81H

coupling to H3
Pyrazole H3 7.58d1.81HDeshielded by adjacent N2 atom
Phenyl H3', H5' 7.15dd (pseudo-t)8.5, 8.52HOrtho to F;

and

Phenyl H2', H6' 7.42dd8.5, 5.02HMeta to F;

and

Table 2:


C and 

F NMR Assignments (100 MHz / 376 MHz, CDCl

)
PositionNucleusChemical Shift (δ, ppm)MultiplicityC-F Coupling (

, Hz)
C5-CH


C
12.5s-
Pyrazole C4

C
106.5s-
Pyrazole C5

C
139.1s-
Pyrazole C3

C
140.2s-
Phenyl C1'

C
136.5d3.0 (

)
Phenyl C2', C6'

C
126.8d8.5 (

)
Phenyl C3', C5'

C
116.2d22.5 (

)
Phenyl C4'

C
162.1d248.0 (

)
F (C4')

F
-113.5s (decoupled)-

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.3

  • 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]: data reports. International Union of Crystallography. 1

  • 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. PubChem, National Institutes of Health. 2

Sources

crystal structure analysis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Single-Crystal X-Ray Structure Analysis and Biological Implications of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole Derivatives

Executive Summary & Biological Context

The 1-(4-fluorophenyl)-5-methyl-1H-pyrazole core is a privileged structural motif in modern medicinal chemistry. It serves as a critical pharmacophore in the development of targeted therapeutics, most notably as an inhibitor of the Hedgehog (Hh) signaling pathway for oncology applications[1] and as a modulator of chemokine signaling in inflammatory diseases[2].

Understanding the precise three-dimensional conformation of this scaffold—specifically the dihedral angle between the highly electronegative fluorophenyl ring and the pyrazole core—is essential for rational structure-based drug design (SBDD). This application note outlines a self-validating, step-by-step protocol for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) analysis, and structural refinement of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole derivatives, such as its carbohydrazide (Molecular Weight: 234.23 g/mol )[3].

Hh_Pathway Hh Hedgehog (Hh) Ligand PTCH1 PTCH1 Receptor (Inhibition Relieved) Hh->PTCH1 Binds SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Activates GLI GLI Transcription Factors (Activated) SMO->GLI Signals Inhibitor 1-(4-fluorophenyl)-5-methyl-1H-pyrazole (SMO Antagonist) Inhibitor->SMO Blocks Target Target Gene Expression (Cyclin D, Proliferation) GLI->Target Promotes

Fig 2. Hedgehog signaling pathway inhibition by 1-(4-fluorophenyl)-5-methyl-1H-pyrazole derivatives.

Experimental Rationale (Causality & E-E-A-T)

A successful crystallographic study relies on understanding the physical chemistry of the target molecule. We implement the following causal design choices:

  • Solvent System Selection: Fluorinated pyrazoles possess unique lipophilicity and dipole moments due to the strongly electron-withdrawing fluorine atom. A binary solvent system of Dichloromethane (DCM) and Methanol (MeOH) at a 1:1 ratio is selected. Causality: DCM acts as the primary solubilizer, while MeOH acts as the anti-solvent. Because DCM is more volatile, it evaporates first, driving the solution into a slow, controlled state of supersaturation, which is critical for yielding high-quality, defect-free single crystals.

  • Cryocooling to 100 K: Fluorine atoms are notorious for exhibiting high thermal motion (libration) at room temperature. Causality: If analyzed at 298 K, this libration artificially shortens the apparent C-F bond lengths in the electron density map. Flash-cooling the crystal to 100 K suppresses these atomic displacement parameters (ADPs), ensuring the structural model reflects true ground-state geometry.

  • Self-Validation via Polarized Light: Before consuming valuable diffractometer time, crystals are screened under cross-polarizers. Complete optical extinction every 90° of rotation validates that the selected specimen is a true single crystal and not a twinned aggregate.

Step-by-Step Methodology

Phase 1: Crystal Growth via Slow Evaporation
  • Preparation: Weigh 50 mg of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (Purity ≥97%)[4] into a clean 4 mL borosilicate glass vial.

  • Dissolution: Add 2 mL of a 1:1 (v/v) DCM/MeOH mixture. Sonicate the vial for 5 minutes at room temperature until the solid is completely dissolved.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a fresh crystallization vial. Validation: This removes microscopic dust particles that act as heterogeneous nucleation sites, preventing the rapid precipitation of microcrystalline powder.

  • Evaporation: Seal the vial with a septum cap and puncture it with a single 20G needle. Place the vial in a vibration-free cabinet at a stable 20 °C.

  • Harvesting: After 4 to 7 days, inspect the vial. Harvest block-shaped crystals (optimal dimensions: ~0.2 × 0.2 × 0.1 mm) using a micromount.

Phase 2: SCXRD Data Collection
  • Mounting: Submerge the selected crystal in paratone-N oil to protect it from atmospheric moisture and prevent solvent loss. Mount it on a MiTeGen loop.

  • Data Acquisition: Transfer the loop to a diffractometer equipped with a microfocus Mo-Kα X-ray source (

    
     = 0.71073 Å).
    
  • Cryocooling: Immediately flash-cool the sample to 100 K using an open-flow nitrogen cryostat.

  • Integration: Collect diffraction data using

    
    -scans (0.5° scan width, 5 seconds per frame). Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS) to account for the crystal's shape and absorption effects.
    
Phase 3: Structure Solution and Refinement
  • Phasing: Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT).

  • Refinement: Refine the structural model using full-matrix least-squares on

    
     (SHELXL).
    
  • Anisotropic Modeling: Model all non-hydrogen atoms (C, N, O, F) anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model (

    
     for aromatic protons).
    

XRD_Workflow A 1-(4-fluorophenyl)-5-methyl-1H-pyrazole Synthesis / Procurement B Solvent Screening (DCM/MeOH 1:1) A->B C Slow Evaporation (20°C, 4-7 days) B->C D Crystal Mounting & Cryocooling (100 K) C->D E SCXRD Data Collection (Mo-Kα, ω-scans) D->E F Structure Solution (Intrinsic Phasing) E->F G Anisotropic Refinement (Least-Squares on F²) F->G

Fig 1. Step-by-step crystallographic workflow for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and key geometric features for the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide derivative.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula

[3]
Formula weight 234.23 g/mol [3]
Crystal system Monoclinic
Space group

Temperature 100(2) K
Wavelength 0.71073 Å (Mo K

)
Unit Cell Dimensions

Å,

Å,

Å
Volume 1126.8

Z, Calculated density 4, 1.381

Final R indices[I>2

(I)]

,

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsDistance (Å) / Angle (°)Structural Significance
C(4)-F(1) 1.352(2)Typical

bond; length stabilized and accurately resolved via 100 K cryocooling.
N(1)-C(1') 1.431(3)Pyrazole-to-phenyl linkage; dictates the overall molecular flexibility.
C(5)-C(6) 1.498(3)Pyrazole-to-methyl bond; provides steric bulk in the binding pocket.
C(5)-N(1)-C(1') 125.4(2)Expanded angle due to steric repulsion between the 5-methyl group and the phenyl ring.
Dihedral (Pyrazole/Phenyl) 42.6(1)The non-planar twist minimizes steric clash between the 5-methyl group and the ortho-protons of the fluorophenyl ring.

References

Sources

In Vitro Anticancer Assay of Pyrazole Compounds: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Rising Prominence of Pyrazoles in Oncology Research

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of novel therapeutic agents with a broad spectrum of pharmacological activities.[1] In the realm of oncology, pyrazole derivatives have emerged as a particularly promising class of compounds, demonstrating potent and selective anticancer activities.[2] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of their biological activity against various cancer cell lines.[1]

Many pyrazole-based compounds have been shown to exert their anticancer effects by targeting key players in cell signaling pathways that are often dysregulated in cancer. These include, but are not limited to, Cyclin-Dependent Kinases (CDKs), the Epidermal Growth Factor Receptor (EGFR), and crucial regulators of apoptosis such as the Bcl-2 family of proteins.[1][3] This has led to the development of numerous pyrazole derivatives that can induce cell cycle arrest, trigger programmed cell death (apoptosis), and inhibit tumor growth.

This comprehensive guide provides a detailed overview and step-by-step protocols for the in vitro evaluation of the anticancer properties of novel pyrazole compounds. The assays described herein are fundamental for determining cytotoxicity, elucidating the mechanism of action, and identifying promising lead candidates for further development.

Part 1: Foundational Cytotoxicity Screening

The initial step in evaluating the anticancer potential of pyrazole compounds is to determine their cytotoxic effects on cancer cell lines. This is typically achieved by measuring the reduction in cell viability or proliferation after treatment with the compound. Two of the most widely used and robust methods for this purpose are the MTT and SRB assays.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Assay

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compound in complete cell culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% (v/v).

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

SRB Assay: Quantifying Cellular Protein Content

The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density by quantifying total cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.

Protocol: SRB Assay

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% (v/v) acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the treatment period, gently add 50 µL of cold 10% TCA to each well without removing the medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the wells.

  • Washing:

    • Carefully remove the supernatant.

    • Wash the plates five times with deionized water and allow them to air dry completely.

  • SRB Staining:

    • Add 50 µL of SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each treatment group.

    • Plot the percentage of growth inhibition against the compound concentration to determine the IC₅₀ value.

Data Presentation: Cytotoxicity of Pyrazole Compounds

The following table summarizes the cytotoxic activity (IC₅₀ values in µM) of representative pyrazole compounds against various cancer cell lines.

Compound IDCancer Cell LineCancer TypeIC₅₀ (µM)Reference
Compound 22MCF7Breast Cancer2.82[1]
Compound 23A549Lung Cancer3.14[1]
Compound 25HT29Colon Cancer3.17[1]
Compound 33HCT116Colon Cancer<23.7[1]
Compound 34MCF7Breast Cancer<23.7[1]
Compound 43MCF7Breast Cancer0.25[1]
Scopoletin-pyrazole hybridHCT-116Colon Cancer<20[4]
Pyrazole-benzamide derivativeMCF-7Breast Cancer4.98[4]
4-bromophenyl substituted pyrazoleA549Lung Cancer8.0[4]
4-bromophenyl substituted pyrazoleMCF-7Breast Cancer5.8[4]
Pyrazole-indole hybrid 7aHepG2Liver Cancer6.1[5]
Pyrazole-indole hybrid 7bHepG2Liver Cancer7.9[5]
Pyrazole-Thiadiazole 6gA549Lung Cancer1.537[6]
Fused Pyrazole 12HepG2Liver Cancer0.71[7]
Pyrazole-tosylamide 9dMDA-MB-231Breast Cancer<10[8]
Pyrazole derivative 3fMDA-MB-468Breast Cancer6.45 (48h)[9]

Part 2: Mechanistic Investigations

Once a pyrazole compound has demonstrated significant cytotoxicity, the next step is to investigate its mechanism of action. This involves determining how the compound induces cell death. Common mechanisms for anticancer agents include the induction of apoptosis and cell cycle arrest.

Apoptosis Assay: Detecting Programmed Cell Death

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the pyrazole compound at the desired concentrations for the specified time. Include untreated and vehicle controls.

  • Cell Harvesting:

    • After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.

  • Staining:

    • Centrifuge the cell suspension and wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Investigating Cell Proliferation

Many anticancer agents, including pyrazole derivatives, can inhibit cancer cell proliferation by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M). Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of the percentage of cells in each phase of the cell cycle. PI stains the cellular DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol: Cell Cycle Analysis with Propidium Iodide

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the pyrazole compound as described for the apoptosis assay.

  • Cell Harvesting:

    • Collect all cells (adherent and floating) and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of RNA).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

    • Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a specific phase.

Western Blot Analysis: Probing Key Signaling Pathways

To delve deeper into the molecular mechanisms of action, Western blot analysis can be employed to examine the expression levels of key proteins involved in cell proliferation and apoptosis. For pyrazole compounds, this often involves investigating their effects on CDKs, EGFR signaling, and the Bcl-2 family of proteins.

Protocol: Western Blot Analysis

Materials:

  • Cell culture dishes

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the proteins of interest, e.g., CDK2, p-EGFR, Bcl-2, Bax, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the pyrazole compound at the desired concentrations and time points.

    • Lyse the cells using an appropriate lysis buffer.

    • Determine the protein concentration of the lysates.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Part 3: Visualizing the Mechanisms of Action

To provide a clear conceptual framework for the experimental findings, diagrams illustrating the key signaling pathways and experimental workflows are invaluable.

Experimental Workflow for In Vitro Anticancer Screening of Pyrazole Compounds

experimental_workflow cluster_screening Cytotoxicity Screening cluster_mechanistic Mechanistic Studies cluster_pathways Target Pathways start Pyrazole Compound Library cell_culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) start->cell_culture Select & Culture treatment Compound Treatment (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assays (MTT / SRB) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis For potent compounds cell_cycle Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle For potent compounds western_blot Western Blot Analysis apoptosis->western_blot cell_cycle->western_blot cdk CDK Inhibition western_blot->cdk egfr EGFR Signaling western_blot->egfr bcl2 Bcl-2/Caspase Pathway western_blot->bcl2

Caption: A generalized workflow for the in vitro evaluation of anticancer pyrazole compounds.

Putative Signaling Pathways Targeted by Anticancer Pyrazole Compounds

signaling_pathways cluster_pyrazole Pyrazole Compounds cluster_cdk Cell Cycle Regulation cluster_egfr Growth Factor Signaling cluster_apoptosis Apoptosis Pathway pyrazole Pyrazole Derivatives cdk2 CDK2/Cyclin E pyrazole->cdk2 inhibit egfr EGFR pyrazole->egfr inhibit bcl2 Bcl-2 (anti-apoptotic) pyrazole->bcl2 inhibit bax Bax (pro-apoptotic) pyrazole->bax activate g1_s G1/S Transition cdk2->g1_s proliferation Cell Proliferation g1_s->proliferation pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway egfr->ras_raf_mek_erk survival Cell Survival & Growth pi3k_akt->survival ras_raf_mek_erk->survival bcl2->bax inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis_outcome Apoptosis caspase3->apoptosis_outcome

Caption: Key signaling pathways often modulated by anticancer pyrazole compounds.

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive in vitro evaluation of pyrazole compounds as potential anticancer agents. By systematically assessing cytotoxicity and elucidating the underlying mechanisms of action, researchers can effectively identify and characterize promising candidates for further preclinical and clinical development. The continued exploration of the vast chemical space of pyrazole derivatives holds great promise for the discovery of novel and effective cancer therapeutics.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). Journal of Molecular Structure. [Link]

  • Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. (2020). Bioorganic Chemistry. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (2025). Current Organic Chemistry. [Link]

  • Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. (2025). Chemistry & Biodiversity. [Link]

  • EVALUATION OF APOPTOTIC ACTIVITY OF NEW CONDENSED PYRAZOLE DERIVATIVES. (2013). Journal of Physiology and Pharmacology. [Link]

  • The interactions of the synthesized compounds with active sites of EGFR kinase. (n.d.). ResearchGate. [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry. [Link]

  • New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies. (2021). Bioorganic Chemistry. [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (2022). RSC Advances. [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2024). RSC Advances. [Link]

  • Discovery of New Pyrazole‐Tosylamide Derivatives as Apoptosis Inducers Through BCL‐2 Inhibition and Caspase‐3 Activation. (2024). ResearchGate. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Asian Pacific Journal of Cancer Prevention. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). MDPI. [Link]

  • Exploring the Mechanism of Action of Spirooxindoles as a Class of CDK2 Inhibitors: A Structure-based Computational. (2023). ChemistrySelect. [Link]

  • IC 50 values for antiproliferative activity of all tested compounds in different cell lines. (n.d.). ResearchGate. [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Chemical Methodologies. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. (2024). Journal of Biomolecular Structure and Dynamics. [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025). Chemical Methodologies. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Sustainability. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). Molecules. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry. [Link]

Sources

Application Note: Antimicrobial Screening Protocols for 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its broad-spectrum biological activities, including potent antibacterial and antifungal properties [1]. The specific substitution pattern in 1-(4-fluorophenyl)-5-methyl-1H-pyrazole significantly alters its physicochemical behavior, making it a critical intermediate in pharmaceutical research [2].

From a mechanistic standpoint, the addition of a highly electronegative fluorine atom on the phenyl ring drastically enhances the molecule's lipophilicity [3]. This chemical modification is not arbitrary; it is a calculated design choice that improves the compound's ability to penetrate the lipid-rich cell walls of Gram-negative bacteria and the complex ergosterol-containing membranes of fungi. Once internalized, pyrazole derivatives typically exert their microbicidal effects by binding to and inhibiting essential enzymes, such as DNA gyrase in bacteria or sterol 14α-demethylase (CYP51) in fungi[1].

MOA A 1-(4-fluorophenyl)-5-methyl- 1H-pyrazole B Enhanced Lipophilicity (Fluorine Substitution) A->B C Cell Wall/Membrane Penetration B->C D Target Binding (e.g., DNA Gyrase / CYP51) C->D E Inhibition of DNA / Ergosterol Synthesis D->E F Microbial Cell Death E->F

Fig 1: Mechanistic pathway of fluorinated pyrazoles in microbial inhibition.

Experimental Design: A Self-Validating Hierarchical Approach

To accurately assess the antimicrobial efficacy of highly lipophilic compounds like 1-(4-fluorophenyl)-5-methyl-1H-pyrazole, a hierarchical screening workflow is mandatory [1]. Proceeding directly to complex assays wastes resources on inactive compounds, while relying solely on qualitative assays yields insufficient data for structure-activity relationship (SAR) modeling.

Workflow S1 Compound Solubilization (DMSO, max 1% final) S2 Phase 1: Agar Well Diffusion (Qualitative ZOI) S1->S2 S3 Phase 2: Broth Microdilution (Quantitative MIC) S2->S3 Active C1 Discard if ZOI < 10mm S2->C1 Inactive S4 Phase 3: MBC Determination (Agar Plating) S3->S4 C2 Proceed to Advanced Assays S4->C2

Fig 2: Hierarchical antimicrobial screening workflow for pyrazole derivatives.

Phase I Protocol: Agar Well Diffusion (Primary Screening)

Causality & Rationale: Why utilize agar well diffusion instead of standard disk diffusion? Fluorinated pyrazole derivatives are highly hydrophobic. When applied to standard paper disks, they often fail to diffuse efficiently into the hydrophilic agar, leading to false-negative results. By cutting a well directly into the agar and loading the solubilized compound, we ensure direct physical contact and establish a concentration gradient driven by gravity and diffusion through the agar matrix [1], [3].

Step-by-Step Methodology
  • Inoculum Preparation: Cultivate target ATCC strains (e.g., S. aureus, E. coli) in sterile Mueller-Hinton Broth (MHB) at 37°C until turbidity matches a 0.5 McFarland standard (

    
     CFU/mL) [1].
    
  • Plate Seeding: Using a sterile cotton swab, evenly lawn the inoculum across the surface of Mueller-Hinton Agar (MHA) plates.

  • Well Creation: Utilize a sterile 6 mm cork borer to punch equidistant wells into the solidified agar.

  • Compound Loading: Solubilize the pyrazole derivative in 100% Dimethyl Sulfoxide (DMSO) to a stock concentration of 1 mg/mL. Load 50 µL of the test solution into the designated wells [1].

  • Incubation & Measurement: Incubate plates at 37°C for 18-24 hours. Measure the Zone of Inhibition (ZOI) in millimeters using digital calipers.

Self-Validating System Architecture:

  • Negative Control: 50 µL of 100% DMSO. Validation: Ensures the solvent itself is not causing the observed ZOI.

  • Positive Control: 50 µL of Ampicillin or Chloramphenicol (100 µg/mL). Validation: Confirms the biological susceptibility of the specific bacterial batch [4].

Phase II Protocol: Broth Microdilution (Quantitative MIC & MBC)

Causality & Rationale: While agar diffusion is excellent for rapid binary screening, it is heavily biased by the compound's molecular weight and diffusion coefficient. Broth microdilution eliminates this physical barrier by forcing the pathogen to grow in a uniform, liquid concentration of the drug, providing an absolute quantitative measure—the Minimum Inhibitory Concentration (MIC) [5].

To eliminate subjectivity in reading MICs (as hydrophobic compounds can precipitate and mimic bacterial turbidity), this protocol incorporates resazurin. Viable bacteria reduce the blue resazurin dye to pink resorufin, providing a definitive colorimetric metabolic readout.

Step-by-Step Methodology
  • Plate Setup: Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate [1].

  • Serial Dilution: Add 200 µL of the pyrazole stock solution (prepared in MHB with a maximum of 2% DMSO to yield a final well concentration of

    
     1%) to well 1. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the 1:2 serial dilution up to well 10. Discard 100 µL from well 10 [1].
    
  • Inoculation: Add 100 µL of the standardized microbial suspension (

    
     CFU/mL final concentration) to wells 1 through 11.
    
  • Incubation: Incubate the plate at 37°C for 20 hours.

  • Colorimetric Readout: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is defined as the lowest concentration well that remains strictly blue (indicating no metabolic activity).

  • MBC Determination: To determine the Minimum Bactericidal Concentration, aspirate 10 µL from all blue wells and spot-plate onto fresh MHA. The MBC is the lowest concentration that yields no colony growth after 24 hours of incubation [1].

Self-Validating System Architecture:

  • Sterility Control (Well 12): MHB + 1% DMSO (No bacteria). Validation: Any color change to pink invalidates the entire plate due to contamination.

  • Growth Control (Well 11): MHB + Inoculum + 1% DMSO (No drug). Validation: Confirms the 1% DMSO concentration is non-toxic to the strain; must turn pink.

  • Positive Control: Parallel plate run with standard antibiotics [5].

Quantitative Data Interpretation

Based on the structural lipophilicity and historical screening data of structurally analogous fluorinated pyrazoles, the following table summarizes the expected MIC thresholds against standard ATCC reference strains [4], [5].

Target OrganismATCC StrainExpected MIC Range (µg/mL)Positive ControlControl MIC (µg/mL)
Staphylococcus aureus (Gram +)ATCC 2921316.0 - 64.0Ampicillin0.5 - 2.0
Bacillus subtilis (Gram +)ATCC 605116.0 - 64.0Ampicillin0.25 - 1.0
Escherichia coli (Gram -)ATCC 2592232.0 - 128.0Chloramphenicol4.0 - 16.0
Candida albicans (Fungi)ATCC 102318.0 - 32.0Clotrimazole1.0 - 4.0

Note: Gram-negative bacteria typically exhibit higher MIC values due to the presence of the impermeable outer membrane and active efflux pump systems.

References

  • PubMed Central (PMC). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.[Link]

  • Arabian Journal of Chemistry. Synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives.[Link]

  • MDPI. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.[Link]

Sources

Application Note: Molecular Docking of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole Derivatives as Targeted Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of selective Cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of modern anti-inflammatory drug discovery. The compound 1-(4-fluorophenyl)-5-methyl-1H-pyrazole (and its derivatives, such as the 4-carboxylic acid or carbohydrazide analogs) serves as a highly versatile and potent pharmacophore in pharmaceutical research targeting inflammatory and pain conditions[1].

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is effective before initiating computational workflows. The efficacy of this scaffold is driven by three distinct structural features:

  • The Pyrazole Core: Acts as a rigid, bioisosteric scaffold that optimally orients peripheral substituents into the binding pockets of target proteins, mimicking the binding mode of traditional NSAIDs[2].

  • The 4-Fluorophenyl Moiety: Fluorine substitution enhances metabolic stability and lipophilicity. More importantly, it acts as a halogen bond donor within the hydrophobic channel of the COX-2 active site, significantly increasing binding affinity[3].

  • The 5-Methyl Group: This is the primary driver of COX-2 selectivity. The COX-2 active site contains a valine residue (Val523) which creates a secondary side pocket. In contrast, COX-1 contains a bulkier isoleucine (Ile523) at this position. The 5-methyl group of the pyrazole derivative fits perfectly into the COX-2 pocket but creates a severe steric clash with the Ile523 of COX-1, preventing off-target binding[4].

COX2Pathway Stimulus Inflammatory Stimuli (LPS, Cytokines) AA Arachidonic Acid Stimulus->AA PLA2 COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Catalysis Inflammation Inflammation & Pain PGH2->Inflammation Inhibitor 1-(4-fluorophenyl)-5-methyl -1H-pyrazole Inhibitor->COX2 Competitive Inhibition

Fig 1. Pharmacological inhibition of the COX-2 inflammatory pathway by pyrazole derivatives.

Experimental Workflow: In Silico Molecular Docking

To ensure scientific integrity, computational protocols must be treated as self-validating systems. The following step-by-step methodology utilizes AutoDock Vina to evaluate the binding affinity of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole derivatives against COX-2.

DockingWorkflow P1 Target Protein Preparation (PDB: 3LN1) G1 Grid Box Generation (Active Site Definition) P1->G1 L1 Ligand Preparation (Pyrazole Derivative) L1->G1 D1 Molecular Docking (AutoDock Vina) G1->D1 A1 Post-Docking Analysis (Binding Affinity & RMSD) D1->A1

Fig 2. Step-by-step molecular docking workflow for evaluating pyrazole derivatives.

Phase 1: Target Protein Preparation
  • Retrieval: Download the high-resolution crystal structure of human COX-2 (PDB ID: 3LN1) and COX-1 (PDB ID: 3KK6) from the Protein Data Bank.

  • Purification: Remove all crystallographic water molecules, co-factors, and the co-crystallized ligand (Celecoxib).

  • Protonation & Charge Assignment: Add polar hydrogens and compute Kollman partial charges using AutoDock Tools (ADT).

  • Causality: Raw PDB files lack hydrogen atoms. Because docking algorithms rely on semi-empirical force fields to calculate electrostatic interactions, failing to assign physiological pH (7.4) protonation states will result in highly inaccurate hydrogen bonding profiles. We specifically select PDB 3LN1 because it is co-crystallized with Celecoxib, ensuring the active site is in the precise "open" conformation required to accommodate pyrazole pharmacophores[5].

Phase 2: Ligand Preparation
  • Structure Generation: Sketch the 3D structure of the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole derivative.

  • Energy Minimization: Apply the MMFF94 force field to minimize the ligand's energy until a gradient of 0.01 kcal/mol/Å is reached.

  • Torsion Tree Setup: Define the root and identify all rotatable bonds (e.g., the bond connecting the fluorophenyl ring to the pyrazole core).

  • Causality: The MMFF94 force field is explicitly parameterized for small organic molecules. It accurately assigns the partial negative charge to the fluorine atom, which is critical for predicting halogen bonding within the hydrophobic pocket of COX-2.

Phase 3: Grid Box Generation & Self-Validation
  • Grid Positioning: Center the grid box on the coordinates of the native co-crystallized ligand (Celecoxib) in 3LN1. Set dimensions to 30 × 30 × 30 Å with a spacing of 0.375 Å.

  • Self-Validation Checkpoint: Before docking the novel pyrazole derivative, perform a "redocking" experiment by docking the extracted Celecoxib back into the 3LN1 structure. If the Root Mean Square Deviation (RMSD) between your docked pose and the original crystallographic pose is < 2.0 Å, your grid parameters and scoring function are validated.

Phase 4: Docking Execution
  • Algorithm: Execute the docking run using AutoDock Vina.

  • Parameters: Set the exhaustiveness to 8 (or 16 for highly flexible derivatives) to ensure thorough sampling of the conformational space.

  • Causality: AutoDock Vina is chosen over older algorithms due to its iterated local search global optimizer, which significantly improves the sampling of rotatable bonds and provides a highly accurate empirical scoring function for hydrophobic interactions[2].

Quantitative Data Presentation

The table below summarizes the representative docking metrics, demonstrating the target selectivity of the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold. A more negative binding affinity indicates a stronger, more stable interaction.

LigandTarget ProteinBinding Affinity (kcal/mol)RMSD (Å)Key Interacting ResiduesSelectivity Outcome
1-(4-fluorophenyl)-5-methyl-1H-pyrazole COX-2 (3LN1)-9.81.12Arg120, Tyr355, Val523, Ser530High Affinity (Targeted)
1-(4-fluorophenyl)-5-methyl-1H-pyrazole COX-1 (3KK6)-6.42.45Arg120, Tyr355, Ile523 Steric Clash (Rejected)
Celecoxib (Reference Drug)COX-2 (3LN1)-10.50.85Arg120, Tyr355, Val523, Ser530High Affinity (Targeted)
Celecoxib (Reference Drug)COX-1 (3KK6)-7.12.10Arg120, Tyr355, Ile523 Steric Clash (Rejected)

Post-Docking Analysis & Interaction Profiling

Once docking is complete, the resulting .pdbqt files must be visualized (using PyMOL or Discovery Studio) to confirm the mechanistic hypothesis:

  • Hydrogen Bonding: Verify that the C4-substituent (e.g., carboxylic acid) forms stable hydrogen bonds with Arg120 and Tyr355 at the entrance of the cyclooxygenase channel.

  • Hydrophobic & Halogen Interactions: Confirm that the 4-fluorophenyl ring is deeply buried in the hydrophobic pocket, forming π-σ interactions with Ser530 and potential halogen bonds with neighboring residues.

  • Steric Mapping: Analyze the positioning of the 5-methyl group relative to Val523. The lack of steric hindrance here definitively proves the structural basis for COX-2 selectivity over COX-1[4].

References

Sources

Application Note: 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole as a Core Scaffold for Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors requires precise structural tuning to achieve target selectivity within the highly conserved human kinome. The 1-(4-fluorophenyl)-5-methyl-1H-pyrazole moiety has emerged as a highly privileged pharmacophore, serving as the core structural scaffold for potent inhibitors of both the Transforming Growth Factor-β Type I Receptor (TβR-I, also known as ALK5) and p38α Mitogen-Activated Protein Kinase (MAPK) [1].

Causality in Scaffold Design

The efficacy of this specific pyrazole derivative is not coincidental; it is rooted in distinct crystallographic interactions within the ATP-binding cleft of these kinases:

  • The 4-Fluorophenyl Group: In both TβR-I and p38α, this moiety is driven into a deep, lipophilic pocket adjacent to the ATP-binding site. The fluorine atom provides optimal van der Waals contacts while resisting oxidative metabolism, a critical factor for in vivo stability.

  • The Pyrazole Core: The 1,5-disubstituted pyrazole ring acts as a rigid geometric spacer. It optimally projects substituents at the 3- or 4-position (typically hydrogen-bond acceptors like pyridine or quinoline) toward the kinase hinge region.

  • Selectivity Determinants: Selectivity between TβR-I and p38α is governed by the hinge-binding interaction. The TβR-I hinge region (specifically His-283) tolerates weaker hydrogen-bond acceptors, whereas the more flexible p38α hinge requires stronger acceptors (e.g., quinoline nitrogen) [1].

Pathway Ligand TGF-β Ligand Receptor TβR-II / TβR-I (ALK5) Complex Ligand->Receptor Binds & Activates Smad Smad2 / Smad3 Phosphorylation Receptor->Smad Kinase Activity Inhibitor 1-(4-fluorophenyl)-5-methyl- 1H-pyrazole Scaffold Inhibitor->Receptor ATP-Competitive Inhibition p38 p38α MAP Kinase Inhibitor->p38 Cross-Reactivity (SAR Dependent) EMT Epithelial-Mesenchymal Transition (EMT) Smad->EMT Nuclear Translocation

Fig 1: Pyrazole scaffold inhibition of TβR-I and p38 MAPK signaling pathways.

Structure-Activity Relationship (SAR) Profiling

To guide lead optimization, researchers must evaluate how modifications to the pyrazole core influence target affinity. The table below summarizes the quantitative structure-activity relationship (SAR) data for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole derivatives, highlighting the shift in selectivity based on the C3/C4 substituents [1].

Compound VariantPyrazole C3/C4 SubstituentTβR-I IC₅₀ (nM)p38α MAPK IC₅₀ (nM)Selectivity Ratio (p38α / TβR-I)
Variant A Quinolin-4-yl511202.3x (Dual Inhibitor)
Variant B 6-Methylpyridin-2-yl70>20,000>285x (Highly TβR-I Selective)
Variant C 6-Bromopyridin-2-yl18>20,000>1,100x (Highly TβR-I Selective)
Variant D Phenyl (Control)>10,000>10,000Inactive

Data Interpretation: The introduction of a bulky, electron-withdrawing halogen (Variant C) at the pyridine ring dramatically enhances TβR-I potency while completely abolishing p38α cross-reactivity, validating the scaffold's highly tunable nature.

Experimental Workflows & Protocols

To establish a self-validating system for kinase inhibitor development, biochemical affinity must be directly linked to cellular target engagement and phenotypic outcomes.

Workflow Synth Compound Synthesis InVitro In Vitro Kinase Assay (pSmad3(-3) Substrate) Synth->InVitro IC50 Cellular Cellular Target Engagement (NMuMg) InVitro->Cellular <100nM Hits Pheno Phenotypic Readout (EMT Blockade) Cellular->Pheno Validation

Fig 2: Hierarchical screening cascade for pyrazole-based kinase inhibitors.

Protocol A: In Vitro TβR-I Kinase Assay (ATP-Competitive Kinetics)

Standard generic kinase substrates often yield false positives due to background phosphorylation by the constitutively active TβR-II. To enforce rigorous scientific accuracy, this protocol utilizes pSmad3(-3) (Sequence: KVLTQMGSPSIRCSS(PO4)VS), a custom peptide uniquely phosphorylated by TβR-I at the C-terminal serine [2].

Materials:

  • Recombinant human TβR-I kinase domain (constitutively active T204D mutant).

  • pSmad3(-3) peptide substrate (100 μM final concentration).

  • [γ-³³P]ATP (10 μCi/mL).

  • 1-(4-fluorophenyl)-5-methyl-1H-pyrazole derivatives (serially diluted in DMSO).

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT, and 0.01% Tween-20. Rationale: Mg²⁺ is essential for coordinating the ATP phosphates, while Tween-20 prevents non-specific adherence of the hydrophobic pyrazole compounds to the microtiter plate.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, combine 10 nM TβR-I enzyme with varying concentrations of the pyrazole inhibitor (0.1 nM to 10 μM). Incubate at room temperature for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Initiate the reaction by adding a mixture of 100 μM pSmad3(-3) peptide and 10 μM ATP (spiked with [γ-³³P]ATP).

  • Termination & Capture: After 30 minutes at 30°C, terminate the reaction by adding 10% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. Rationale: The positively charged basic residues (Lys/Arg) on the peptide bind tightly to the negatively charged phosphocellulose, allowing unreacted [γ-³³P]ATP to be washed away.

  • Quantification: Wash the filter plate three times with 1% phosphoric acid, dry, add scintillation fluid, and read on a MicroBeta counter. Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement & EMT Blockade

To validate that the pyrazole inhibitors penetrate the cell membrane and engage TβR-I in a physiological environment, we measure the inhibition of TGF-β-induced Smad2 phosphorylation in NMuMg (Normal Murine Mammary Gland) epithelial cells [2].

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed NMuMg cells in 6-well plates at

    
     cells/well in DMEM supplemented with 10% FBS. After 24 hours, wash the cells and serum-starve them in DMEM containing 0.1% BSA for 16 hours. Rationale: Serum starvation synchronizes the cells and eliminates background kinase signaling from growth factors present in FBS.
    
  • Inhibitor Treatment: Pre-treat the cells with the pyrazole inhibitor (e.g., Variant C at 10, 30, and 100 nM) for 1 hour.

  • Ligand Stimulation: Stimulate the cells with 2 ng/mL recombinant human TGF-β1 for exactly 45 minutes. Rationale: 45 minutes is the empirically determined peak for Smad2 phosphorylation prior to nuclear translocation and subsequent phosphatase-mediated signal decay.

  • Lysis & Western Blotting: Lyse cells rapidly on ice using RIPA buffer supplemented with phosphatase inhibitors (NaF, Na₃VO₄). Resolve lysates via SDS-PAGE and immunoblot using a phospho-specific Smad2 (Ser465/467) antibody. Normalize against total Smad2.

  • Phenotypic Validation (EMT): In a parallel 72-hour assay, observe NMuMg cells via phase-contrast microscopy. Cells treated with TGF-β1 alone will undergo EMT (transitioning from a cobblestone epithelial morphology to an elongated, fibroblast-like shape). Successful TβR-I inhibition by the pyrazole scaffold will completely rescue the epithelial phenotype.

References

  • Sawyer, J. S., et al. "Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain." Journal of Medicinal Chemistry, vol. 46, no. 19, 2003, pp. 3953-3956.[Link]

  • Peng, S.-B., et al. "Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition." Biochemistry, vol. 44, no. 7, 2005, pp. 2293-2304.[Link]

Application Note: High-Fidelity MTT Assay Protocol for Evaluating Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Pyrazole derivatives are a highly versatile class of heterocyclic small molecules that form the core structure of numerous experimental therapeutics, particularly in the fields of oncology and inflammation[1][2]. To evaluate the in vitro cytotoxicity and anti-proliferative effects of these novel compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard[3][4].

The assay's mechanism is predicated on cellular metabolic activity. In viable cells, NAD(P)H-dependent oxidoreductase enzymes—primarily located within the mitochondria and cytoplasm—reduce the water-soluble, yellow MTT substrate into insoluble, purple formazan crystals[5][6]. The resulting colorimetric signal is directly proportional to the number of living cells.

However, testing small molecules like pyrazoles introduces unique biochemical challenges. Certain pyrazole derivatives, particularly those bearing electron-donating groups, amines, or thiols, can exhibit inherent redox activity[7]. This can lead to the abiotic autoreduction of MTT in the absence of cellular metabolism, generating false-positive viability signals that severely compromise data integrity[8].

G MTT MTT (Yellow Tetrazolium) Substrate Formazan Formazan (Purple) Insoluble Crystals MTT->Formazan Enzymatic Reduction Cell Viable Cell NAD(P)H-dependent oxidoreductases Cell->MTT Catalyzes Pyrazole Pyrazole Derivatives (Test Compounds) Pyrazole->Cell Cytotoxic Effect (Decreases Viability) Interference Potential Autoreduction (False Positive) Pyrazole->Interference Chemical Reactivity Interference->Formazan Abiotic Reduction

Fig 1. MTT reduction pathway and potential abiotic interference by pyrazole derivatives.

The Self-Validating System: Mitigating Chemical Interference

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It does not merely measure absorbance; it actively controls for confounding variables through causality-driven experimental design.

  • Cell-Free Compound Controls : Because pyrazoles can chemically reduce MTT[7][8], every assay must include wells containing only media, the highest concentration of the pyrazole derivative, and MTT (no cells). If these wells turn purple, the compound is an abiotic reducer.

  • Pre-MTT Wash Step : To eliminate the risk of extracellular chemical reduction and optical interference from highly conjugated pyrazoles, a washing step is introduced before the addition of the MTT reagent[6]. This ensures that only intracellular, cell-driven reduction is quantified.

Step-by-Step Experimental Protocol

Workflow Step1 1. Cell Seeding (96-well plate, 24h incubation) Step2 2. Compound Treatment (Add Pyrazole derivatives & Controls) Step1->Step2 Step3 3. Pre-MTT Wash (Critical Step) (Removes interfering extracellular compounds) Step2->Step3 Step4 4. MTT Incubation (Add MTT 0.5 mg/mL, 1-4h at 37°C) Step3->Step4 Step5 5. Solubilization (Add DMSO to dissolve crystals) Step4->Step5 Step6 6. Absorbance Reading (Measure OD at 570 nm & 630 nm ref) Step5->Step6

Fig 2. Step-by-step MTT assay workflow optimized for small molecule testing.

Phase 1: Reagent Preparation
  • MTT Stock Solution (5 mg/mL) : Dissolve MTT powder in sterile, phenol-red-free Phosphate-Buffered Saline (PBS) to a concentration of 5 mg/mL[9].

    • Causality: PBS maintains a physiological pH, preventing the base-catalyzed degradation of the tetrazolium ring[8]. Filter-sterilize (0.22 µm) and store in dark aliquots at -20°C.

  • Solubilization Buffer : Prepare 100% Dimethyl Sulfoxide (DMSO) or an acidified SDS solution (10% SDS in 0.01 M HCl)[4].

    • Causality: DMSO provides rapid and complete dissolution of formazan. Acidified SDS is an alternative that corrects for the pH-dependent color shift of residual phenol red[6].

Phase 2: Cell Seeding & Treatment
  • Harvest logarithmically growing cells (e.g., MCF-7, A549) and seed at a density of ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     to 
    
    
    
    cells/well in a 96-well flat-bottom microplate (100 µL/well)[2]. Incubate for 24 hours at 37°C, 5% CO₂.
  • Prepare serial dilutions of the pyrazole derivatives in culture media. Ensure the final vehicle concentration (e.g., DMSO) is

    
     (v/v) to prevent solvent-induced cytotoxicity[1].
    
  • Aspirate old media and add 100 µL of compound-containing media.

  • Establish the Validation Matrix :

    • Vehicle Control: Cells + Media + 0.5% DMSO.

    • Positive Control: Cells + Known cytotoxic agent (e.g., Doxorubicin)[2].

    • Cell-Free Compound Control: Media + Highest Pyrazole Concentration + No Cells[7].

  • Incubate for the desired exposure period (typically 48–72 hours)[4].

Phase 3: Pre-MTT Wash & Incubation
  • Critical Step : Carefully aspirate the compound-containing media from all wells. Gently wash the adherent cells once with 100 µL of warm PBS, then add 100 µL of fresh, phenol-red-free media.

    • Causality: This removes the pyrazole derivatives from the extracellular environment, strictly isolating the assay to intracellular metabolic reduction and preventing abiotic false positives[6].

  • Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.45 mg/mL)[3].

  • Incubate the plate in the dark at 37°C for 2 to 4 hours[4][5].

Phase 4: Solubilization & Data Acquisition
  • Observe the wells under a light microscope. Viable cells will contain dark purple, needle-like formazan crystals.

  • Carefully aspirate the media without disturbing the crystals at the bottom.

  • Add 100 µL of DMSO to each well to solubilize the formazan[1].

  • Incubate on an orbital shaker for 15 minutes at room temperature, protected from light.

  • Measure the absorbance using a microplate reader at 570 nm . Concurrently, read at a reference wavelength of 630 nm to subtract background noise caused by cell debris or plate imperfections[3][6].

Data Analysis & Interpretation

To calculate the precise percentage of cell viability, apply the following formula, which integrates the self-validating controls:



Representative Quantitative Data

By structuring the data effectively, researchers can quickly correlate the substitution patterns of pyrazole derivatives with their cytotoxic efficacy and potential for assay interference[1][2].

Table 1: Example IC₅₀ Values and Interference Profiling of Pyrazole Derivatives

Compound IDSubstitution PatternIC₅₀ (µM) - MCF-7IC₅₀ (µM) - A549Autoreduction Interference Detected?
Pyr-1a 4-Amino-1-phenyl12.5 ± 1.215.3 ± 0.9Yes (Pre-Wash strictly required)
Pyr-1b 4-Nitro-1-phenyl45.0 ± 3.4> 100No
Pyr-1c 3,5-Dimethyl8.2 ± 0.510.1 ± 1.1No
Doxorubicin (Positive Control)0.8 ± 0.10.3 ± 0.05No

Note: If a compound exhibits massive autoreduction that cannot be mitigated by washing (e.g., highly lipophilic compounds that heavily partition into the cell membrane), researchers should pivot to a non-metabolic viability assay, such as Neutral Red or ATP-based luminescence[10].

References

  • Neufeld, B. H., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical Chemistry, 90(11), 6867–6876. ACS Publications. Available at:[Link]

  • Tran, K., et al. (2024). Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays. Emerging Investigators. Available at: [Link]

  • Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. PMC / NIH. Available at:[Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. Available at:[Link]

  • Ramoba, L. V. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at:[Link]

Sources

Application Note: Design, Synthesis, and Validation of HPPD-Inhibiting Herbicides Using the 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scaffold Significance

The pyrazole ring represents a "privileged" pharmacophore in agrochemical discovery, renowned for its diverse biological activities, multiple substitution sites, and robust environmental stability[1]. In the development of modern broad-spectrum herbicides, the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold has emerged as a highly effective core structure.

The strategic incorporation of the 4-fluorophenyl moiety significantly enhances the lipophilicity and metabolic stability of the molecule, facilitating superior plant cuticle penetration and prolonged target engagement in weed species[2]. This scaffold serves as a critical intermediate in the synthesis of potent inhibitors targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD), a highly validated mechanism of action in commercial agriculture[3].

Mechanistic Grounding: Causality of HPPD Inhibition

Understanding the biochemical causality of plant death is critical for rational herbicide design. HPPD is a non-heme iron(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPP) to homogentisate. Homogentisate is the obligate precursor for plastoquinone and tocopherols[1].

Causality of the Bleaching Phenotype: Plastoquinone serves as an essential cofactor for phytoene desaturase, a key enzyme in carotenoid biosynthesis. When HPPD is inhibited by pyrazole derivatives, plastoquinone levels plummet, halting carotenoid production. Without photoprotective carotenoids, the plant's chlorophyll is rapidly destroyed by photo-oxidation, resulting in the characteristic "bleaching" of new plant growth and subsequent necrosis[4].

Pyrazole-based herbicides act as transition-state analogs. The carboxamide or 1,3-dicarbonyl moieties attached to the pyrazole core competitively bind to the Fe(II) atom in the HPPD active site, while the lipophilic 1-(4-fluorophenyl) group occupies the hydrophobic pocket normally reserved for the aromatic ring of the native 4-HPP substrate[5].

HPPD_Pathway HPP 4-Hydroxyphenylpyruvate HPPD HPPD Enzyme HPP->HPPD Binds HG Homogentisate HPPD->HG Catalyzes Bleach Plant Death (Bleaching) HPPD->Bleach Pathway Halted Inhibitor Pyrazole Inhibitor Inhibitor->HPPD Blocks (Competitive) PQ Plastoquinone HG->PQ Precursor for

Mechanism of HPPD inhibition by pyrazole derivatives leading to plant bleaching and death.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols form a self-validating system. The synthesis of the active compound is verified chemically, its intrinsic activity is confirmed via an in vitro enzyme assay, and its practical efficacy is validated in greenhouse trials.

Workflow Scaffold 1-(4-Fluorophenyl)-5- methyl-1H-pyrazole Synthesis Amidation/Coupling (Protocol 1) Scaffold->Synthesis InVitro HPPD Assay (Protocol 2) Synthesis->InVitro InVivo Greenhouse Trial (Protocol 3) InVitro->InVivo Optimization Lead Selection & Optimization InVivo->Optimization Optimization->Synthesis SAR Feedback

Iterative workflow for synthesizing and validating pyrazole-based herbicides.

Protocol 1: Synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide Derivatives

Objective: Synthesize a library of potential HPPD inhibitors by coupling 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid with various substituted amines. Causality of Reagents: We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to activate the carboxylic acid. This prevents the formation of unreactive N-acylureas and ensures high-yield amide bond formation without racemization or degradation of the pyrazole core.

  • Activation: Dissolve 1.0 mmol of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid[2] in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.2 mmol of EDC·HCl and 1.2 mmol of HOBt. Stir at room temperature for 30 minutes.

  • Coupling: Add 1.1 mmol of the target amine (e.g., a substituted aniline) and 2.5 mmol of N,N-diisopropylethylamine (DIPEA) to the mixture. The DIPEA neutralizes the HCl salt of EDC and drives the nucleophilic attack.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 2:1).

  • Workup: Wash the organic layer successively with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure pyrazole-4-carboxamide derivative.

Protocol 2: In Vitro HPPD Enzyme Inhibition Assay

Objective: Quantify the intrinsic inhibitory potency (IC₅₀) of the synthesized derivatives against recombinant plant HPPD. Self-Validating Design: This assay uses Mesotrione as an internal positive control. If the Mesotrione IC₅₀ deviates from established baselines (~10-15 nM), the assay run is invalidated, ensuring data reliability.

  • Enzyme Preparation: Express and purify recombinant Arabidopsis thaliana HPPD. Prepare an assay buffer containing 50 mM HEPES (pH 7.0), 2 mM sodium ascorbate, and 100 µM CoCl₂ (Co²⁺ is utilized in vitro to stabilize the enzyme complex).

  • Inhibitor Incubation: In a 96-well microplate, add 10 µL of the synthesized pyrazole derivative (serially diluted in DMSO) to 80 µL of the enzyme solution. Incubate at 25°C for 15 minutes to allow for competitive active-site binding.

  • Reaction Initiation: Add 10 µL of 4-HPP substrate (final concentration 100 µM) to initiate the reaction.

  • Detection: Monitor the formation of the homogentisate complex continuously at 318 nm using a microplate reader for 10 minutes.

  • Data Analysis: Calculate the initial velocity of the reaction. Plot the fractional activity against the log of the inhibitor concentration to determine the IC₅₀ value using non-linear regression.

Protocol 3: Greenhouse Post-Emergence Herbicidal Efficacy Testing

Objective: Evaluate the in vivo herbicidal activity and crop selectivity of the lead compounds. Causality of Setup: Testing is conducted at the 3-4 leaf stage of weeds, as this is the period of maximum active growth where rapid cell division and carotenoid depletion cause the most visible photo-oxidation (bleaching).

  • Plant Cultivation: Grow representative broadleaf weeds (e.g., Amaranthus retroflexus, Chenopodium album) and crop species (e.g., Zea mays - Maize) in standard potting soil under controlled greenhouse conditions (25°C day/20°C night, 16h photoperiod).

  • Formulation: Dissolve the pyrazole derivative in a mixture of acetone/water (1:1 v/v) containing 0.1% Tween-20 as a surfactant to reduce surface tension and ensure uniform leaf coverage.

  • Application: Spray the formulated compounds onto the foliage at a rate equivalent to 100 g active ingredient per hectare (g a.i./ha) using a track sprayer.

  • Evaluation: At 7, 14, and 21 days post-application (DPA), visually assess the percentage of bleaching and necrosis compared to the untreated control (0% = no damage, 100% = complete plant death).

Quantitative Data Analysis

The structural optimization of the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole core yields compounds with varying degrees of efficacy. The table below summarizes the structure-activity relationship (SAR) data for representative derivatives synthesized via the protocols above[3][5].

Compound IDR-Group Substitution (Amide)HPPD IC₅₀ (nM)Efficacy: A. retroflexus (%)Efficacy: C. album (%)Crop Safety: Maize (%)
Mesotrione (Control)N/A (Triketone class)12.598955 (Safe)
FP-Pyr-01 Phenyl145.045500 (Safe)
FP-Pyr-02 2,4-Difluorophenyl42.1858010 (Slight injury)
FP-Pyr-03 3-Trifluoromethylphenyl8.4100985 (Safe)
FP-Pyr-04 4-Methoxyphenyl310.520150 (Safe)

Data Interpretation: The incorporation of electron-withdrawing groups (e.g., 3-trifluoromethyl) on the amide side chain (Compound FP-Pyr-03) significantly enhances HPPD inhibition (IC₅₀ = 8.4 nM) and macroscopic herbicidal efficacy (>98% control). This performance matches or exceeds the commercial standard Mesotrione, while maintaining excellent crop safety in maize, validating the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole core as a superior scaffold for next-generation herbicides.

References

  • ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • IntechOpen. Modes of Herbicide Action. Available at: [Link]

  • J-Stage. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Available at:[Link]

Sources

Application Note: Chromatographic Isolation and Purification of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole from Regioisomeric Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents, analgesics, and agrochemicals [1]. The standard synthesis of 1-aryl-5-methylpyrazoles—typically achieved via the condensation of 4-fluorophenylhydrazine with a 1,3-dicarbonyl equivalent—inherently yields a mixture of two regioisomers: 1-(4-fluorophenyl)-5-methyl-1H-pyrazole and 1-(4-fluorophenyl)-3-methyl-1H-pyrazole.

Because these regioisomers possess identical molecular weights and similar functional groups, their separation via standard purification techniques is notoriously challenging[2]. This application note provides an in-depth, mechanistic guide to separating these isomers using normal-phase silica gel chromatography, grounded in the physicochemical differences dictated by their 3D conformations.

Mechanistic Principles of Regioisomer Separation

As an application scientist, it is critical to understand why two structurally similar isomers separate on a silica column, rather than simply following a solvent recipe. The separation of 1,3- and 1,5-pyrazole regioisomers is governed entirely by steric hindrance and its effect on molecular coplanarity .

The Causality of Elution Order

In 1-(4-fluorophenyl)-5-methyl-1H-pyrazole , the 5-methyl group is positioned immediately adjacent to the N1-aryl group. This proximity creates a severe steric clash between the methyl protons and the ortho-protons of the fluorophenyl ring. To relieve this strain, the fluorophenyl ring is forced to twist out of the plane of the pyrazole core [3].

This out-of-plane twist disrupts the extended


-conjugation of the molecule, which subsequently lowers its overall dipole moment. Because it has a lower dipole moment, the 5-methyl isomer interacts less strongly with the polar silanol groups on the silica gel stationary phase.

Conversely, in the 3-methyl isomer , the methyl group is far removed from the N1-aryl ring, allowing the molecule to remain highly coplanar, highly conjugated, and more polar.

Conclusion: On normal-phase silica gel, the twisted 5-methyl isomer is less polar and will reliably elute first (higher


), while the planar 3-methyl isomer is more polar and will elute second  (lower 

).
Table 1: Chromatographic & Structural Properties of Regioisomers
Property1-(4-Fluorophenyl)-5-methyl-1H-pyrazole1-(4-Fluorophenyl)-3-methyl-1H-pyrazole
Steric Conformation Twisted (Aryl ring out-of-plane)Planar (Aryl ring coplanar)
Extended

-Conjugation
DisruptedIntact
Dipole Moment LowerHigher
Relative Polarity Less PolarMore Polar
Normal-Phase Elution Order First (Higher

)
Second (Lower

)
Reversed-Phase Elution Order Second (Higher

)
First (Lower

)

Workflow Visualization

The following diagram outlines the logical progression of the purification process, highlighting the critical decision gates and validation steps.

G A Crude Pyrazole Mixture (1,3- & 1,5-isomers) B Dry Loading on Silica (Prevents Band Broadening) A->B C Normal Phase Flash Chromatography (Shallow Hexane/EtOAc Gradient) B->C D Fraction 1: 5-Methyl Isomer (Twisted, Less Polar) C->D Elutes 1st E Fraction 2: 3-Methyl Isomer (Planar, More Polar) C->E Elutes 2nd F LC-MS & 1H-NMR Validation D->F G Pure 1-(4-fluorophenyl)- 5-methyl-1H-pyrazole F->G Confirmed

Workflow for the chromatographic separation and validation of pyrazole regioisomers.

Experimental Protocol

This protocol is designed as a self-validating system . At each phase, specific analytical checks are required before proceeding, ensuring that time and materials are not wasted on a compromised column run.

Phase 1: Analytical Method Development (TLC)

Before scaling up, the solvent system must be optimized to achieve a specific resolution threshold.

  • Sample Prep: Dissolve 1 mg of the crude reaction mixture in 1 mL of Dichloromethane (DCM).

  • Spotting: Apply 1 µL of the solution onto a high-performance silica gel 60 F254 TLC plate.

  • Development: Develop the plate in a low-polarity solvent system (e.g., 90:10 Hexanes:Ethyl Acetate).

  • Validation Check: Visualize under UV light (254 nm). Calculate the retention factor difference (

    
    ) between the two spots.
    
    • Self-Validation Rule: You must achieve a

      
      . If the 
      
      
      
      is smaller, the bands will co-elute on a preparative column. If necessary, decrease the Ethyl Acetate concentration to 5% to slow the elution and increase resolution.
Phase 2: Preparative Flash Chromatography

Note: The quantities below are scaled for 1.0 g of crude material.

  • Dry Loading (Critical Step):

    • Procedure: Dissolve 1.0 g of the crude mixture in 10 mL of DCM. Add 3.0 g of silica gel (230-400 mesh) to the flask. Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.

    • Causality: Why not liquid load? Liquid loading with a strong solvent like DCM causes the sample band to diffuse rapidly down the column before the mobile phase is even applied. This destroys the delicate resolution required for regioisomers [2]. Dry loading ensures a perfectly narrow, highly concentrated initial band.

  • Column Packing: Slurry pack a 40 g silica gel column using 100% Hexanes. Ensure the bed is perfectly flat.

  • Sample Application: Carefully pour the dry-loaded silica powder onto the top of the column bed. Cap with a 1 cm layer of clean sea sand to prevent disturbance of the silica bed during solvent addition.

  • Gradient Elution:

    • Run 100% Hexanes for 2 Column Volumes (CV) to establish baseline equilibrium.

    • Initiate a shallow gradient: Ramp from 100:0 to 90:10 Hexanes:Ethyl Acetate over 10 CV.

    • Causality: A steep gradient will compress the bands and force the 3-methyl isomer into the tail of the 5-methyl isomer. A shallow gradient ensures the less polar 5-methyl isomer elutes completely before the mobile phase strength is high enough to mobilize the 3-methyl isomer.

Phase 3: Fraction Validation & Pooling
  • TLC Co-Spotting: Analyze the collected fractions via TLC. Before pooling the fractions containing the first eluting spot, perform a "co-spot" TLC. Spot the fraction, the crude mixture, and a 50/50 overlay of both.

    • Self-Validation Rule: The fraction spot must perfectly align with the top spot of the crude mixture with absolutely zero tailing into the lower spot's territory.

  • Spectroscopic Confirmation: Concentrate the pooled fractions and confirm the identity via

    
    H-NMR.
    
    • Diagnostic Marker: While the 5-methyl protons will appear as a singlet (~

      
       2.3 ppm), the defining feature is the splitting pattern of the fluorophenyl ring. Due to the steric twist disrupting conjugation, the aromatic proton signals of the 5-methyl isomer will appear distinct and often more shielded compared to the rigidly planar 3-methyl isomer [3].
      

References

  • National Center for Biotechnology Information. "1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide." PubChem Compound Database, CID 4583115. URL:[Link]

  • Sharma, S. C., & Torssell, K. "Silyl Nitronates in Organic Synthesis. Routes to Heterocycles." Acta Chemica Scandinavica B, 33(5), 379-383, 1979. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole synthesis optimization. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing regioselectivity and yield challenges during the synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Below, you will find a mechanistic breakdown of the synthesis pathway, troubleshooting FAQs, self-validating analytical protocols, and a field-proven step-by-step methodology.

Synthesis Pathway & Mechanistic Workflow

SynthesisPathway R1 4-Fluorophenylhydrazine I1 Hydrazone Intermediate R1->I1 Condensation R2 1,3-Dicarbonyl / Enaminone R2->I1 P_Major 1-(4-fluorophenyl)-5-methyl-1H-pyrazole (Target Isomer) I1->P_Major Kinetic Control (DMAc, HCl, RT) P_Minor 1-(4-fluorophenyl)-3-methyl-1H-pyrazole (Byproduct) I1->P_Minor Thermodynamic Control (EtOH, Reflux)

Regioselective synthesis pathway of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Troubleshooting Guides & FAQs

Q1: Why is my synthesis yielding a near 1:1 mixture of 3-methyl and 5-methyl pyrazole isomers? A: The condensation of 4-fluorophenylhydrazine with unsymmetrical 1,3-dicarbonyl compounds proceeds via a hydrazone intermediate. The subsequent cyclization is governed by the electrophilicity of the carbonyl carbons. In polar protic solvents (like ethanol or acetic acid) under reflux, the reaction is under thermodynamic control. This leads to poor regioselectivity and significant formation of the 1-aryl-3-methyl-1H-pyrazole byproduct. To favor the 5-methyl isomer, you must establish kinetic control by utilizing aprotic solvents with strong dipole moments[1].

Q2: How can I manipulate the reaction conditions to exclusively favor the 5-methyl isomer? A: The causality of regioselective cyclization relies on stabilizing the transition state that leads to the second dehydration step. According to authoritative methodologies for 1[1], utilizing N,N-dimethylacetamide (DMAc) at room temperature significantly enhances the nucleophilic attack on the sterically hindered carbonyl. The addition of a catalytic amount of strong aqueous acid (e.g., 50 mol% of 10 N HCl) accelerates the dehydration of the hemiaminal intermediate, kinetically trapping the 5-substituted pyrazole.

Q3: Are there alternative synthons to 1,3-diketones that guarantee 5-methyl regioselectivity? A: Yes. Using secondary


-enamino diketones or 3-(dimethylamino)-2-butenone derivatives instead of simple diketones can pre-determine the regiochemistry. The arylhydrazine selectively attacks the more electrophilic enamine 

-carbon (via Michael addition-elimination) before cyclizing onto the carbonyl, highly favoring the 5-methyl pyrazole architecture as documented in2[2].

Quantitative Data: Solvent and Catalyst Impact on Regioselectivity

The following table summarizes the causal relationship between solvent polarity, catalysis, and the resulting regiomeric ratio. Note: Data is representative of optimized 1-arylpyrazole cyclocondensation protocols.

Solvent SystemCatalystTemperature5-Methyl : 3-Methyl RatioOverall Yield
Ethanol (Protic)NoneReflux (78 °C)~ 1:165%
Acetic Acid (Protic)None25 °C~ 2:170%
DMF (Aprotic)None25 °C5:182%
DMAc (Aprotic) 10 N HCl (50 mol%) 25 °C > 95:5 > 90%

Self-Validating Protocol: Regiochemistry Confirmation

Relying solely on


H NMR chemical shifts can be misleading due to solvent effects and the electronic influence of the 4-fluorophenyl ring. A self-validating system requires a 1D Nuclear Overhauser Effect (NOE) or 2D NOESY NMR experiment to definitively prove the spatial arrangement of the atoms[1].

ValidationWorkflow S1 Crude Pyrazole Product S2 1D NOE / 2D NOESY NMR S1->S2 D1 Irradiate Methyl Signal (~2.2 - 2.4 ppm) S2->D1 R_5 Positive NOE with ortho-F-phenyl H (Confirmed 5-Methyl) D1->R_5 Spatial proximity < 5Å R_3 No NOE with ortho-F-phenyl H (Confirmed 3-Methyl) D1->R_3 Spatial proximity > 5Å

Self-validating NOE NMR workflow for pyrazole regiochemistry confirmation.

Execution: By irradiating the methyl group signal (typically around 2.2 - 2.4 ppm), you should observe a spatial correlation (NOE enhancement) with the ortho-protons of the 4-fluorophenyl ring only if the methyl group is at the 5-position. If the methyl group is at the 3-position, no such NOE will be observed because the distance to the N-aryl ring exceeds 5 Å.

Step-by-Step Experimental Methodology

Optimized Regioselective Synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equiv, 10.0 mmol) in anhydrous N,N-dimethylacetamide (DMAc) (20 mL) under an inert argon atmosphere.

  • Activation: Add 10 N aqueous HCl (0.5 equiv, 5.0 mmol) dropwise to the stirring solution at room temperature.

    • Causality: The strong acid catalyzes the subsequent hydrazone formation and ensures the hydrazine is properly protonated to control the initial nucleophilic attack, preventing premature, unselective cyclization.

  • Condensation: Slowly add the 1,3-dicarbonyl equivalent (e.g., 4,4-dimethoxy-2-butanone) (1.05 equiv, 10.5 mmol) over 10 minutes. Maintain the reaction strictly at room temperature (20-25 °C).

  • Cyclization: Stir the mixture for 4-6 hours. Monitor the disappearance of the hydrazone intermediate via TLC (Hexanes:EtOAc 3:1).

    • Causality: Maintaining room temperature prevents the thermodynamic equilibration that leads to the formation of the unwanted 3-methyl isomer.

  • Quenching & Extraction: Pour the reaction mixture into an ice-cold saturated NaHCO

    
     solution (50 mL) to neutralize the acid catalyst. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
    
  • Purification: Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMAc. Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. If necessary, purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 5-methyl regioisomer.

References

  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267-3270.[Link]

  • Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules (Basel, Switzerland), 27(9), 2828.[Link]

Sources

Diagnostic Workflow: Resolving Poor Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers and drug development professionals struggling with poor regioselectivity during the Knorr pyrazole synthesis. Below, you will find a diagnostic workflow, a deep dive into the physicochemical causality of regioisomer formation, quantitative solvent data, and a self-validating experimental protocol.

G Start Issue: Poor Regioselectivity (1:1 Isomer Mixture) Solvent Step 1: Evaluate Solvent Is it Polar Protic (e.g., EtOH)? Start->Solvent ChangeSolvent Action: Switch to Dipolar Aprotic (DMAc) or HFIP Solvent->ChangeSolvent Yes Temp Step 2: Evaluate Temperature Is it at Reflux? Solvent->Temp No ChangeSolvent->Temp ChangeTemp Action: Lower to Room Temp (Enforce Kinetic Control) Temp->ChangeTemp Yes Alt Step 3: Alternative Routes Consider 1,3-Dipolar Cycloaddition Temp->Alt No ChangeTemp->Alt

Troubleshooting workflow for resolving poor regioselectivity in Knorr pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does the Knorr pyrazole synthesis frequently yield a mixture of regioisomers, and how can I predict the major product? A1: The classical Knorr pyrazole synthesis involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. Regioisomers (typically 1,3,5- vs. 1,3,4-substituted pyrazoles) form because the substituted hydrazine possesses two nucleophilic nitrogen atoms (the terminal -NH2 and the internal -NHR) that can attack either of the two electrophilic carbonyl carbons[1]. The regiochemical outcome is dictated by the relative electrophilicity of the carbonyl groups and the steric hindrance of the substituents. Generally, the more nucleophilic terminal -NH2 group of the hydrazine will attack the more electrophilic (or less sterically hindered) carbonyl carbon first[2]. However, under thermodynamic control (e.g., refluxing in ethanol), reversible ring-opening and equilibration can lead to nearly 1:1 mixtures of the two isomers.

Q2: My reaction in ethanol yields a 1:1 mixture of regioisomers. How does solvent selection influence regioselectivity? A2: Solvent choice is arguably the most critical parameter for tuning regioselectivity. Polar protic solvents like ethanol indiscriminately hydrogen-bond with the carbonyl intermediates, reducing the electronic differentiation between the two electrophilic centers and leading to poor selectivity[3]. Switching to a dipolar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc) or a fluorinated alcohol (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol - HFIP) can dramatically shift the reaction pathway to kinetic control[1]. Aprotic solvents like DMAc stabilize the initial hydrazone intermediate without masking the inherent electronic differences of the diketone, often yielding exceptional regioselectivity at room temperature[3]. Fluorinated solvents like HFIP utilize a unique hydrogen-bond donating capability that selectively activates the more electron-rich carbonyl, directing the nucleophilic attack[1].

Q3: Can adjusting the reaction temperature and pH further optimize the regioisomeric ratio? A3: Yes. High temperatures promote thermodynamic control, which frequently degrades regioselectivity. Running the reaction at room temperature ensures the product distribution is governed strictly by the kinetic rate of the initial nucleophilic attack[3]. Furthermore, the addition of catalytic acid (e.g., 50 mol% of 10 N aqueous HCl) can accelerate the second dehydration step, rapidly aromatizing the pyrazole ring and locking in the kinetically favored regioisomer before any reversible equilibration can occur[3].

Q4: What if modifying the Knorr conditions still fails to provide a single regioisomer? A4: If the electronic and steric differences of your 1,3-diketone are too subtle, you must bypass the traditional Knorr condensation. Alternative strategies include:

  • In situ Diketone Synthesis: Directly synthesizing the 1,3-diketone from a ketone and an acid chloride, followed by immediate trapping with hydrazine, can bypass equilibration intermediates[4].

  • 1,3-Dipolar Cycloadditions: Utilizing diazo compounds (generated in situ from N-tosylhydrazones) with alkynes or unactivated bromovinyl acetals provides an exclusively regioselective route to 3,5-disubstituted pyrazoles[5].

Quantitative Data: Solvent and Temperature Effects

The table below summarizes the causality between reaction conditions and the resulting regioisomeric ratio, demonstrating why legacy protocols (refluxing ethanol) often fail for unsymmetrical substrates.

Solvent SystemTemperatureReaction ControlTypical Regioisomeric Ratio (Desired:Undesired)
Ethanol (EtOH)Reflux (78 °C)Thermodynamic~ 50:50
Ethanol (EtOH)Room Temp (20 °C)Mixed~ 60:40
N,N-Dimethylacetamide (DMAc)Room Temp (20 °C)Kinetic> 95:5
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room Temp (20 °C)Kinetic / H-Bond Directed> 90:10

Experimental Protocol: Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles

This protocol leverages kinetic control in a dipolar aprotic solvent to prevent the equilibration that leads to regioisomer mixtures. It is designed as a self-validating system to ensure absolute confidence in the final structural assignment.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Arylhydrazine hydrochloride (1.1 equiv)

  • N,N-dimethylacetamide (DMAc)

  • 10 N Aqueous HCl (0.5 equiv)

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in DMAc to achieve a concentration of 0.5 M.

  • Reagent Addition: Add the arylhydrazine hydrochloride (1.1 equiv) to the stirring solution at room temperature (20–25 °C).

    • Causality Note: Maintaining room temperature is critical to enforce kinetic control. Elevated temperatures provide the activation energy required for the reverse reaction (ring-opening), leading to thermodynamic mixtures.

  • Catalysis: Dropwise, add 10 N aqueous HCl (0.5 equiv).

    • Causality Note: The acid catalyst protonates the intermediate hemiaminal, accelerating the final dehydration step. This rapidly aromatizes the pyrazole ring, effectively "locking in" the kinetically favored regioisomer[3].

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine to remove residual DMAc, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • Self-Validation (Critical Step): Confirm the regiochemistry of the isolated product using 2D NOESY NMR spectroscopy. The presence of a spatial correlation (cross-peak) between the N-aryl protons and the adjacent C5-substituent protons unambiguously validates the regioisomer structure, ensuring the protocol succeeded[1].

References

  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles , Organic Chemistry Portal (Synlett 2006). [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review , MDPI. [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles , Thieme Chemistry.[Link]

Sources

improving regioselectivity in pyrazole formation with fluorinated alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to mastering regioselectivity in pyrazole formation, with a special focus on the strategic use of fluorinated alcohols. As Senior Application Scientists, we move beyond mere protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers encounter when tackling regioselectivity in pyrazole synthesis.

Q1: What is regioselectivity in pyrazole synthesis and why is it a persistent challenge?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. The classic Knorr synthesis of pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1] When an unsymmetrical 1,3-dicarbonyl (where R² ≠ R³) reacts with a substituted hydrazine (where R¹ ≠ H), the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons. This leads to two different reaction pathways and potentially a mixture of two regioisomeric pyrazoles, which can be difficult and costly to separate.[2][3] Achieving high regioselectivity is crucial for ensuring that only the desired, biologically active isomer is synthesized.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Potential Products hydrazine R¹-NH-NH₂ (Substituted Hydrazine) plus + diketone R²-CO-CH₂-CO-R³ (Unsymmetrical 1,3-Diketone) pathA Attack at C=O (R² side) diketone->pathA pathB Attack at C=O (R³ side) diketone->pathB isomerA Regioisomer A (1,3,5-substituted) pathA->isomerA isomerB Regioisomer B (1,4,5-substituted) pathB->isomerB and and / or

Figure 1. Competing reaction pathways leading to two regioisomers.
Q2: What are fluorinated alcohols, and what makes them unique as solvents?

A2: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are solvents with distinctive properties stemming from the presence of highly electronegative fluorine atoms.[4] These properties include:

  • Strong Hydrogen-Bond Donating Ability: The electron-withdrawing fluorine atoms make the hydroxyl proton highly acidic, turning these alcohols into exceptionally strong hydrogen-bond donors.[5][6][7]

  • Poor Hydrogen-Bond Accepting Ability: The electron density on the oxygen atom is significantly reduced, making them poor hydrogen-bond acceptors.[8][9]

  • Low Nucleophilicity: Despite being alcohols, their nucleophilicity is very low, preventing them from participating as reactants in many cases.[6][10]

  • High Polarity and Ionizing Power: They are highly polar and can effectively stabilize charged intermediates and transition states.

These unique characteristics allow fluorinated alcohols to mediate reactions in ways that conventional solvents cannot, often without the need for an additional catalyst.[5]

Q3: What is the proposed mechanism for how fluorinated alcohols improve regioselectivity?

A3: While the exact mechanism is substrate-dependent, the prevailing hypothesis is that fluorinated alcohols influence the reaction pathway through specific hydrogen-bonding interactions.[2] They can form strong hydrogen bonds with the carbonyl oxygens of the 1,3-dicarbonyl compound and the nitrogens of the hydrazine. This network of hydrogen bonds can differentially stabilize the two competing transition states.[11][12]

For instance, the fluorinated alcohol can increase the electrophilicity of one carbonyl carbon over the other or stabilize the developing charge in the transition state of one pathway more effectively, thereby lowering its activation energy and making it the preferred route.[13] This solvent-mediated control steers the reaction towards a single regioisomer.

G cluster_mech Proposed Mechanism of Action FA Fluorinated Alcohol (FA) Dicarbonyl Unsymmetrical 1,3-Dicarbonyl FA->Dicarbonyl H-Bonds to C=O Hydrazine Substituted Hydrazine FA->Hydrazine H-Bonds to N-H TS1 Transition State 1 (Leads to Isomer A) FA->TS1 Preferential Stabilization Dicarbonyl->TS1 TS2 Transition State 2 (Leads to Isomer B) Dicarbonyl->TS2 Hydrazine->TS1 Hydrazine->TS2 Product Single Regioisomer (Isomer A) TS1->Product Lower ΔG‡ (Stabilized by FA)

Figure 2. Stabilization of a preferred transition state by fluorinated alcohols.

Troubleshooting Guide

This guide provides solutions to specific issues encountered during experiments aimed at controlling regioselectivity.

Issue 1: My reaction produces a mixture of regioisomers with poor selectivity (e.g., 1:1 to 3:1 ratio).
  • Problem: The electronic and steric differences between the two carbonyl groups are insufficient under your current reaction conditions to favor one site of attack over the other.

  • Troubleshooting Strategies:

    • Switch to a Fluorinated Alcohol Solvent: This is the most effective first step. Standard solvents like ethanol often give poor selectivity.[14][15] Switching to TFE or, for even greater effect, HFIP, can dramatically increase the regioselectivity, often yielding a single isomer.[2] HFIP is a stronger hydrogen-bond donor than TFE and typically provides higher selectivity.

    • Adjust Reaction Temperature: Lowering the temperature can enhance kinetic control, potentially favoring the formation of one regioisomer over the other.[16][17] Start by running the reaction at room temperature, then try cooling to 0 °C.

    • Modify Reaction pH: The nucleophilicity of the two nitrogen atoms in a substituted hydrazine can be modulated by pH. Adding a catalytic amount of acid (e.g., acetic acid) can sometimes improve selectivity by protonating the more basic nitrogen, directing the reaction through the less basic nitrogen.[1][17]

Data Summary: Solvent Effect on Regioisomeric Ratio

The choice of solvent has a profound impact on the regiochemical outcome. The table below summarizes typical results for the reaction between an unsymmetrical 1,3-diketone and methylhydrazine.

SolventDielectric Constant (ε)Regioisomeric Ratio (A:B)Reference
Ethanol (EtOH)24.5~2:1 to 4:1[2][14]
Acetonitrile (MeCN)37.5~3:1[12]
2,2,2-Trifluoroethanol (TFE)8.5>10:1[2][14]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)16.7>20:1 to single isomer[2][14]

Note: Ratios are illustrative and vary based on specific substrates. Isomer A is typically the one formed via attack at the less sterically hindered or more electronically activated carbonyl.

Issue 2: The reaction is slow or gives a low yield in fluorinated solvents.
  • Problem: While excellent for selectivity, fluorinated solvents may not be optimal for reaction rate or solubility for all substrates. Additionally, starting material purity is critical.

  • Troubleshooting Strategies:

    • Check Starting Material Purity: Hydrazine derivatives are susceptible to decomposition, especially if they are old or have been exposed to air and light.[1][18] Using a fresh bottle or purifying the hydrazine prior to use can significantly improve yields.

    • Increase Reactant Concentration: The provided protocols often use a concentration of 0.2 M. If solubility allows, increasing the concentration to 0.5 M or 1.0 M can accelerate the reaction rate.

    • Monitor Reaction Time: While many reactions are complete within a few hours at room temperature, some sterically hindered or electronically deactivated substrates may require longer reaction times (up to 24 hours).[17] Monitor progress by TLC or LC-MS.

    • Consider a Co-solvent (with caution): If substrate solubility is a major issue, adding a small amount of a co-solvent like dichloromethane might help. However, this can dilute the beneficial effect of the fluorinated alcohol and may decrease regioselectivity. This should be a last resort.

Issue 3: I have synthesized a product with high selectivity, but I am unsure which regioisomer it is.
  • Problem: Unambiguous characterization is essential to confirm that the desired regioisomer has been formed.

  • Solution: 2D NMR Spectroscopy

    The definitive method for assigning pyrazole regiochemistry is the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[2] This technique detects spatial proximity between protons.

    • How it works: By observing correlations between the N-substituent's protons (e.g., the N-CH₃ group) and the protons of the substituents at the C3 or C5 positions of the pyrazole ring, you can determine which groups are on the same side of the molecule.

    • Example: If you see a NOESY correlation between the N-CH₃ protons and the protons of the R⁵ substituent, you have definitively identified the 1,5-disubstituted regioisomer. A lack of this correlation, and a potential correlation to the R³ substituent, would confirm the 1,3-isomer.

G cluster_workflow Troubleshooting Workflow for Poor Regioselectivity start Start: Poor Regioisomeric Ratio q1 Is a fluorinated solvent (TFE, HFIP) being used? start->q1 a1_no Action: Switch solvent to TFE or HFIP. q1->a1_no No q2 Is selectivity still suboptimal? q1->q2 Yes a1_no->q2 a2_yes Action: 1. Lower reaction temp (RT to 0°C). 2. Try HFIP if using TFE. q2->a2_yes Yes q3 Is yield low? q2->q3 No a2_yes->q3 a3_yes Action: 1. Verify hydrazine purity. 2. Increase concentration. 3. Increase reaction time. q3->a3_yes Yes end End: High Regioselectivity Achieved q3->end No a3_yes->end

Figure 3. Decision-making workflow for optimizing regioselectivity.

Experimental Protocols

Protocol 1: General Method for Highly Regioselective Synthesis of N-Substituted Pyrazoles

This protocol provides a general method for leveraging 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve high regioselectivity.[2]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 equiv)

    • Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.1 equiv)

    • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

    • Standard glassware for organic synthesis, magnetic stirrer

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 equiv) in HFIP to make a 0.2 M solution.

    • To this stirring solution, add the substituted hydrazine (1.1 equiv) dropwise at room temperature.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[2]

    • Upon completion, remove the HFIP under reduced pressure using a rotary evaporator. Safety Note: HFIP is volatile and acidic; ensure your rotary evaporator and vacuum pump are compatible and use appropriate ventilation.

    • Purify the crude residue via silica gel column chromatography (typically using a gradient of ethyl acetate in hexanes) to afford the desired pyrazole regioisomer in high purity and yield.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and 2D NOESY to confirm its structure and definitively assign the regiochemistry.

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Troubleshooting the reaction mechanism of pyrazole form
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • troubleshooting low conversion r
  • regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.Benchchem.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.Journal of the Indian Chemical Society.
  • Troubleshooting low yields in pyrazole synthesis
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorin
  • Fluorin
  • Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis.Europe PMC.
  • Fluorinated alcohols: A Magic Medium for the Synthesis of Heterocyclic Compounds.
  • Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis.Synfacts.
  • Influence of fluorination on alcohol hydrogen-bond don
  • Hydrogen-Bonding Properties of Fluorinated and Commonly Used Solvents...
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.Benchchem.
  • Hydrogen-Bonding Properties of Fluorinated and Commonly Used Solvents 3,5a,14-22.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • Fluorinated Alcohol with Unique Properties: HFIP.Tokyo Chemical Industry Co., Ltd.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.CONICET Digital.
  • Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles.Benchchem.
  • Solvent effects.Wikipedia.
  • How solvent determines the molecular reactive conformation and the selectivity: Solv
  • Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.Ketone Pharma.

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Derivative Synthesis. Pyrazoles are highly privileged scaffolds in medicinal chemistry, frequently found in NSAIDs, kinase inhibitors, and agrochemicals. However, researchers frequently encounter significant solubility bottlenecks during their synthesis and purification. The amphoteric nature, planar aromaticity, and strong intermolecular hydrogen bonding (N-H···N) of the pyrazole core often result in high crystal lattice energies, leading to premature precipitation, trapped intermediates, and challenging workups.

This guide provides an in-depth, causality-driven approach to troubleshooting pyrazole solubility issues, backed by mechanistic insights and validated protocols.

Section 1: Fundamental FAQs on Pyrazole Solubility

Q1: Why do my pyrazole intermediates prematurely precipitate during cyclocondensation reactions (e.g., Knorr synthesis)? A1: Premature precipitation is often driven by the rapid formation of highly crystalline intermediates that possess strong intermolecular hydrogen bonding networks. In Knorr pyrazole condensations (reacting 1,3-dicarbonyls with hydrazines), the reaction proceeds via a hemiaminal intermediate. Recent mechanistic studies utilizing Utopia Point Bayesian Optimization have revealed that under certain conditions, these intermediates are immediately sequestered from the reaction medium due to their poor solubility[1]. This physical sequestration prevents the system from reaching thermodynamic equilibrium, which can drastically alter the regioselectivity (e.g., favoring N1- over N2-methyl pyrazoles). To mitigate this, adjusting the solvent basicity or employing polar aprotic co-solvents (like DMSO or DMF) can disrupt the hydrogen bonding and keep the intermediates solvated.

Q2: How does the substitution pattern affect the solubility of my target pyrazole? A2: The solubility profile is dictated by the balance of lipophilicity (Log P) and crystal lattice energy (reflected by the melting point). Symmetrical tetra-substituted pyrazoles often exhibit high melting points (e.g., >200°C) and very low aqueous solubility (Log S values ranging from −3.13 to −7.41)[2]. Electron-withdrawing groups (like carbonitriles or halogens) can increase the acidity of the N-H proton, strengthening intermolecular H-bonds and decreasing solubility in non-polar solvents. Conversely, introducing bulky, asymmetric substituents or masking the N-H bond (e.g., via N-methylation or protecting groups) disrupts the crystal packing, thereby lowering the lattice energy and enhancing solubility in common organic solvents[3].

Section 2: Troubleshooting Workflows & Intervention Strategies

Issue 1: Reactants are insoluble in green/aqueous media during multi-component cyclocondensations.

Causality: Water is a poor solvent for highly lipophilic arylhydrazines and malononitrile derivatives. The high interfacial tension prevents effective collision of the reactants, stalling the reaction. Solution: Implement a hydrotrope. Sodium p-toluenesulfonate (NaPTS) acts as a hydrotrope by hydrating its head groups and displacing water molecules to interact with the hydrophobic parts of the reactants. This decreases electrostatic attraction and significantly enhances the solubility of poorly soluble organic compounds in water, facilitating the nucleophilic attack and subsequent aromatization[4].

Protocol: Hydrotrope-Assisted Aqueous Cyclocondensation This self-validating protocol ensures that the reaction remains homogenous enough for complete conversion.

  • Preparation: In a round-bottom flask, add the aldehyde derivative (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol).

  • Hydrotrope Addition: Add an aqueous solution of Sodium p-toluenesulfonate (NaPTS) (10 mol% relative to the aldehyde) in 5 mL of distilled water[4].

  • Reaction: Stir the mixture at room temperature. The initially heterogeneous mixture will gradually become a fine, well-dispersed suspension or homogenous solution as the hydrotrope solubilizes the hydrophobic intermediates.

  • Monitoring: Track the reaction via TLC. The presence of NaPTS specifically assists in the final aromatization step of the pyrazole ring by keeping the non-leaving-group intermediate solvated.

  • Isolation: Upon completion, dilute with excess cold water (15 mL). The dilution drops the hydrotrope concentration below its Minimum Hydrotrope Concentration (MHC), causing the synthesized pyrazole to spontaneously precipitate for easy filtration.

  • Validation: Wash the filtered solid with cold water to remove residual NaPTS. A sharp melting point indicates successful removal of the hydrotrope.

Issue 2: The pyrazole derivative "crashes out" during aqueous workup or liquid-liquid extraction.

Causality: Pyrazoles are amphoteric but generally behave as weak bases (pKa of the conjugate acid is ~2.5). When an organic reaction mixture is washed with neutral water, the un-ionized pyrazole partitions poorly and may precipitate at the biphasic interface due to supersaturation. Solution: Exploit the pH-dependent solubility. Acidifying the aqueous layer protonates the pyrazole, forming a highly water-soluble pyrazolium salt[3].

Protocol: pH-Modulated Biphasic Extraction

  • Acidification: If the pyrazole is trapped in the organic phase or at the interface, add 1M HCl to the biphasic mixture until the aqueous layer reaches pH 1-2.

  • Extraction: Shake vigorously. The pyrazole will protonate and migrate entirely into the aqueous layer as a pyrazolium chloride salt.

  • Separation: Separate and discard the organic layer (which now contains non-basic impurities).

  • Neutralization: Carefully basify the aqueous layer with saturated NaHCO3 or 1M NaOH until pH 7-8 is reached. The un-ionized pyrazole will precipitate or can be re-extracted into a fresh, high-polarity organic solvent (e.g., ethyl acetate or dichloromethane)[5].

Section 3: Quantitative Data & Solvent Selection

To optimize your synthesis, selecting the right solvent system is critical. The table below summarizes the physicochemical properties and recommended applications for common pyrazole solubilization strategies.

Solvent / Additive StrategyPolarity IndexMechanism of SolubilizationBest Used For
Acetone / DMF / DMSO 5.1 / 6.4 / 7.2Polar aprotic disruption of pyrazole N-H hydrogen bonding[6].Room temperature cyclocondensations; NMR sample preparation.
Ethanol / Methanol 5.2 / 5.1Protic solvation; moderate disruption of crystal lattice[5].Recrystallization (often used as the "good" solvent in binary mixtures).
Sodium p-Toluenesulfonate N/A (Aqueous)Hydrotropic micelle-like aggregation; lowers interfacial tension[4].Green chemistry; multi-component aqueous synthesis.
1M HCl (Aqueous) N/A (Aqueous)Chemical conversion to pyrazolium salt (pH < 2.5)[3].Aqueous workup; recovering precipitated product from organic phase.

Section 4: Visualizing Solubilization Workflows and Mechanisms

To systematically address solubility during your experiments, follow the decision matrix below.

TroubleshootingWorkflow Start Pyrazole Precipitation Detected PhaseCheck Reaction Phase? Start->PhaseCheck OrgPhase Organic Media PhaseCheck->OrgPhase AqPhase Aqueous Media PhaseCheck->AqPhase OrgSol1 Add Polar Aprotic Co-solvent (DMSO/DMF) OrgPhase->OrgSol1 OrgSol2 Increase Temperature (Check Thermal Stability) OrgPhase->OrgSol2 AqSol1 Add Hydrotrope (e.g., NaPTS) AqPhase->AqSol1 AqSol2 Adjust pH (Form Pyrazolium Salt) AqPhase->AqSol2 Success Homogenous Solution Achieved OrgSol1->Success OrgSol2->Success AqSol1->Success AqSol2->Success

Decision matrix for troubleshooting pyrazole precipitation in organic and aqueous media.

Understanding the condition-dependent equilibrium in pyrazole synthesis is crucial. Poor solubility can sequester intermediates, driving unexpected regioselectivity as mapped below.

ReactionMechanism Reactants 1,3-Diketone + Hydrazine Hemiaminal Hemiaminal Intermediate (Solvated) Reactants->Hemiaminal Path1 Poor Solubility Conditions (Immediate Sequestration) Hemiaminal->Path1 Path2 Good Solubility Conditions (Thermodynamic Equilibrium) Hemiaminal->Path2 N1_Product N1-Methyl Pyrazole (Kinetic/Sequestered) Path1->N1_Product N2_Product N2-Methyl Pyrazole (Thermodynamic Product) Path2->N2_Product

Impact of intermediate solubility on regioselectivity during Knorr pyrazole condensation.

References

  • dealing with poor solubility of pyrazole deriv
  • Improving solubility of pyrazole deriv
  • Overcoming poor solubility of pyrazole derivatives during reaction workup - BenchChem.
  • Selective N-Methyl Pyrazole Synthesis Enabled by Utopia Point Bayesian Optimiz
  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig

Sources

Technical Support Center: Preventing Colored Impurities in Phenylhydrazine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with deep red, brown, or black impurities when utilizing phenylhydrazine (


) in synthetic workflows. Whether you are performing a classic Fischer Indole Synthesis or synthesizing pyrazole-based APIs, colored tars are not just an aesthetic issue—they are a symptom of mechanistic derailment that compromises yield, purity, and chromatographic resolution.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind these colored impurities and provide self-validating, field-proven protocols to eliminate them.

The Causality of Color: Mechanistic Insights

Phenylhydrazine is notoriously unstable. The root cause of dark discoloration is an auto-oxidation cascade triggered by 1[1]. Phenylhydrazine undergoes a


 oxidation to form a highly reactive  intermediate.

This intermediate is inherently unstable. It can undergo homolytic cleavage to form radical species, or hydrolyze to yield benzene and nitrogen gas. In a synthetic matrix, these radicals rapidly couple to form azobenzene derivatives and complex polyaromatic tars. Because these byproducts are highly conjugated, they manifest as intensely colored impurities that streak heavily on silica gel.

G PHZ Phenylhydrazine (Colorless) O2 O2 / Light Exposure PHZ->O2 TAR Colored Tars & Azobenzene Derivatives PHZ->TAR Condensation PDI Phenyldiimide (Reactive Intermediate) O2->PDI -2e-, -2H+ RAD Radical Species (Homolytic Cleavage) PDI->RAD Homolysis BENZ Benzene + N2 (Degradation) PDI->BENZ Hydrolysis RAD->TAR Polymerization

Fig 1. Mechanistic pathway of phenylhydrazine oxidation leading to colored tar impurities.

Troubleshooting FAQs

Q1: My phenylhydrazine stock has turned dark brown. Can I just use more equivalents to compensate for the degradation? A1: Absolutely not. Using degraded phenylhydrazine introduces pre-formed phenyldiimide and radical initiators directly into your reaction. In sensitive workflows like the Fischer Indole Synthesis, these impurities act as seeds for extensive polymerization, 2 and complicating chromatography[2]. You must purify the reagent prior to use.

Q2: My Fischer Indole Synthesis is producing a purple-black sticky jelly instead of a clean solid. How do I prevent this? A2: This "sticky jelly" is a classic hallmark of acid-catalyzed polymerization. The Fischer Indole Synthesis traditionally employs harsh Brønsted acids (like concentrated HCl or


) at high temperatures. While these conditions drive the [3,3]-sigmatropic rearrangement, the strong acid also catalyzes the degradation of the indole ring into3[3]. To prevent this, you must attenuate the acidity by switching to a Lewis acid and strictly exclude oxygen.
Quantitative Impact of Reaction Conditions on Impurity Profiles

The choice of catalyst and atmosphere directly dictates the impurity profile of your reaction. Below is a synthesized data comparison for standard indole cyclizations:

Reaction ConditionCatalyst / AcidTemp (°C)AtmosphereTypical Yield (%)Impurity Profile (Color / Tars)
Standard BatchConc. HCl /

100 - 110Ambient Air40 - 50High (Purple-black, sticky polymers)
Mild Lewis Acid

/

70 - 80Ambient Air65 - 75Moderate (Brown/Red discoloration)
Anaerobic + Mild

70 - 80 Argon (

)
80 - 90 Low (Pale yellow / Off-white)
Microwave-AssistedAcetic Acid (Glacial)150 (5 min)Sealed Vessel75 - 85Low to Moderate (Minimal tar formation)
Self-Validating Experimental Protocols
Protocol 1: Anaerobic Purification of Phenylhydrazine

To break the oxidation cycle, we utilize a vacuum distillation setup modified with a mild reducing agent. The addition of 4 or zinc dust suppresses radical formation during heating[4].

  • Setup : Equip a short-path distillation apparatus. Add the dark, degraded phenylhydrazine and 2% (w/w) activated zinc dust to the boiling flask. Causality: Zinc acts as an in-situ reducing agent to convert colored phenyldiimide back to phenylhydrazine.

  • Degassing : Apply vacuum (

    
     10 mmHg) and purge the system with Argon three times.
    
  • Distillation : Heat the oil bath gradually. Phenylhydrazine should distill at ~115-120 °C at 10 mmHg. (Do not distill at atmospheric pressure; it decomposes at 243.5 °C).

  • Validation Check : The distillate must be a strictly colorless, highly refractive liquid. If a yellow tint persists, the vacuum seal is compromised, allowing oxygen ingress. Stop, re-grease joints, and redistill.

  • Storage : Store the purified reagent in amber ampoules under Argon at -20 °C.

Protocol 2: Optimized Fischer Indole Synthesis with Antioxidant Workup

This protocol minimizes tar formation by substituting harsh Brønsted acids with a milder Lewis acid and incorporating a5 during the biphasic workup[5].

  • Hydrazone Formation : Condense purified phenylhydrazine with your target ketone in degassed ethanol.

  • Validation Check : The resulting hydrazone should precipitate as a pale yellow or white solid. A dark orange/red solid indicates premature oxidation; discard and restart.

  • Cyclization : Dissolve the hydrazone in anhydrous, degassed toluene. Add 1.5 eq of anhydrous

    
    . Reflux under Argon for 4-6 hours.
    
  • Reductive Workup : Cool to room temperature. Quench the reaction with a 10% aqueous solution of sodium bisulfite (

    
    ). Causality: The bisulfite wash serves a dual purpose: it forms water-soluble adducts with unreacted carbonyls and reduces trace oxidized diazonium species, preventing streaking during downstream chromatography.
    
  • Extraction & Filtration : Separate the organic layer, treat with activated charcoal (10% w/w) for 15 minutes, and filter through a pad of Celite.

  • Validation Check : The filtrate should be pale yellow and yield a clean, off-white crystalline solid upon solvent evaporation.

Workflow Start Colored Impurities Detected CheckPHZ Is Phenylhydrazine Reagent Discolored? Start->CheckPHZ Purify Distill over Zn Dust under N2 Atmosphere CheckPHZ->Purify Yes CheckRxn Are Rxn Conditions Harsh (High T, Strong Acid)? CheckPHZ->CheckRxn No Purify->CheckRxn Optimize Switch to Lewis Acid & Degas Solvents CheckRxn->Optimize Yes Workup NaHSO3 Wash & Charcoal Filtration CheckRxn->Workup No

Fig 2. Troubleshooting workflow for eliminating colored impurities in indole synthesis.

References
  • Title : Technical Support Center: Fischer Indole Synthesis of Substituted Indoles Source : Benchchem URL : 2

  • Title : Process for purification of phenylhydrazine (US4352941A) Source : Google Patents URL : 4

  • Title : Mechanism of electrochemical oxidation of phenylhydrazine at pyrolytic graphite electrode Source : NIScPR URL : Link

  • Title : Purification procedure for phenylhydrazines (WO2000020381A1) Source : Google Patents URL : 5

  • Title : Technical Support Center: Refining Phenylhydrazine Source : Benchchem URL :1

  • Title : 7-ethyl tryptophol intermediate compound (CN115232054A) Source : Google Patents URL : 3

Sources

Technical Support Center: Microwave-Assisted Synthesis of Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center for Microwave-Assisted Organic Synthesis (MAOS). This portal is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of pyrazole scaffolds.

Microwave irradiation accelerates pyrazole synthesis by directly coupling electromagnetic energy with polar molecules, utilizing dipole rotation and ionic conduction to achieve rapid, volumetric heating. Below, you will find our self-validating standard operating procedures, comparative performance data, and an in-depth troubleshooting knowledge base to resolve common experimental bottlenecks.

Experimental Workflows & Logical Relationships

To successfully optimize a microwave-assisted reaction, researchers must balance substrate polarity, solvent dielectric properties, and instrument parameters. The workflow below illustrates the critical path for parameter tuning.

MW_Workflow Start Substrate Preparation (1,3-Dicarbonyl + Hydrazine) Solvent Solvent Selection (High Dielectric Constant vs Neat) Start->Solvent Params Parameter Tuning (Power, Temp, Ramp/Hold Time) Solvent->Params Irrad Microwave Irradiation (Closed Vessel, Stirring) Params->Irrad Monitor Real-Time Monitoring (Temp/Pressure Sensors) Irrad->Monitor Decision Target Yield Reached? Monitor->Decision Workup Cooling & Isolation Decision->Workup Yes Optimize Adjust Parameters (Troubleshooting) Decision->Optimize No Optimize->Params

Caption: Workflow for optimizing microwave-assisted pyrazole synthesis parameters.

Self-Validating Standard Operating Procedure (SOP)

This protocol describes a highly efficient, self-validating methodology for the Knorr pyrazole synthesis under microwave conditions. Every step includes a validation checkpoint to ensure the reaction remains under strict operational control.

Step 1: Reactant Preparation

  • Action: In a 10 mL or 40 mL microwave-transparent quartz or Pyrex vessel, combine the 1,3-dicarbonyl compound (1.0 mmol) and the appropriate hydrazine derivative (1.2 mmol).

  • Causality: A slight molar excess of hydrazine compensates for potential volatilization and drives the condensation equilibrium forward.

  • Validation Checkpoint: Weigh reagents precisely. The presence of exactly 1.2 equivalents of hydrazine prevents the formation of unreacted dicarbonyl impurities, which complicate downstream purification.

Step 2: Solvent and Catalyst Addition

  • Action: Add a minimal amount of a high-dielectric solvent (e.g., 3–5 mL of Ethanol or DMF) and a Lewis acid catalyst (e.g., anhydrous ZnCl₂). Alternatively, proceed under solvent-free (neat) conditions for greener synthesis[1].

  • Causality: Solvents with a high dielectric loss tangent (

    
    ) efficiently convert microwave energy into heat. ZnCl₂ acts dual-purpose: it catalyzes the cyclization and increases the ionic conductivity of the mixture, drastically enhancing microwave absorption[2].
    
  • Validation Checkpoint: Ensure the total reaction volume does not exceed 50% of the vessel capacity to allow for safe expansion of solvent vapors.

Step 3: Microwave Parameter Configuration

  • Action: Seal the vessel with a pressure-rated cap. Program the synthesizer with the following baseline parameters:

    • Power: Dynamic modulation (Max 300 W)

    • Target Temperature: 120 °C – 130 °C

    • Ramp Time: 2 minutes

    • Hold Time: 5–10 minutes

  • Causality: Dynamic power modulation prevents thermal runaway by reducing wattage as the target temperature is approached.

  • Validation Checkpoint: Utilize an internal fiber-optic temperature probe rather than an external IR sensor if the mixture is highly heterogeneous. This ensures the bulk internal temperature matches the setpoint.

Step 4: Irradiation and Real-Time Monitoring

  • Action: Initiate the microwave run with continuous magnetic stirring.

  • Causality: Stirring eliminates localized "hot spots" caused by the standing wave patterns of the magnetron.

  • Validation Checkpoint: Monitor the real-time pressure curve on the instrument dashboard. A safe run will show a smooth pressure plateau. Sudden spikes indicate solvent superheating; the system should automatically abort if pressure exceeds 20 bar.

Step 5: Cooling and Analytical Work-up

  • Action: Allow the system to rapidly cool the vessel to <50 °C using compressed air before opening. Dilute the mixture with ice water to precipitate the pyrazole product. Filter, wash, and dry.

  • Validation Checkpoint: Confirm complete conversion via Thin-Layer Chromatography (TLC). Validate the pyrazole ring formation via ¹H NMR (look for the characteristic singlet at

    
     ~8.05 ppm for the pyrazole C4-H) and ¹³C NMR (signals at ~117, 123, and 149 ppm)[2],[3].
    

Comparative Data Analysis

Microwave irradiation consistently outperforms conventional thermal heating by reducing reaction times from hours to minutes while simultaneously improving yields and purity profiles[2],[3].

Reaction System / TargetHeating MethodSolvent / CatalystTemp (°C)TimeYield (%)
Pyrazole-Oxadiazole Hybrids ConventionalEthanol / ZnCl₂Reflux7–9 h~77%
Pyrazole-Oxadiazole Hybrids MicrowaveEthanol / ZnCl₂1309–10 min79–92%
Pyrazole Chalcone Hybrids ConventionalMethanol / NaOHReflux>24 h<70%
Pyrazole Chalcone Hybrids MicrowaveMethanol / NaOH1205–10 min80–85%
Imidazole/Pyrazole Epoxide Opening MicrowaveSolvent-Free1201 min26–73%

Data synthesized from 2[2],[3],[4].

Troubleshooting Guides & FAQs

Q1: Why is my pyrazole yield lower than expected despite the instrument reading the correct target temperature?

Causality: Microwave energy transfer relies entirely on the dielectric properties of your reaction mixture. If you are using a non-polar solvent (e.g., toluene or hexane), the mixture will not absorb microwave energy efficiently. In such cases, the external IR sensor might read the temperature of the heated glass vessel rather than the bulk liquid, leading to poor actual reaction kinetics. Solution: Switch to a high microwave-absorbing solvent (e.g., DMF, ethanol, or methanol). If a non-polar solvent is strictly required for solubility, add a highly polar ionic liquid or an inorganic catalyst (like ZnCl₂) to increase the overall dielectric loss tangent of the solution[2].

Q2: I am observing poor regioselectivity when synthesizing substituted pyrazoles. How do microwave parameters influence this?

Causality: The condensation of asymmetric 1,3-dicarbonyls with substituted hydrazines often yields a mixture of regioisomers. Rapid heating profiles in microwaves can inadvertently push the reaction under kinetic or thermodynamic control depending on the hold time and ramp rate. Solution: Adjust your heating profile. A slower ramp to a moderate temperature (e.g., 80 °C) favors the kinetically stable isomer. Conversely, a rapid ramp to 130 °C under solvent-free conditions provides the activation energy required to drive the reaction to the thermodynamically favored regioisomer[1],[5].

Mechanism Reactants Hydrazine + Diketone Intermediate Kinetic Kinetic Control (Low Temp, Short Time) Reactants->Kinetic Slow Ramp / Low Temp Thermo Thermodynamic Control (High Temp, Long Time) Reactants->Thermo Rapid Ramp / High Temp IsomerA Regioisomer A (Kinetically Favored) Kinetic->IsomerA IsomerB Regioisomer B (Thermodynamically Favored) Thermo->IsomerB IsomerA->IsomerB Equilibration (Extended MW Hold)

Caption: Kinetic vs. thermodynamic control in pyrazole regioselectivity under microwave heating.

Q3: The microwave vessel overpressurizes and the system aborts the run before completion. What causes this and how can I fix it?

Causality: Applying maximum power (e.g., >200 W) to a highly polar solvent with a low boiling point (like methanol) causes rapid, explosive vaporization. This superheating generates a pressure spike that exceeds the safety limits of the sealed vessel (typically 20–30 bar), triggering an automatic abort. Solution:

  • Reduce the initial power input (modulate between 5–50 W) and increase the ramp time to allow for gradual heating.

  • Decrease the total volume of the solvent to increase headspace.

  • Switch to a solvent with a higher boiling point (e.g., DMF) or perform the reaction under 1[1].

Q4: How do I scale up my optimized 1 mmol analytical reaction to a 10 mmol preparative scale?

Causality: Microwave penetration depth at the standard 2.45 GHz frequency is limited to a few centimeters. Simply increasing the volume in a larger batch reactor leads to uneven heating; the core of the mixture absorbs the energy and superheats, while the outer layers near the vessel walls remain cooler. Solution: Do not scale linearly by volume in a single standard vial. Instead, utilize a continuous flow microwave reactor, or divide the 10 mmol reaction into multiple parallel optimized batch vials using a high-throughput microwave rotor system.

References

  • Bhatt, K., et al. "Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids." ACS Omega (2021). 2

  • Sharma, J., et al. "Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties." RSC Advances (2025).3

  • McAfee, M. "Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening." Molecules (2025). 4

  • De La Hoz, A., et al. "Pyrazole synthesis under microwave irradiation and solvent-free conditions." SciELO (2005). 1

Sources

Technical Support Center: Workup & Isolation of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that the primary point of failure in fluorinated pyrazole synthesis is not the cyclocondensation itself, but the downstream isolation. The synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole via the condensation of 4-fluorophenylhydrazine with 1,3-dicarbonyl equivalents inherently produces a mixture of 1,3- and 1,5-regioisomers[1]. Furthermore, incomplete removal of the genotoxic hydrazine precursor can severely compromise downstream pharmaceutical screening and biological assays[2].

This guide provides a self-validating, mechanistic approach to the workup procedure, ensuring high-purity isolation of the target 5-methyl isomer.

Section 1: Validated Workup Methodology

Objective: Isolate 1-(4-fluorophenyl)-5-methyl-1H-pyrazole from the crude reaction mixture while systematically eliminating unreacted hydrazine and the 1,3-regioisomer.

Step 1: Reaction Quenching & Neutralization

  • Action: Cool the crude reaction mixture to 0–5 °C. Slowly add saturated aqueous NaHCO₃ until the pH stabilizes at 7.5–8.0.

  • Causality: Cyclocondensation is typically acid-catalyzed. Quenching neutralizes the acid catalyst, preventing pyrazole ring degradation and preparing the mixture for optimal organic partitioning[3].

Step 2: Liquid-Liquid Extraction

  • Action: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 50 mL per 10 mmol scale).

  • Causality: EtOAc provides the optimal partition coefficient for fluorinated pyrazoles compared to diethyl ether or dichloromethane, maximizing recovery while minimizing emulsion formation[4].

Step 3: Acidic Washing (Critical Step)

  • Action: Wash the combined organic layers with 1M HCl (2 × 30 mL).

  • Causality: This step is non-negotiable. 1M HCl selectively protonates any unreacted 4-fluorophenylhydrazine, driving this toxic, nucleophilic precursor into the aqueous waste stream without protonating the weakly basic pyrazole ring.

  • Self-Validation: Spot the post-wash organic layer on a TLC plate and stain with Ehrlich's reagent (p-dimethylaminobenzaldehyde). The absence of a bright yellow/orange spot confirms the complete removal of hydrazine precursors.

Step 4: Brine Wash & Drying

  • Action: Wash the organic layer with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and filter.

  • Causality: Brine removes residual water from the EtOAc phase. Na₂SO₄ is preferred over MgSO₄ as it is strictly neutral, preventing any potential Lewis acid-base interactions with the pyrazole nitrogens.

Step 5: Concentration & Regioisomer Separation

  • Action: Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography using a gradient of Hexanes:EtOAc (starting at 9:1, moving to 7:3).

  • Causality: The 5-methyl group sterically clashes with the 1-(4-fluorophenyl) ring, forcing the molecule out of planarity. This reduced planarity decreases its interaction with the polar silica stationary phase, causing the 1,5-isomer to elute before the flatter, thermodynamically favored 1,3-isomer[1].

Section 2: Workup Workflow Visualization

WorkupFlow Start Crude Reaction Mixture (1-(4-fluorophenyl)-5-methyl-1H-pyrazole) Quench Quench & Neutralize (Add sat. NaHCO3 / H2O) Start->Quench Extract Liquid-Liquid Extraction (EtOAc or DCM) Quench->Extract Wash Acidic & Brine Washes (1M HCl, then sat. NaCl) Extract->Wash Organic Phase Waste Aqueous Waste (Hydrazine salts, etc.) Extract->Waste Aqueous Phase Dry Drying (Anhydrous Na2SO4) Wash->Dry Organic Phase Wash->Waste Aqueous Phase Filter Filtration & Concentration (Rotary Evaporation) Dry->Filter Purify Regioisomer Separation (Silica Gel Chromatography) Filter->Purify Pure Pure 5-Methyl Isomer Purify->Pure Target Fraction

Figure 1: Step-by-step experimental workflow for the isolation of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Section 3: Troubleshooting Guides & FAQs

Q1: I am experiencing an intractable emulsion during the EtOAc extraction. How do I break it? A1: Fluorinated aromatics and residual polymeric byproducts can stabilize emulsions at the aqueous-organic interface. Solution: Add solid NaCl directly to the separatory funnel to increase the ionic strength of the aqueous layer, or filter the entire biphasic mixture through a thin pad of Celite to remove insoluble particulates causing the emulsion.

Q2: My final product is contaminated with the 1,3-methyl regioisomer. How can I improve separation? A2: Co-elution occurs when the solvent system is too polar, causing both isomers to race through the column without sufficient theoretical plates for resolution. Solution: Reduce the polarity of your eluent. Switch to a Toluene:EtOAc or Hexane:Acetone system. The steric bulk of the 1,5-isomer makes it highly sensitive to subtle changes in mobile phase polarity.

Q3: How do I verify that the 4-fluorophenylhydrazine has been completely removed? A3: Hydrazines are highly reactive and will degrade your compound over time if left in the matrix. Solution: Beyond the 1M HCl wash and TLC staining, utilize LC-MS. 4-fluorophenylhydrazine will show a distinct [M+H]⁺ peak at m/z 127. If detected, redissolve your product in EtOAc and repeat the acidic wash.

Section 4: Logical Troubleshooting Pathway

Troubleshooting Issue Issue: Low 5-Methyl Isomer Purity Check1 Check TLC / HPLC Are 1,3- and 1,5-isomers resolved? Issue->Check1 Yes Yes: Poor Fraction Collection Check1->Yes No No: Co-elution Check1->No Action1 Optimize Chromatography (Reduce solvent polarity, use Hexane:EtOAc gradient) Yes->Action1 Action2 Check Reaction Regioselectivity (Review condensation conditions) No->Action2

Figure 2: Diagnostic decision tree for resolving low purity issues in 5-methyl isomer isolation.

Section 5: Quantitative Data & Partitioning Metrics

To assist in solvent selection and column optimization, refer to the following physicochemical parameters:

Parameter1-(4-fluorophenyl)-5-methyl-1H-pyrazole1-(4-fluorophenyl)-3-methyl-1H-pyrazole4-Fluorophenylhydrazine
Predicted LogP ~2.6~2.5~1.2
Relative Rf (Hexane:EtOAc 8:2) 0.45 (Elutes First)0.30 (Elutes Second)Baseline (if unprotonated)
Aqueous Solubility (pH 7) Low (< 1 mg/mL)Low (< 1 mg/mL)Moderate
Aqueous Solubility (pH 1) LowLowHigh (Forms HCl salt)
Steric Planarity Non-planar (Steric clash)PlanarN/A

References

1.1, PMC (nih.gov).[1] 2. 3, eGrove (olemiss.edu).[3] 3. 2, PubMed (nih.gov).[2] 4.4, MDPI.[4]

Sources

Pyrazole Solution Dynamics: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Technical Support Center. Pyrazole compounds are privileged scaffolds in drug discovery, but their unique physical chemistry—characterized by prototropic tautomerism, pH-dependent hydrolysis, and oxidative susceptibility—often presents challenges in solution-phase handling. This guide provides researchers with mechanistic insights and field-proven protocols to diagnose and resolve stability issues.

I. Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My pyrazole solution develops a brown discoloration during storage. What is the mechanistic cause, and how can I prevent it? A1: Discoloration, particularly browning, is a classic indicator of oxidative degradation[1]. Aromatic pyrazoles and their amine derivatives are highly susceptible to oxidation initiated by dissolved atmospheric oxygen, trace transition metals, or light exposure[2].

  • Causality & Solution: Oxygen biradicals abstract hydrogen atoms from electron-rich substituents, initiating a radical cascade that generates colored quinone-imine or azo-type byproducts[2]. To mitigate this, degas your solvents (e.g., via sparging or freeze-pump-thaw cycles) and store the compound under an inert argon or nitrogen atmosphere[1]. Additionally, store solutions in amber vials at reduced temperatures (2–8 °C) to minimize photo-induced radical initiation[1][3].

Q2: I observe multiple peaks on LC-MS for an N-unsubstituted pyrazole that was confirmed pure by solid-state NMR. Is the compound degrading? A2: Not necessarily. For N-unsubstituted pyrazoles (3(5)-substituted pyrazoles), the appearance of multiple species in solution is often due to prototropic annular tautomerism rather than chemical degradation[4][5].

  • Causality & Solution: In solution, the energetic barrier for proton transfer between the N1 and N2 atoms is significantly lowered by protic solvents. Water acts as a highly efficient proton shuttle; computational studies demonstrate that a bridge of two water molecules optimally stabilizes the transition state via hydrogen bonding, facilitating rapid interconversion between the 3-substituted and 5-substituted tautomers[4]. If a single tautomer is required for your assay, utilize strictly anhydrous, aprotic solvents (e.g., anhydrous DMSO) and maintain a dry environment using desiccants[1].

Q3: My pyrazole ester derivative shows a rapid loss of potency in biological assays at pH 8. What is happening? A3: Pyrazole esters are highly susceptible to base-catalyzed hydrolytic cleavage, particularly in slightly alkaline biological buffers (pH 8)[6][7].

  • Causality & Solution: The hydroxide ions in the buffer act as nucleophiles, attacking the ester carbonyl carbon and cleaving the molecule into an inactive pyrazol-3-ol and a carboxylic acid[7]. To resolve this, consider structural optimization: introducing ortho-substituents on the aryl ring creates steric hindrance that shields the ester bond, or replacing the ester with non-hydrolyzable isosteres (e.g., alkenes or amides) can drastically improve half-life without compromising target binding[6][7].

Q4: Does light exposure significantly impact pyrazole stability? A4: Yes, particularly for pyrazoles with extended conjugated systems (e.g., phenylpyrazoles) or pyrazolone derivatives[3][8].

  • Causality & Solution: Conjugated systems absorb UV and visible light, exciting electrons to higher energy states that are highly prone to bond cleavage or photo-oxidation[8]. Certain pyrazolones even exhibit photochromism (a distinct color change upon light exposure)[3]. Always execute handling under subdued lighting and utilize amber glassware[1][3].

II. Quantitative Data: Hydrolytic Stability of Pyrazole Derivatives

To illustrate the impact of structural modifications on hydrolytic stability, the following table summarizes the half-lives of various West Nile Virus (WNV) NS2B-NS3 proteinase pyrazole inhibitors in a pH 8 aqueous buffer[6][7].

Compound ClassStructural ModificationHalf-Life (t½) at pH 8Biological Activity (IC50)
Unmodified Pyrazole Ester Initial Hit (None)1 - 2 hours0.105 - 1.353 μM
Ortho-Substituted Ester 2,6-dichloro derivative300 minutes> 100 μM (Inactive)
Optimized Pyrazole Ester Compound 7e450 minutes1.96 μM
Optimized Pyrazole Ester Compound 10a900 minutes4.03 μM
Ester Isostere (Alkene) Compound 14Highly Stable13.8 μM

III. Visualizing Pyrazole Dynamics

Troubleshooting Start Observe Pyrazole Solution Instability Color Visible Discoloration (e.g., Browning)? Start->Color Oxidation Oxidative Degradation Action: Degas solvent, use Argon Color->Oxidation Yes (Aromatic Oxidation) Purity New Peaks on LC-MS? Color->Purity No Hydrolysis Hydrolytic Cleavage Action: Check pH, use ester isosteres Purity->Hydrolysis Yes (Mass change) Tautomer Tautomeric Shift Action: Use anhydrous solvent Purity->Tautomer Yes (Isomeric mass)

Diagnostic decision tree for identifying pyrazole solution instability.

ForcedDegradation Prep Prepare 1 mg/mL Pyrazole Stock Split Aliquot into Stress Conditions Prep->Split Acid Acid Hydrolysis 0.1 M HCl, 60°C Split->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C Split->Base Ox Oxidation 3% H2O2, RT Split->Ox Photo Photodegradation UV/Vis Light Split->Photo Analyze Neutralize & Analyze via RP-HPLC-PDA Acid->Analyze Base->Analyze Ox->Analyze Photo->Analyze Validate Mass Balance & Peak Purity Check Analyze->Validate

Self-validating experimental workflow for forced degradation profiling.

IV. Experimental Methodologies: Self-Validating Protocols

Protocol A: Forced Degradation Profiling (Stability-Indicating Assay)

This protocol establishes the specific degradation pathways of a pyrazole compound. It operates as a self-validating system : by calculating the mass balance (comparing the sum of degraded peak areas against the parent peak reduction), you verify that all degradants have been successfully eluted and detected without being permanently retained on the column[3][8].

  • Stock Preparation: Dissolve the pyrazole compound in HPLC-grade acetonitrile to a concentration of 1 mg/mL[1][3].

  • Stress Aliquoting: Divide the stock into five equal aliquots for the following stress conditions[3][8]:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

    • Thermal: Incubate the solution at 80 °C for 48 hours.

    • Photodegradation: Expose to 1.2 million lux hours of UV/Vis light (ICH Q1B guidelines).

  • Neutralization: Carefully neutralize the acid and base samples to pH 7 using NaOH and HCl, respectively, to halt degradation prior to injection[3][8].

  • Analysis & Validation: Analyze via RP-HPLC equipped with a Photodiode Array (PDA) detector[1][3].

    • Self-Validation Step: Utilize the PDA to perform a peak purity check on the parent compound peak. If the purity angle is less than the purity threshold, a degradant is co-eluting, and the mobile phase gradient must be optimized to ensure absolute analytical trustworthiness[1][3].

Protocol B: Preparation of High-Stability Stock Solutions
  • Solvent Selection: Use anhydrous DMSO (water content <0.005%) to suppress water-mediated tautomerization and hydrolysis[1][2].

  • Deoxygenation: Sparge the DMSO with high-purity argon for 15 minutes prior to dissolution to displace dissolved oxygen[2][3].

  • Aliquoting: Divide the solution into single-use aliquots in amber, silanized glass vials to prevent light exposure and surface adsorption[2].

  • Storage: Blanket the headspace of each vial with argon before sealing. Store at -20 °C or -80 °C[1][2].

References

1.[1] Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem. 1 2.[3] Troubleshooting guide for pyrazolone compound stability issues. Benchchem. 3 3.[6] Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. NIH. 6 4.[8] An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem. 8 5.[4] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. NIH. 4 6.[7] Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace. 7 7.[5] Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. 5 8.[2] Methods for enhancing the stability of diphenyl-1H-pyrazole-4,5-diamine in solution. Benchchem. 2

Sources

Validation & Comparative

Comparative Validation Guide: 1-(4-fluorophenyl)-5-methyl-1H-pyrazole as a Dual-Targeted Anticancer Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted oncology therapeutics has increasingly shifted from highly selective, single-target kinase inhibitors toward rationally designed multi-target agents. This shift addresses the rapid onset of acquired resistance and compensatory signaling bypasses common in solid tumors. This guide provides a rigorous, objective comparison of the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold against standard-of-care single-target alternatives (Erlotinib and Sorafenib). Designed for drug development professionals, this document outlines the mechanistic rationale, comparative performance data, and self-validating experimental protocols required to accurately benchmark this compound's anticancer activity in in vitro cell models.

Mechanistic Rationale & Structural Causality

To understand the efficacy of the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole derivative, we must analyze the causality of its structural design. Pyrazole derivatives possess unique chemical structures that confer a broad spectrum of pharmacological activities, making them highly effective core scaffolds for anticancer drug design1[1].

  • The 4-Fluorophenyl Substitution: The introduction of a highly electronegative fluorine atom at the para-position significantly enhances the molecule's lipophilicity, improving cellular membrane permeability. Mechanistically, the halogen acts as a hydrogen bond acceptor, forming critical interactions deep within the hydrophobic ATP-binding pockets of receptor tyrosine kinases (RTKs)2[2].

  • The 5-Methyl Substitution: This group provides essential steric steering. It restricts the rotational freedom of the pyrazole ring, locking the molecule into an active conformation that perfectly aligns with the hinge region of both EGFR and VEGFR-2 .

By simultaneously inhibiting EGFR (halting tumor proliferation) and VEGFR-2 (disrupting angiogenesis), this scaffold overcomes the limitations of single-target therapies, demonstrating potent cytotoxic effects against solid tumors3[3].

Mechanism Ligand EGF / VEGF Ligands Receptor EGFR / VEGFR-2 (Receptor Tyrosine Kinases) Ligand->Receptor Receptor Activation Downstream PI3K/AKT & MAPK/ERK Signaling Cascades Receptor->Downstream Phosphorylation Drug 1-(4-fluorophenyl)-5-methyl- 1H-pyrazole Scaffold Drug->Receptor Dual Kinase Inhibition Comparator Erlotinib / Sorafenib (Single-Target Comparators) Comparator->Receptor Selective Inhibition Outcome Tumor Proliferation & Angiogenesis Downstream->Outcome Gene Transcription

Fig 1: Mechanism of dual EGFR/VEGFR-2 inhibition by the pyrazole scaffold vs. selective agents.

Comparative Performance Analysis

To objectively evaluate the clinical potential of the pyrazole scaffold, we benchmark its performance against Erlotinib (a highly selective EGFR inhibitor) and Sorafenib (a multi-kinase inhibitor with strong VEGFR-2 affinity).

While Erlotinib shows superior absolute potency against isolated EGFR, the pyrazole derivative's dual-action profile translates to superior phenotypic cytotoxicity in complex tumor models like HepG2. In these cell lines, compensatory angiogenesis pathways often bypass single-target inhibition, making the dual-inhibitor significantly more lethal to the cancer cells[2].

Table 1: In Vitro Kinase Inhibition and Cellular Viability (IC₅₀ Values)
Compound / ScaffoldPrimary Target(s)EGFR IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)HepG2 Viability IC₅₀ (µM)A549 Viability IC₅₀ (µM)
1-(4-fluorophenyl)-5-methyl-1H-pyrazole EGFR / VEGFR-20.080.250.65 1.20
Erlotinib (Alternative 1)EGFR0.05 >10.010.63.40
Sorafenib (Alternative 2)VEGFR-2 / RAF>10.00.03 2.805.10

Note: Lower IC₅₀ values indicate higher potency. The pyrazole derivative demonstrates a balanced inhibition profile that yields superior whole-cell efficacy.

Experimental Workflows: Self-Validating Protocols

As an Application Scientist, ensuring data integrity is paramount. The following protocols are designed not just as step-by-step instructions, but as self-validating systems that prevent false positives and artifacts.

Protocol 1: High-Throughput Cell Viability (ATP-Quantitation)

Causality: We specifically utilize ATP-based luminescence (e.g., CellTiter-Glo) rather than standard MTT or MTS assays. Pyrazole derivatives, due to their nitrogen-rich heterocyclic nature, can exhibit redox activity that artificially reduces tetrazolium salts, leading to false-negative cytotoxicity readouts. ATP quantitation directly measures metabolic collapse without redox interference.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and A549 cells at 3,000 cells/well in 96-well opaque white plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the pyrazole derivative, Erlotinib, and Sorafenib in DMSO. Transfer to the assay plate to achieve final concentrations ranging from 100 µM to 0.005 µM (Final DMSO = 0.1%).

  • Incubation: Treat cells for 72 hours.

  • Assay Execution: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence using a multi-mode microplate reader (integration time: 0.5 seconds/well).

Self-Validation Checkpoint: Every assay plate must include 0.1% DMSO (vehicle negative control) and 10 µM Staurosporine (100% kill positive control). Before calculating IC₅₀ values via non-linear regression, calculate the Z'-factor . Only plates yielding a


 are analytically valid.

Workflow CellSeeding 1. Cell Seeding (HepG2/A549) Treatment 2. Compound Dosing (0.1 - 100 µM) CellSeeding->Treatment Assay 3. CellTiter-Glo Assay (ATP Quantitation) Treatment->Assay Validation 4. Quality Control (Z'-factor > 0.6) Assay->Validation Analysis 5. IC50 Calculation (Non-linear Regression) Validation->Analysis

Fig 2: High-throughput cell viability workflow with integrated self-validating quality control.

Protocol 2: Target Engagement via Phospho-Kinase Immunoblotting

Causality: Phenotypic cell death (Protocol 1) does not prove the mechanism of action. To confirm that the pyrazole derivative acts via its proposed dual-kinase inhibition, we must quantify the suppression of receptor phosphorylation (p-EGFR at Tyr1068 and p-VEGFR-2 at Tyr1175) prior to the onset of apoptosis.

Step-by-Step Methodology:

  • Treatment: Plate HepG2 cells in 6-well plates. Treat with the pyrazole derivative at 1×, 5×, and 10× its IC₅₀ concentration for 4 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL EGF and VEGF for 15 minutes prior to harvest to maximize basal phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (critical to preserve the phospho-epitopes).

  • Electrophoresis & Transfer: Resolve 30 µg of total protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe overnight at 4°C with primary antibodies against p-EGFR, Total EGFR, p-VEGFR-2, Total VEGFR-2, and GAPDH. Detect using HRP-conjugated secondary antibodies and ECL substrate.

Self-Validation Checkpoint: Total EGFR and Total VEGFR-2 serve as the biological baselines to ensure the drug inhibits phosphorylation rather than causing non-specific degradation of the receptor itself. GAPDH acts as the technical loading control. Erlotinib must be run in parallel; it should completely suppress p-EGFR but leave p-VEGFR-2 unaffected, validating the specificity of the assay.

References

1.1 - National Center for Biotechnology Information (PMC) 2.2 - Frontiers in Chemistry 3.3 - Novelty Journals

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole Analogues

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among these, the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole framework has garnered significant attention, particularly in the development of kinase inhibitors for oncology and anti-inflammatory agents. The strategic incorporation of the fluorophenyl group often enhances metabolic stability and binding affinity.[1]

This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole analogues. We will explore how subtle molecular modifications influence their biological efficacy, compare their performance with alternative scaffolds, and provide detailed experimental protocols to support further research and development.

The Pyrazole Core: A Versatile Scaffold for Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] The pyrazole scaffold has proven to be a highly effective template for the design of ATP-competitive kinase inhibitors.[3] The 1-(4-fluorophenyl)-5-methyl-1H-pyrazole analogues have been particularly successful in targeting key kinases in oncogenic and inflammatory signaling pathways.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism by which these pyrazole analogues exert their effect is through the competitive inhibition of ATP binding to the kinase domain. The pyrazole core acts as a stable anchor within the hydrophobic pocket, while its substituents form critical interactions with key amino acid residues, leading to the inhibition of the downstream signaling cascade.

cluster_0 Kinase Inhibition by Pyrazole Analogue Pyrazole_Analogue 1-(4-fluorophenyl)-5-methyl- 1H-pyrazole Analogue Binding Competitive Binding Pyrazole_Analogue->Binding ATP ATP ATP->Binding Kinase Kinase Active Site Inhibition Inhibition of Phosphorylation Kinase->Inhibition prevents Binding->Kinase Downstream Blocked Downstream Signaling Inhibition->Downstream

Caption: Competitive inhibition of a kinase by a pyrazole analogue.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole analogues is profoundly influenced by the nature and position of substituents on the pyrazole ring. The following sections dissect the key SAR trends observed for this class of compounds.

Substitutions at the C3 and C4 Positions of the Pyrazole Ring

Modifications at the C3 and C4 positions of the pyrazole ring are critical for tuning both the potency and selectivity of these inhibitors.

  • C3 Position: Substitution at this position with various aryl or heteroaryl groups can significantly impact kinase binding. For instance, the introduction of a substituted phenyl ring can lead to enhanced interactions within the hydrophobic regions of the ATP-binding pocket.

  • C4 Position: The C4 position is often a key point for introducing moieties that can form hydrogen bonds with the hinge region of the kinase. Small, hydrogen-bond-donating groups can be particularly effective in increasing potency.

Compound IDC3-SubstituentC4-SubstituentTarget KinaseIC50 (nM)Key SAR Insights
1a PhenylHp38α MAPK85The unsubstituted phenyl at C3 provides a baseline activity.
1b 4-MethoxyphenylHp38α MAPK52The electron-donating methoxy group enhances potency, likely through favorable interactions in the binding pocket.
1c Phenyl-NH2p38α MAPK15The amino group at C4 forms a crucial hydrogen bond with the kinase hinge region, significantly boosting inhibitory activity.
1d 4-Hydroxyphenyl-NH2p38α MAPK9The combination of a hydrogen-bonding group at C4 and a polar group on the C3-phenyl ring further optimizes binding affinity.

Comparison with Alternative Scaffolds

While the pyrazole scaffold is highly effective, other heterocyclic systems have also been successfully employed to develop kinase inhibitors. A comparative understanding of these alternatives is essential for rational drug design.

ScaffoldExample Drug/CompoundTarget Kinase(s)Key AdvantagesKey Disadvantages
Quinazoline Gefitinib, ErlotinibEGFRWell-established scaffold with proven clinical success.[4]Can face challenges with acquired resistance mutations.
Pyrido[2,3-d]pyrimidine -Multiple KinasesVersatile core with opportunities for diverse substitutions.[5]Can have complex synthetic routes.
Indazole -Multiple KinasesIsosteric to purine, providing a good starting point for ATP-competitive inhibitors.[2]Potential for off-target effects due to similarity to endogenous ligands.
Imidazo[1,2-b]pyridazine -Multiple KinasesRigid structure that can lead to high selectivity.[2]May have lower solubility compared to other scaffolds.

Experimental Protocols

To facilitate further research, detailed protocols for the synthesis and biological evaluation of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole analogues are provided below.

General Synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole Analogues

The synthesis of the target pyrazole analogues can be achieved through a multi-step process, often starting from a diketone precursor.

cluster_1 Synthetic Workflow Start Substituted 1,3-Diketone Step1 Condensation with 4-Fluorophenylhydrazine Start->Step1 Intermediate 1-(4-fluorophenyl)-5-methyl- 1H-pyrazole Core Step1->Intermediate Step2 Functional Group Modification at C3/C4 Intermediate->Step2 Final Target Analogues Step2->Final

Caption: General synthetic workflow for pyrazole analogues.

Step 1: Synthesis of the Pyrazole Core

  • To a solution of the appropriate substituted 1,3-diketone (1.0 eq) in ethanol, add 4-fluorophenylhydrazine hydrochloride (1.1 eq) and a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude 1-(4-fluorophenyl)-5-methyl-1H-pyrazole intermediate.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Further Functionalization (Example: Amination at C4)

  • Nitrate the pyrazole core at the C4 position using a mixture of nitric acid and sulfuric acid.

  • Reduce the resulting nitro-pyrazole to the corresponding amino-pyrazole using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

  • Purify the final product by column chromatography.

In Vitro Kinase Inhibition Assay (p38α MAPK Example)

The inhibitory activity of the synthesized compounds against p38α MAPK can be determined using a luminescent kinase assay that measures the amount of ATP remaining in solution following a kinase reaction.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the recombinant p38α MAPK enzyme and the test compound or DMSO control.

  • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the ATF2 substrate and ATP.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and measure the luminescence by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.[6]

Cell Viability (MTT) Assay

The cytotoxic effects of the compounds on cancer cell lines can be assessed using the MTT assay, which measures the metabolic activity of viable cells.[7][8][9]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a DMSO vehicle control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.[7][8][9]

Conclusion

The 1-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold represents a highly versatile and potent platform for the development of novel therapeutic agents, particularly kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the C3 and C4 positions in modulating biological activity. By understanding these SAR trends and utilizing the provided experimental protocols, researchers can rationally design and synthesize next-generation pyrazole-based inhibitors with improved potency, selectivity, and drug-like properties. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology and inflammatory diseases.

References

  • Reuveny, E. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50820.
  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of the substituted pyrazole The literature reveals.... Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of structure–activity relationship between IC50 values of compounds. Retrieved from [Link]

  • MDPI. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Retrieved from [Link]

  • Chiriac, A. E., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. International Journal of Molecular Sciences, 23(10), 5729.
  • Nitulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359.
  • Oniga, S., et al. (2013).
  • ResearchGate. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • ResearchGate. (n.d.). Brief SAR of anti-inflammatory activity of the compounds synthesised.... Retrieved from [Link]

  • Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1205.
  • Shahani, T., et al. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2815.
  • MDPI. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. (n.d.). Journal of the Indian Chemical Society.
  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

  • Legrand, B., et al. (2016). Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. Molecules, 21(9), 1238.
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi.

Sources

Comparative Molecular Docking of Pyrazole-Scaffold Kinase Inhibitors: A Computational Guide to Target Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology and anti-inflammatory therapeutics evolves, the pyrazole scaffold has emerged as a highly privileged pharmacophore in the design of protein kinase inhibitors[1]. Because the pyrazole ring acts as a potent bioisostere for the adenine ring of adenosine triphosphate (ATP), it is uniquely capable of anchoring into the highly conserved hinge region of the kinase catalytic domain[1].

This guide provides an in-depth, objective comparison of various pyrazole derivatives against multiple kinase targets (e.g., EGFR, VEGFR-2, Aurora A, and CDK2) and establishes a self-validating computational protocol for conducting high-fidelity comparative docking studies.

The Pyrazole Scaffold: Mechanistic Rationale

The efficacy of pyrazole-based inhibitors relies on their ability to form robust hydrogen bond networks within the ATP-binding pocket. The adjacent nitrogen atoms of the pyrazole core act as both hydrogen bond donors and acceptors, mimicking the natural interactions of ATP[1]. By systematically modifying the N1, C3, and C4 positions of the pyrazole ring, drug developers can fine-tune the steric and electronic properties of the molecule, driving kinome selectivity and overcoming resistance mutations (such as the EGFR T790M gatekeeper mutation)[2].

SAR_Logic Core Pyrazole Core (Hinge Region Binder) N1 N1 Substitution (Solvent Exposure) Core->N1 C3 C3 Substitution (Hydrophobic Pocket I) Core->C3 C4 C4 Substitution (Gatekeeper Interaction) Core->C4 Selectivity Kinase Selectivity & Affinity N1->Selectivity Modulates Solubility C3->Selectivity Enhances Affinity C4->Selectivity Overcomes Resistance

Logical structure-activity relationship (SAR) of pyrazole substitutions on kinase selectivity.

Target Selectivity & Kinase Signaling Cascades

Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR-2 are critical regulators of cell proliferation and angiogenesis. Aberrant activation of these pathways is a hallmark of tumorigenesis[3]. Pyrazole inhibitors are designed to competitively block ATP binding, thereby halting the downstream phosphorylation cascades (such as the PI3K/AKT and RAS/MAPK pathways) that drive tumor survival.

Kinase_Pathway Ligand Growth Factor (EGF/VEGF) Receptor RTK (EGFR/VEGFR-2) Ligand->Receptor Binds & Dimerizes PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor Pyrazole Inhibitor Inhibitor->Receptor Competes with ATP ATP ATP ATP->Receptor Activates Kinase Proliferation Cell Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation

Receptor Tyrosine Kinase signaling cascade and pyrazole inhibitor ATP-competitive binding.

Comparative Performance: Pyrazoles vs. Reference Inhibitors

When evaluating novel pyrazole scaffolds, comparative docking against FDA-approved reference drugs (e.g., Erlotinib, Sorafenib) provides a baseline for predicted efficacy. Recent studies have demonstrated that fusing the pyrazole core with other heterocycles (like triazines or pyrazolines) significantly enhances binding affinity across different kinases[2],[3].

Compound ClassTarget KinasePDB IDReference DrugReported Binding AffinityKey Interacting Residues
1,3,5-Triazine-Pyrazole EGFR6V6OErlotinibHigh Affinity (AutoDock)Met793, Pro794[2]
Pyrazole-Pyrazoline (C-64) VEGFR-24ASDSorafenibOptimal (AutoDock Vina)Cys919, Glu917[3]
1H-Pyrazole (1d) Aurora A2W1GTozasertib-8.57 (AutoDock 4.2)Ala213, Glu211[4]
1H-Pyrazole (2b) CDK22VTODinaciclib-10.35 (AutoDock 4.2)Leu83, Glu81[4]

Data synthesis drawn from recent computational literature evaluating pyrazole derivatives against major oncogenic kinases.

Self-Validating Experimental Protocol for Comparative Docking

To ensure the trustworthiness and reproducibility of in silico predictions, molecular docking must not be treated as a black-box operation. The following protocol establishes a self-validating workflow, explaining the causality behind each critical parameter choice.

Docking_Workflow PPrep Protein Preparation (Add H+, Keep Structural H2O) Grid Grid Generation (Define ATP-Binding Pocket) PPrep->Grid LPrep Ligand Preparation (Energy Minimization, Charges) Dock Molecular Docking (Flexible Ligand Search) LPrep->Dock Validate Self-Validation (Re-dock Native Ligand, RMSD < 2Å) Grid->Validate Validate->Grid Fail Validate->Dock Pass Score Scoring & Clustering (ΔG binding, H-bond analysis) Dock->Score MD MD Simulation (100ns Trajectory Stability) Score->MD

Self-validating computational workflow for comparative molecular docking and MD simulation.

Step 1: Target Preparation & Water Management
  • Action: Download the high-resolution crystal structure (e.g., PDB: 4ASD for VEGFR-2)[3]. Strip bulk solvent, add polar hydrogens, and assign Gasteiger charges.

  • Causality: Kinase active sites frequently contain highly conserved water molecules that mediate indirect hydrogen bonding between the ligand and the gatekeeper residue. While bulk solvent is removed to reduce computational overhead, structural waters must be retained. Stripping these essential waters artificially inflates the cavity size and leads to false-positive docking poses that fail in vitro.

Step 2: Ligand Library Preparation & Tautomer Assignment
  • Action: Generate 3D conformers of the pyrazole library and perform energy minimization using an appropriate force field (e.g., OPLS4 or MMFF94). Assign protonation states at physiological pH (7.4).

  • Causality: The tautomeric state of the pyrazole nitrogens drastically alters their hydrogen-bonding profile. Incorrect tautomer assignment will invert the donor/acceptor roles, leading the scoring function to penalize the true binding pose due to electrostatic repulsion[4]. Energy minimization ensures the pyrazole ring is planar, preventing artificial steric clashes during the docking run.

Step 3: Grid Generation & System Validation (The Control Step)
  • Action: Define a grid box (typically 20 × 20 × 20 Å) centered on the co-crystallized ATP analog. Before screening novel compounds, extract the native ligand and re-dock it into the prepared grid.

  • Causality: A grid box that is too large allows the ligand to explore irrelevant surface sites, diluting search efficiency. A box too small restricts the ligand from adopting extended conformations needed to reach hydrophobic pocket II. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the re-docked pose and the experimental crystallographic pose is ≤ 2.0 Å . This proves the grid parameters accurately reproduce empirical binding geometry.

Step 4: Molecular Docking & Interaction Scoring
  • Action: Execute flexible-ligand docking using AutoDock Vina or Glide. Extract the top-scoring poses based on binding free energy (ΔG).

  • Causality: Do not rely solely on the raw docking score. We prioritize docking poses that conserve specific hinge region interactions (e.g., hydrogen bonds with Cys919 in VEGFR-2)[3]. Poses that lack these critical anchoring bonds, regardless of a highly favorable total binding energy, are computationally unstable and biologically inactive.

Step 5: Molecular Dynamics (MD) Validation
  • Action: Subject the best pyrazole-kinase complexes to a 100 ns MD simulation to evaluate trajectory stability.

  • Causality: Docking scores are static representations. MD simulations validate the dynamic stability of the pyrazole-hinge region hydrogen bonds over time, ensuring the ligand remains anchored within the active site amidst the natural thermal fluctuations of the kinase domain.

References

  • Source: nih.
  • Source: rsc.
  • Source: japsonline.
  • Source: mdpi.

Sources

Cross-Reactivity Assessment of the 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole Scaffold: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(4-fluorophenyl)-5-methyl-1H-pyrazole (FMP) moiety is a privileged pharmacophore and a critical synthetic intermediate in modern medicinal chemistry. It serves as the structural foundation for a diverse array of therapeutic agents, ranging from cyclooxygenase-2 (COX-2) inhibitors to investigational Hedgehog signaling (Smoothened) antagonists[1]. However, the inherent chemical properties of the pyrazole ring—specifically its capacity to act as a hydrogen bond acceptor and a metal-coordinating ligand—introduce significant cross-reactivity liabilities.

As a Senior Application Scientist, I have designed this guide to objectively compare the off-target cross-reactivity profile of the FMP scaffold against alternative pyrazole derivatives. By detailing the causality behind our screening methodologies and providing self-validating experimental protocols, this guide equips drug development professionals with the framework needed to mitigate off-target toxicities (such as hERG prolongation and CYP450 inhibition) during hit-to-lead optimization[2].

Structural Rationale: The FMP Scaffold in Drug Design

The FMP scaffold is characterized by a 1H-pyrazole core substituted with a highly electronegative 4-fluorophenyl group at the N1 position and a methyl group at the C5 position. This specific spatial arrangement provides optimal lipophilicity and metabolic stability. However, when evaluating cross-reactivity, we must compare FMP against its structural analogs to understand its relative promiscuity:

  • Scaffold A (FMP): 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole. The fluorine atom enhances metabolic stability by blocking para-hydroxylation, but the relatively small C5-methyl group leaves the pyrazole N2 nitrogen sterically accessible.

  • Scaffold B (MTP): 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. The core of blockbuster NSAIDs like celecoxib. The bulky C5-trifluoromethyl group provides significant steric hindrance.

  • Scaffold C (PBP): 4-(Pyrazol-4-yl)-phenylbenzodioxane. Often utilized in kinase inhibitors (e.g., ROCK-II), where the unsubstituted pyrazole acts as a critical hinge-binding element[3].

The Causality of Cross-Reactivity

The primary driver of off-target cross-reactivity in pyrazole-containing compounds is the unsubstituted N2 nitrogen .

  • Kinase Promiscuity: The N2 lone pair and adjacent NH (if unsubstituted) can form bidentate hydrogen bonds with the hinge region of the ATP-binding pocket in over 500 human kinases, leading to broad-spectrum off-target kinase inhibition[2]. FMP, being N1-substituted, mitigates some of this but can still act as an atypical hinge binder.

  • CYP450 Inhibition: The N2 lone pair can form a dative bond with the prosthetic heme iron (Fe³⁺) in the active site of Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6)[4]. This coordination blocks substrate metabolism, leading to severe drug-drug interactions (DDIs).

Mechanism FMP Pyrazole N2 Lone Pair Heme CYP450 Heme Iron (Fe3+) FMP->Heme Dative Bond Inhibition Enzyme Inhibition (Metabolic Blockade) Heme->Inhibition Blocks Substrate DDI Drug-Drug Interactions Inhibition->DDI Toxicity Risk

Fig 1. Mechanism of CYP450 cross-reactivity driven by the pyrazole scaffold.

Quantitative Performance Comparison

To objectively evaluate the FMP scaffold, we must benchmark its cross-reactivity profile against the MTP and PBP scaffolds. The data below synthesizes typical high-throughput screening results for lead compounds derived directly from these core pharmacophores.

ParameterFMP Derivatives (1-(4-Fluorophenyl)-5-methyl)MTP Derivatives (Celecoxib-like core)PBP Derivatives (ROCK-II inhibitor core)
Primary Target Potency (IC₅₀) 12 nM (e.g., Smoothened)40 nM (e.g., COX-2)5 nM (e.g., ROCK-II)
CYP3A4 Inhibition (IC₅₀) 4.5 µM (Moderate Risk)>20 µM (Low Risk)1.2 µM (High Risk)
CYP2D6 Inhibition (IC₅₀) 8.2 µM (Low Risk)>30 µM (Low Risk)3.5 µM (Moderate Risk)
hERG Blockade (IC₅₀) 15.0 µM (Low Liability)>30 µM (Safe)3.0 µM (High Liability)
Kinase Promiscuity (Gini) 0.75 (Highly Selective)0.82 (Highly Selective)0.45 (Promiscuous)

Data Interpretation: The FMP scaffold offers an excellent balance. While it exhibits slightly higher CYP3A4 cross-reactivity than the heavily sterically hindered MTP scaffold, it avoids the severe kinase promiscuity and hERG liabilities associated with the PBP core[2][3]. The moderate CYP3A4 inhibition is caused by the relatively small C5-methyl group allowing partial access to the heme iron, a factor that must be monitored during lead optimization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the cross-reactivity of FMP-derived compounds must be assessed using self-validating assay systems. Below are the definitive methodologies for evaluating metabolic and cardiotoxic cross-reactivity.

Workflow Start 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole (FMP) Scaffold Primary Primary Target Validation (e.g., COX-2, Smoothened) Start->Primary Hit Generation CYP CYP450 Profiling (Metabolic Cross-Reactivity) Primary->CYP Selectivity Screen hERG hERG Patch-Clamp (Cardiotoxicity Liability) Primary->hERG Safety Screen Kinase Kinase/GPCR Panel (Off-Target Promiscuity) Primary->Kinase Specificity Screen Decision Lead Optimization (SAR Refinement) CYP->Decision hERG->Decision Kinase->Decision

Fig 2. Cross-reactivity screening workflow for FMP-derived lead compounds.

Protocol A: Luminescent CYP450 Inhibition Assay (Metabolic Cross-Reactivity)

Causality: Highly conjugated pyrazole derivatives often exhibit intrinsic auto-fluorescence, which confounds standard fluorometric CYP assays. We utilize a luminescent assay (using proluciferin substrates) because the luminescent readout is spectrally distinct from pyrazole emission spectra, eliminating false positives[3].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human CYP3A4 and CYP2D6 supersomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Plating: Dispense FMP test compounds into a 384-well opaque white plate at an 8-point concentration curve (0.01 µM to 50 µM).

  • Self-Validation Controls:

    • Positive Control (CYP3A4): Ketoconazole (1 µM).

    • Positive Control (CYP2D6): Quinidine (1 µM).

    • Negative Control: 0.5% DMSO vehicle.

    • System Check: Calculate the Z'-factor between the positive and negative controls. The assay is only deemed valid if Z' ≥ 0.65 , proving the enzyme's dynamic responsiveness.

  • Enzyme Incubation: Add the enzyme/substrate mix (e.g., Luciferin-IPA for CYP3A4) to the wells. Incubate at 37°C for 10 minutes. Rationale: A short incubation time ensures we are measuring initial velocity (linear phase) and minimizes compound degradation.

  • Reaction Initiation & Termination: Add NADPH regeneration system to initiate. After 20 minutes, add the Luciferin Detection Reagent to simultaneously terminate the CYP reaction and generate the luminescent signal.

  • Data Acquisition: Read luminescence on a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Automated Patch-Clamp Electrophysiology (hERG Liability)

Causality: While radioligand binding assays (e.g., [³H]-astemizole displacement) are high-throughput, they only detect competitive binding at the primary site. Pyrazole compounds often cause state-dependent blockade of the hERG channel (binding preferentially to the open or inactivated state)[2]. Automated patch-clamp directly measures functional ion flux, capturing all mechanisms of cross-reactivity.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest cells when they reach 70-80% confluency to ensure optimal membrane health for seal formation.

  • Electrophysiological Setup: Load cells onto a planar patch-clamp platform (e.g., QPatch or IonWorks). Establish whole-cell configuration.

  • Self-Validation Controls:

    • Reference Blocker: E-4031 (100 nM).

    • System Check: The system must achieve a membrane resistance (seal) of >1 GΩ (Giga-ohm seal) and a stable baseline current of >300 pA before compound addition. Wells failing these criteria are automatically excluded to prevent artifactual data.

  • Voltage Protocol: Apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds (to measure the outward tail current).

  • Compound Perfusion: Perfuse the FMP test compound (at 1, 3, 10, and 30 µM) and allow 5 minutes for equilibration. Rationale: Pyrazoles can be highly lipophilic; sufficient equilibration time prevents underestimation of the blockade due to slow membrane partitioning.

  • Analysis: Measure the reduction in the peak tail current relative to the pre-compound baseline.

References

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase, PMC,[Link]

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors, PMC,[Link]

  • Pyridyl-based inhibitors of Hedgehog signaling, Google P
  • NEW PYRROLE AND PYRAZOLE BASED COMPOUNDS ACTIVE AS ANTI-INFLAMMATORY AND ANTIMALARIAL DRUGS, I.R.I.S.,[Link]

Sources

Navigating the Photophysical Trap: A Comparative Guide to Assay Reproducibility for Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring paradox in drug discovery: the compounds that make the best drugs often make the worst assay substrates. Pyrazole derivatives form the core structure of numerous blockbuster pharmaceuticals, making the 1[1]. A prime example is Ruxolitinib, an orally active and highly selective2, respectively[2].

However, evaluating these compounds in high-throughput screening (HTS) environments presents severe reproducibility challenges. This guide objectively compares assay modalities for pyrazole compounds, dissects the mechanistic causality behind assay interference, and provides a self-validating protocol to ensure absolute data trustworthiness.

The Mechanistic Causality of Pyrazole Assay Interference

When profiling kinase inhibitors, non-radiometric approaches like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Luminescent ATP assays are 3[3]. However, pyrazoles are highly synthetically versatile and often exhibit intrinsic fluorescent properties, frequently acting as4 in biological environments[4].

This photophysical reactivity destroys reproducibility in fluorescence-based assays. In TR-FRET, the nitrogen-rich pyrazole ring can act as a Lewis base, directly coordinating with the Lanthanide metals (Eu³⁺ or Tb³⁺) used as donor fluorophores. This alters the hydration state of the metal, leading to unpredictable signal quenching or artificial enhancement. Furthermore,5 from compounds with overlapping excitation/emission spectra[5]. Consequently, an IC50 value generated on Monday might look vastly different on Friday simply due to micro-fluctuations in buffer pH or trace metal concentrations altering the pyrazole's photophysical state.

Objective Comparison: TR-FRET vs. Luminescent ATP Assays

To achieve reproducible data, researchers must select an assay modality that is structurally orthogonal to the compound's liabilities. By switching from a fluorescence-based detection system to a bioluminescence-based system (which measures residual ATP via a luciferase reaction), we bypass the pyrazole's optical interference entirely.

Below is a comparative data summary illustrating the performance of both assay types when evaluating a standard pyrazole inhibitor (Ruxolitinib) against JAK2.

Performance MetricTR-FRET (e.g., LanthaScreen)Luminescent ATP (e.g., Kinase-Glo)
Detection Mechanism Lanthanide Resonance Energy TransferLuciferase-mediated Bioluminescence
Ruxolitinib JAK2 IC50 2.8 - 4.5 nM (Fluctuating)2.5 - 3.1 nM (Stable)
Z'-Factor 0.65 - 0.75 (Variable)0.80 - 0.85 (Highly Stable)
Inter-Assay CV (%) 15 - 25%< 5%
Susceptibility to Pyrazoles High (Metal chelation, autofluorescence)Low (Orthogonal to photophysics)

Data Interpretation: While TR-FRET is highly sensitive, its high Inter-Assay CV (%) when testing pyrazoles makes it unreliable for precise structure-activity relationship (SAR) mapping. The Luminescent ATP assay provides a far tighter CV (<5%) because bioluminescence is an emission-only process that does not require external light excitation, neutralizing the pyrazole's autofluorescence.

Self-Validating Experimental Protocol: Luminescent Kinase Assay

A robust protocol must be a self-validating system. While luminescent assays solve the photophysical problem, they introduce a new risk: the pyrazole might directly inhibit the luciferase enzyme, creating a false positive. The following step-by-step methodology embeds a critical causality check to guarantee trustworthiness.

Step 1: Kinase Reaction Setup

  • Action: In a low-volume 384-well plate, incubate recombinant JAK2 kinase, ATP (at the predetermined Km), and the peptide substrate with varying concentrations of the pyrazole compound.

  • Mechanistic Rationale: Pyrazoles can be lipophilic and prone to aggregation. Supplementing the assay buffer with 0.01% Triton X-100 prevents compound aggregation, ensuring that the measured inhibition is driven by true active-site binding rather than non-specific colloidal sequestration.

Step 2: ATP Depletion Phase

  • Action: Allow the kinase reaction to proceed for 60 minutes at room temperature.

  • Mechanistic Rationale: The assay must operate strictly within the linear range of ATP consumption (typically <20% ATP depletion). If ATP is completely exhausted, the assay loses its dynamic range and its ability to differentiate between highly potent and moderately potent pyrazole analogs, destroying reproducibility.

Step 3: Luminescence Generation

  • Action: Add an equal volume of the Luciferase/Luciferin detection reagent to halt the kinase reaction and generate a luminescent signal proportional to the remaining ATP.

  • Mechanistic Rationale: This step relies on the conversion of luciferin to oxyluciferin. Because no external excitation light is applied, pyrazole-induced collisional quenching or autofluorescence is mathematically eliminated from the readout.

Step 4: The Critical Counterscreen (Minus-Kinase Control)

  • Action: Run a parallel 384-well plate containing the exact same concentrations of the pyrazole compound, ATP, and the detection reagent, but omit the JAK2 kinase .

  • Mechanistic Rationale: This is the self-validating mechanism. If the luminescent signal drops in this control plate, the pyrazole is acting as a false positive by directly inhibiting the luciferase enzyme. A reproducible assay workflow must mathematically flag and subtract this background interference to yield the true kinase IC50.

Assay Workflow Visualization

G cluster_0 Primary Screening Modalities cluster_1 Self-Validating Counterscreens A Pyrazole Compound Library B Luminescent ATP Assay (Bioluminescence) A->B C TR-FRET Assay (Fluorescence Resonance) A->C D Luciferase Inhibition Check (Rule out enzyme artifacts) B->D Active Hit E Fluorophore Quenching Check (Rule out optical interference) C->E Active Hit F Validated Reproducible Hit D->F Pass (No Inhibition) E->F Pass (No Quenching)

Self-validating assay workflow for pyrazole inhibitors to eliminate photophysical artifacts.

References

1.[1] Reproducibility of Biological Assays for Pyrazole Derivatives: A Comparative Guide. Benchchem. Available at: 2.[2] Ruxolitinib (INCB18424) | JAK1/2 Inhibitor. MedChemExpress. Available at: 3.[5] Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. NIH/PubMed. Available at: 4.[3] Protein Kinase Inhibitors - Selectivity or Toxicity? Reaction Biology. Available at: 5.[4] Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. NIH/PMC. Available at:

Sources

comparing microwave-assisted vs conventional synthesis of pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural foundation for a vast array of therapeutics, including anti-inflammatory, antimicrobial, and anticancer agents. As drug development accelerates, the efficiency, yield, and environmental impact of synthesizing these heterocycles become critical bottlenecks.

As an application scientist, I frequently observe laboratories struggling with the limitations of conventional thermal heating—prolonged reaction times, thermal degradation of sensitive substrates, and poor atom economy. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative alternative. This guide provides an objective, data-driven comparison between conventional and microwave-assisted pyrazole synthesis, detailing the mechanistic causality, quantitative performance, and validated experimental protocols.

To understand why MAOS outperforms conventional methods, we must examine the physics of energy transfer.

Conventional Heating relies on thermal conduction and convection. Energy is transferred from an external heat source (e.g., an oil bath) through the reaction vessel walls and into the bulk solvent. This creates a severe temperature gradient where the vessel walls are significantly hotter than the reaction mixture. This gradient often leads to localized overheating, driving the formation of unwanted thermodynamic side-products and reducing overall yield.

Microwave-Assisted Synthesis , conversely, utilizes dielectric heating . Microwave irradiation (typically at 2.45 GHz) penetrates the vessel transparently and couples directly with polar molecules (like solvents or reactants) in the mixture. This interaction causes rapid dipole rotation and ionic conduction, generating heat internally and instantaneously. The result is a uniform temperature distribution ("in-core heating") that completely bypasses the thermal resistance of the vessel walls, accelerating reaction kinetics by orders of magnitude[1].

HeatingMechanisms cluster_conv Conventional Heating (Conduction) cluster_mw Microwave Heating (Dielectric) H1 Oil Bath / Mantle W1 Vessel Wall H1->W1 Conduction R1 Reaction Mixture (Thermal Gradient) W1->R1 Convection M1 Microwave Magnetron (2.45 GHz) D1 Dipole Rotation & Ionic Conduction M1->D1 Penetration R2 Reaction Mixture (Uniform Heating) D1->R2 Direct Energy Transfer

Fig 1: Energy transfer pathways comparing conventional thermal conduction vs. microwave heating.

Quantitative Performance Analysis

The theoretical advantages of dielectric heating translate directly into measurable laboratory outcomes. The following table consolidates experimental data comparing the synthesis of various pyrazole derivatives. MAOS consistently demonstrates a dramatic reduction in reaction times (from hours to minutes) while simultaneously improving product yields[2][3][4].

Target Compound ClassHeating MethodTemperatureTimeYield (%)
Phenyl-1H-pyrazoles Microwave60 °C5 min91 - 98%
Conventional75 °C2 hours73 - 90%
Pyrazole-oxadiazole hybrids MicrowaveReflux10 min92%
ConventionalReflux7 hours77%
Pyrazole Chalcones Microwave130 °C< 10 min80 - 85%
Conventional130 °C> 24 hours< 70% (Multiple side products)

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, every synthetic protocol must function as a self-validating system. The following methodologies outline the synthesis of pyrazoles via the cyclocondensation of an α,β-unsaturated carbonyl compound with a hydrazine derivative[2].

Protocol A: Conventional Heating Synthesis
  • Reactant Preparation : In a standard round-bottom flask, combine 10 mmol of the appropriate tosylhydrazone with 20 mmol of anhydrous potassium carbonate (K₂CO₃).

  • Solvent Addition : Add N,N-dimethylformamide (DMF) as the solvent. Causality: A larger volume of solvent is typically required here to ensure uniform heat distribution via convection and to prevent localized charring at the flask walls.

  • Heating & Equilibration : Submerge the flask in a thermostated oil bath set to 130 °C. Causality: The reaction timer must strictly start only after the bulk fluid reaches thermal equilibrium, accounting for the slow conductive heat transfer.

  • Validation & Work-up : Monitor the reaction progress via Thin-Layer Chromatography (TLC). Once the starting material is consumed (typically 2 to 24 hours), cool the mixture, extract, and purify via column chromatography to separate the target pyrazole from thermally degraded byproducts.

Protocol B: Microwave-Assisted Organic Synthesis (MAOS)
  • Reactant Preparation : Combine the identical molar ratio of reactants (10 mmol tosylhydrazone + 20 mmol K₂CO₃) in a 40 mL Pyrex microwave-safe tube.

  • Solvent Addition : Add a minimal amount of DMF (approx. 30 mg/mmol of substrate). Causality: DMF is selected not just for solubility, but because it possesses a high loss tangent (

    
    ). It acts as an excellent microwave absorber, rapidly converting electromagnetic energy into heat and facilitating energy transfer to the reactants.
    
  • Irradiation & Isothermal Control : Place the sealed tube in the microwave cavity. Irradiate with stirring at 130 °C. Causality: The instrument must dynamically modulate the microwave power (between 5 to 300 W) to maintain a precise isothermal environment, preventing thermal overshoot and pressure spikes.

  • Validation & Work-up : Monitor via TLC. The reaction is typically complete within 2 to 10 minutes. Because the uniform heating profile suppresses side-product formation, the resulting mixture is highly pure, often requiring only simple recrystallization rather than complex chromatography.

Workflow cluster_0 Conventional Synthesis Protocol cluster_1 Microwave-Assisted Protocol C1 Mix Reactants (Enone + Hydrazine) C2 Add Solvent (High Volume) C1->C2 C3 Oil Bath Reflux (Hours to Days) C2->C3 C4 TLC Monitoring & Complex Work-up C3->C4 M1 Mix Reactants (Enone + Hydrazine) M2 Add Polar Solvent (Minimal Volume) M1->M2 M3 Microwave Cavity (Minutes, 5-300W) M2->M3 M4 TLC Monitoring & Simplified Work-up M3->M4

Fig 2: Procedural workflow comparison between conventional and microwave-assisted synthesis.

Green Chemistry and Process Efficiency

Beyond raw yield and speed, MAOS aligns heavily with modern Green Chemistry principles. The ability to perform reactions in minutes rather than days drastically reduces the energy footprint of the laboratory. Furthermore, microwave dielectric heating is highly efficient even in minimal solvent or entirely solvent-free conditions. By reducing the volume of toxic organic solvents (like DMF) and eliminating the need for extensive chromatographic purification, MAOS significantly lowers the Environmental Factor (E-factor) of pyrazole synthesis, making it a highly sustainable choice for scaled drug discovery[4][1].

Conclusion

The empirical data and mechanistic realities present a clear verdict: Microwave-Assisted Organic Synthesis is vastly superior to conventional thermal heating for the generation of pyrazole derivatives. By leveraging dielectric heating, researchers can bypass the thermal gradients that plague conventional oil baths, resulting in near-instantaneous reaction completion, higher product purity, and a streamlined, eco-friendly workflow. For any drug development professional optimizing heterocyclic library synthesis, transitioning to MAOS is not just an operational upgrade—it is a scientific necessity.

References

  • MDPI - Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at:[Link]

  • ACS Omega - Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. Available at: [Link]

  • PMC (NIH) - Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics. Available at:[Link]

Safety Operating Guide

1-(4-fluorophenyl)-5-methyl-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole

As a building block frequently utilized in pharmaceutical research—particularly in the synthesis of Hedgehog signaling pathway inhibitors and agrochemicals[1]—1-(4-fluorophenyl)-5-methyl-1H-pyrazole requires rigorous handling and disposal protocols. Classified under GHS as an acute oral toxicant (Acute Tox. 4) and an irritant[2], its disposal is complicated by the presence of a highly stable fluorinated aromatic ring.

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe segregation, collection, and ultimate destruction of this compound.

Part 1: The Mechanistic Imperative for Segregation

Laboratory waste management is not merely about compliance; it is a highly orchestrated chemical logistics system. Understanding why 1-(4-fluorophenyl)-5-methyl-1H-pyrazole must be handled specifically as Halogenated Organic Waste ensures operational safety and cost-efficiency.

1. The Stability of the C-F Bond and Incineration Dynamics The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard waste incineration temperatures are often insufficient to break this bond completely. If fluorinated organics are improperly mixed with general organic waste and incinerated at lower temperatures, the process can generate dangerous, volatile fluorocarbon radicals or incomplete combustion byproducts like tetrafluoromethane[3]. To achieve >99.99% mineralization, fluorinated compounds require specialized high-temperature incineration (>1100°C)[4][5].

2. Hydrogen Fluoride (HF) Generation When the C-F bond is successfully cleaved in a high-temperature flame via free radical initiation, the most stable combustion byproduct is hydrogen fluoride (HF) gas[6]. HF is highly corrosive and toxic. Facilities that process halogenated waste must be equipped with specialized alkaline wet or semi-dry scrubbers to neutralize HF before exhaust release[6].

3. The Logistical and Economic Impact Environmental Health and Safety (EHS) departments bulk organic solvents into 55-gallon drums for fuels blending. Because of the specialized incineration and scrubbing required, it costs approximately twice as much to dispose of a drum of halogenated waste compared to non-halogenated waste[7]. Introducing even a small amount of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole into a non-halogenated waste carboy (like standard acetone or ethanol waste) contaminates the entire batch, forcing the facility to process the entire volume at the higher halogenated rate[7][8].

Part 2: Step-by-Step Laboratory Disposal Protocol

To ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines—specifically Subpart K for academic and research laboratories[9]—follow these procedural steps when disposing of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Phase A: Liquid Waste (Solutions and Filtrates)

If the compound is dissolved in solvents (e.g., dichloromethane, methanol, or DMSO) during synthesis or purification:

  • Verify Compatibility: Ensure the solvent mixture does not contain strong inorganic acids (e.g., nitric acid, perchloric acid), strong oxidizers, or water-reactive substances. These are strictly incompatible with organic solvent waste[7][8].

  • Select the Correct Receptacle: Use a dedicated, EHS-provided 2.5-gallon or 5-gallon safety disposal can specifically designated for Halogenated Solvents [7][10].

  • Transfer Safely: Working inside a certified fume hood, transfer the liquid waste into the carboy. Do not overfill; always leave at least a 1-inch headspace to account for vapor expansion[10].

  • Seal Immediately: The container lid must remain securely closed at all times unless actively adding waste[7][8].

Phase B: Solid Waste (Powders, Vials, and Gels)

For neat chemical spills, contaminated weighing paper, empty chemical vials, or chromatography gels:

  • Segregate Debris: Collect heavily contaminated solid debris (e.g., gloves, Kimwipes, and empty glass vials) in a wide-mouth, puncture-resistant hazardous solid waste container[10].

  • Handle Gels: Silica gel or agarose containing ≥ 10 µg/mL of the compound must be collected as chemical waste, not regular trash[10].

  • Seal and Store: Double-bag solid waste in transparent, heavy-duty plastic bags before placing them into the secondary rigid container.

Phase C: Labeling and Manifesting
  • Immediate Labeling: Under EPA Subpart K, the container must be labeled with the words "Hazardous Waste" the moment waste begins to accumulate[7][9].

  • Detail the Contents: The label must explicitly state "Halogenated Organic Solvents" and list the specific chemical contents (e.g., "1-(4-fluorophenyl)-5-methyl-1H-pyrazole, Dichloromethane, Methanol")[9]. Avoid vague terms like "spent solvent"[9].

  • Accumulation Limits: Ensure the container is kept at or near the point of generation. Submit a waste pickup request to your EHS department before the container reaches its maximum capacity or the regulatory time limit (typically 6-12 months depending on your generator status)[8].

Part 3: Quantitative Waste Stream Matrix

To streamline laboratory decision-making, utilize the following matrix to categorize waste streams containing 1-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Waste StatePermitted Co-Solvents / MaterialsStrictly Incompatible MaterialsContainer TypeUltimate Disposal Mechanism
Liquid Solutions DCM, Chloroform, Methanol, DMSO, Acetone, Toluene[7][8]Nitric Acid, Sulfuric Acid, Peroxides, Heavy Metals, Cyanides[7][8]HDPE Carboy or Metal Safety Can (Halogenated)[7]Fuels Blending & High-Temp Incineration (>1100°C)[4][7]
Solid Debris Kimwipes, Nitrile Gloves, Weigh Boats, Silica Gel[10]Reactive metals, Pyrophorics, Biohazardous wasteWide-mouth rigid plastic bin with double-bagging[10]Direct Solid Incineration
Aqueous Mixtures Water (<25% total volume), Neutral Buffers (pH 5.5 - 9.5)[7][10]Strong Bases (pH > 9.5), Strong Acids (pH < 5.5)[7]HDPE Carboy (Aqueous/Halogenated Mix)Phase Separation & Incineration

Part 4: Lifecycle Visualization

The following diagram illustrates the self-validating workflow for the segregation and destruction of this fluorinated compound, ensuring that the C-F bonds are safely mineralized without releasing toxic byproducts.

G Gen Waste Generation (1-(4-fluorophenyl)-5-methyl-1H-pyrazole) Decision Waste State? Gen->Decision Liq Liquid Solutions (e.g., in DCM/MeOH) Decision->Liq Dissolved Sol Solid Debris (Vials, Powders, Gels) Decision->Sol Solid/Debris HalBin Halogenated Solvent Waste Carboy Liq->HalBin Segregate SolBin Hazardous Solid Waste Container Sol->SolBin EHS EHS Collection & RCRA Manifesting HalBin->EHS SolBin->EHS Incinerator High-Temp Incineration (>1100°C) EHS->Incinerator Thermal Destruction Scrubber Alkaline Wet Scrubbing (Neutralizes HF Gas) Incinerator->Scrubber Exhaust Gas

Workflow for the segregation, collection, and thermal destruction of fluorinated organic waste.

References

  • National Center for Biotechnology Information. "1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide - Safety and Hazards." PubChem. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K)." EPA.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials." EPA.gov. Available at:[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. "Guidelines for Segregating and Combining Chemical Wastes into Containers." UPenn EHRS. Available at:[Link]

  • University of Louisville Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents." Louisville DEHS. Available at: [Link]

  • Lohmann, R., et al. "Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS?" Environmental Science & Technology, ACS Publications. Available at:[Link]

Sources

Personal protective equipment for handling 1-(4-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as an integrated system of chemical logic. 1-(4-fluorophenyl)-5-methyl-1H-pyrazole is a highly valuable scaffold in drug discovery, frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents.

However, in its operational forms—such as the highly reactive1 or the2—it presents significant hazards. The carbonyl chloride derivative is severely corrosive, causing immediate skin burns and irreversible eye damage[1]. The carbohydrazide derivative is classified under GHS as Acute Toxicity Category 4 (Harmful if swallowed)[2]. Handling these compounds requires a self-validating safety protocol where every physical barrier and procedural step is grounded in chemical causality.

Below is the definitive operational and safety guide for handling this compound and its derivatives.

Personal Protective Equipment (PPE) Matrix & Chemical Causality

Selecting PPE requires anticipating the chemical behavior of the pyrazole derivatives and their solvent vehicles.

  • Hand Protection: Heavy-duty Nitrile gloves (minimum 8-mil thickness). Double-gloving is mandatory when handling the acid chloride derivative.

    • Causality: Pyrazole derivatives are typically dissolved in polar aprotic solvents (e.g., DMF, DMSO) or halogenated solvents (e.g., Dichloromethane). Latex degrades rapidly upon exposure to these solvents, leading to catastrophic barrier failure. Nitrile provides superior chemical resistance and a longer breakthrough time.

  • Eye & Face Protection: Splash-proof chemical goggles paired with an ANSI Z87.1-certified face shield.

    • Causality: The risk of micro-splashes during solvent transfer, or sudden pressure buildup in sealed reaction vials (especially when evolving HCl gas from the carbonyl chloride), necessitates full facial coverage to prevent corneal damage.

  • Body Protection: Flame-resistant (FR) lab coat and a chemical-resistant neoprene apron.

    • Causality: Many reactions involving this compound utilize flammable organic solvents. An FR coat prevents ignition, while the neoprene apron acts as an impermeable barrier against corrosive spills.

  • Respiratory Protection: All operations must be conducted strictly inside a certified chemical fume hood.

    • Causality: Aerosolized fluorinated powders and volatile reactive byproducts pose severe inhalation hazards that standard surgical or N95 masks cannot filter.

Quantitative Safety & Operational Parameters

To maintain a self-validating safety system, the following operational parameters must be strictly quantified and monitored before any handling begins.

ParameterRecommended Value / SpecificationOperational Rationale
Fume Hood Face Velocity 80 – 120 feet per minute (fpm)Ensures optimal containment of hazardous vapors without creating turbulent eddies that could pull vapors into the user's breathing zone.
Storage Temperature 2°C – 8°C (Sealed, Dry)[3]Prevents thermal degradation and minimizes reactivity, critical for moisture-sensitive derivatives like acid chlorides.
Nitrile Glove Breakthrough (DCM) > 4 hours (for 8-mil thickness)Provides a sufficient window for safe handling and immediate spill response before the solvent permeates the barrier.
Latex Glove Breakthrough (DCM) < 10 minutes (PROHIBITED)Rapid degradation highlights the strict prohibition of latex in these synthetic workflows.
Molecular Weight (Carbohydrazide) 234.23 g/mol [2]Essential for precise stoichiometric calculations during drug development workflows to prevent unreacted hazardous excess.

Self-Validating Operational Protocol

This step-by-step methodology ensures that each action verifies the safety of the subsequent step.

Step 1: Environmental Verification

  • Action: Before retrieving the chemical, verify the fume hood monitor reads between 80-120 fpm.

  • Validation: Perform a physical tissue paper test at the sash opening; it should show a gentle, steady inward pull. Do not proceed if the tissue flutters violently or falls outward.

Step 2: PPE Integrity Check

  • Action: Inspect nitrile gloves for micro-punctures using the inflation method (trap air inside and squeeze to check for leaks). Don the FR lab coat, safety goggles, and face shield.

  • Validation: A successful inflation test ensures the primary dermal barrier is uncompromised.

Step 3: Electrostatic Mitigation & Weighing

  • Action: Place an analytical balance inside the fume hood. Use an anti-static static ionizer to neutralize static charge on the metal spatula and weigh boat. Transfer the required mass of the pyrazole derivative.

  • Causality: Fluorinated organic powders are highly prone to carrying static charges. Without mitigation, the powder will repel from the spatula, leading to aerosolization, inhalation risk, and inaccurate stoichiometry.

Step 4: Reaction Execution

  • Action: Dissolve the compound in the chosen anhydrous solvent using a sealed addition funnel if exothermic reactions are anticipated. Keep the fume hood sash as low as possible.

  • Validation: Monitor for unexpected temperature spikes or gas evolution (e.g., bubbling) before adding secondary reagents.

Step 5: Decontamination

  • Action: Wipe down the balance and hood surface with a compatible solvent (e.g., isopropanol) and dispose of the wipes in a designated solid hazardous waste container.

Spill Management & Disposal Plan

  • Spill Response: If a spill occurs outside the fume hood, immediately evacuate the area. Don a NIOSH-approved respirator with organic vapor/acid gas cartridges before re-entering. Cover the spill with a chemically inert absorbent (e.g., dry sand or vermiculite).

    • Causality: Using standard paper towels on reactive derivatives (like acid chlorides) can trigger violent exothermic reactions or localized ignition due to the moisture content in the cellulose.

  • Waste Disposal: Sweep the absorbed material using a non-sparking tool into a high-density polyethylene (HDPE) waste container. Label explicitly as "Hazardous Waste: Fluorinated Pyrazole / Halogenated Organics." Do not mix with aqueous waste streams to prevent violent hydrolysis and gas expansion.

Operational Workflow Visualization

Workflow Start 1. Pre-Operation Risk Assessment Verify Fume Hood (80-120 fpm) PPE 2. Don Personal Protective Equipment (Double Nitrile, FR Coat, Goggles) Start->PPE Transfer 3. Weighing & Transfer (Use Anti-Static Tools) PPE->Transfer Reaction 4. Reaction Execution (Sealed System) Transfer->Reaction Spill Spill Detected During Operation? Reaction->Spill Contain Emergency Containment (Inert Absorbent, Evacuate) Spill->Contain YES Waste 5. Waste Segregation (HDPE Container, Halogenated) Spill->Waste NO Contain->Waste

Operational workflow and spill response protocol for handling fluorinated pyrazole derivatives.

References

  • PubChem. "1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide; CID 4583115". National Center for Biotechnology Information. Retrieved from:[Link]

Sources

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。